molecular formula C23H15Cl2FN6O B15603559 MI-883

MI-883

货号: B15603559
分子量: 481.3 g/mol
InChI 键: QKSHHJFPIVSULE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MI-883 is a useful research compound. Its molecular formula is C23H15Cl2FN6O and its molecular weight is 481.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H15Cl2FN6O

分子量

481.3 g/mol

IUPAC 名称

2-chloro-5-[[4-[2-(4-chlorophenyl)-7-fluoroimidazo[1,2-a]pyridin-3-yl]triazol-1-yl]methyl]benzamide

InChI

InChI=1S/C23H15Cl2FN6O/c24-15-4-2-14(3-5-15)21-22(32-8-7-16(26)10-20(32)28-21)19-12-31(30-29-19)11-13-1-6-18(25)17(9-13)23(27)33/h1-10,12H,11H2,(H2,27,33)

InChI 键

QKSHHJFPIVSULE-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

MI-883: A Dual-Acting Modulator of Lipid Metabolism Through CAR Agonism and PXR Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of MI-883 in Lipid Metabolism

Executive Summary

This compound is a novel small molecule that demonstrates a unique dual mechanism of action, positioning it as a promising therapeutic candidate for disorders of lipid metabolism, particularly hypercholesterolemia. It functions as a potent agonist of the Constitutive Androstane Receptor (CAR) and a formidable antagonist of the Pregnane X Receptor (PXR). This dual activity allows this compound to favorably modulate lipid homeostasis by simultaneously promoting the catabolism of cholesterol into bile acids and inhibiting the synthesis of fatty acids. This whitepaper provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects on lipid metabolism by targeting two key nuclear receptors primarily expressed in the liver: the Constitutive Androstane Receptor (CAR; NR1I3) and the Pregnane X Receptor (PXR; NR1I2). These receptors play crucial, yet distinct, roles in regulating the expression of genes involved in xenobiotic and endobiotic metabolism.

1.1. CAR Agonism: Promoting Cholesterol Elimination

This compound is an orally active agonist of CAR.[1][2] Upon activation by this compound, CAR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements on the DNA, leading to the transcriptional activation of target genes. In the context of lipid metabolism, a key downstream effect of CAR activation is the upregulation of genes involved in the conversion of cholesterol to bile acids, a major pathway for cholesterol elimination from the body.[3][4] Specifically, this compound has been shown to increase the expression of bile acid-synthesizing enzymes such as Cyp7a1 and Cyp8b1.[3][5] This enhanced catabolism of cholesterol into bile acids contributes significantly to the reduction of plasma cholesterol levels.

1.2. PXR Antagonism: Inhibiting Lipogenesis

Concurrently with CAR activation, this compound acts as an antagonist of PXR.[1][2] PXR activation is generally associated with increased lipogenesis and can contribute to hypercholesterolemia and liver steatosis.[6] By inhibiting PXR, this compound effectively blocks the signaling cascade that promotes the synthesis of fatty acids. This is achieved through the downregulation of key lipogenic genes. Preclinical studies have demonstrated that this compound significantly downregulates the expression of genes such as Scd1, Fabp2, and Srebf1 (encoding Sterol Regulatory Element-Binding Protein 1c, SREBP-1c), a master regulator of lipogenesis.[6] The inhibition of PXR-mediated lipogenesis complements the CAR-mediated enhancement of cholesterol clearance, resulting in a potent overall hypolipidemic effect.

Quantitative Data

The dual activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Activity of this compound

TargetAssay TypeParameterValueCell Line/System
Constitutive Androstane Receptor (CAR)TR-FRET CoactivationEC5073 nMRecombinant human CAR LBD
Constitutive Androstane Receptor (CAR)LBD AssemblyEC500.38 µM-
CAR3 VariantLuciferase ReporterEC500.074 µMHepG2 cells
Pregnane X Receptor (PXR)Ligand BindingIC500.1 µMTR-FRET PXR LBD Competitive Assay
Pregnane X Receptor (PXR)Basal Activity InhibitionIC502.03 µMTransiently transfected HepG2 cells

Table 2: In Vivo Effects of this compound in a Diet-Induced Hypercholesterolemia Mouse Model

Animal ModelTreatmentDurationKey Findings
Humanized PXR-CAR-CYP3A4/3A7 MiceThis compound (5 mg/kg, 3x per week, p.o.)1 monthSignificantly reduced plasma total cholesterol, LDL cholesterol, and HDL cholesterol.[3]
Humanized PXR-CAR-CYP3A4/3A7 MiceThis compound (5 mg/kg, 3x per week, p.o.)1 monthSignificantly increased fecal bile acid excretion.[3][6]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.

MI883_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects MI883 This compound CAR CAR MI883->CAR Agonist PXR PXR MI883->PXR Antagonist CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR Translocation & Heterodimerization PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Inhibited DNA DNA CAR_RXR->DNA Binds Response Element PXR_RXR->DNA Binding Inhibited Cholesterol_Metabolism_Genes Cholesterol Catabolism Genes (e.g., Cyp7a1, Cyp8b1) DNA->Cholesterol_Metabolism_Genes Upregulation Lipogenesis_Genes Lipogenesis Genes (e.g., Scd1, Fabp2, Srebf1) DNA->Lipogenesis_Genes Downregulation Cholesterol_Catabolism Increased Cholesterol Catabolism to Bile Acids Cholesterol_Metabolism_Genes->Cholesterol_Catabolism Lipogenesis Decreased Lipogenesis Lipogenesis_Genes->Lipogenesis

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_animal_model Animal Model and Treatment cluster_sample_collection Sample Collection and Analysis cluster_analysis Downstream Analysis Animal_Model Humanized PXR-CAR-CYP3A4/3A7 Mice Diet High-Fat and High-Cholesterol Diet Animal_Model->Diet Treatment_Group This compound (5 mg/kg, 3x/week, p.o.) Diet->Treatment_Group Control_Group Vehicle (p.o.) Diet->Control_Group Plasma_Collection Plasma Collection Treatment_Group->Plasma_Collection Fecal_Collection Fecal Collection Treatment_Group->Fecal_Collection Liver_Harvesting Liver Harvesting Treatment_Group->Liver_Harvesting Control_Group->Plasma_Collection Control_Group->Fecal_Collection Control_Group->Liver_Harvesting Lipidomics Plasma Lipidomics (Total Cholesterol, LDL, HDL) Plasma_Collection->Lipidomics Bile_Acid_Metabolomics Fecal Bile Acid Metabolomics Fecal_Collection->Bile_Acid_Metabolomics Transcriptomics Liver Transcriptomics (RT-qPCR, RNA-seq) Liver_Harvesting->Transcriptomics

Caption: In Vivo Experimental Workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

4.1. TR-FRET CAR Coactivation Assay

This assay is used to determine the ability of a compound to act as a CAR agonist by measuring the recruitment of a coactivator peptide to the CAR ligand-binding domain (LBD).

  • Materials:

    • GST-tagged human CAR-LBD

    • Terbium-labeled anti-GST antibody

    • Fluorescein-labeled coactivator peptide (e.g., PGC1α)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)

    • This compound and control compounds

    • 384-well low-volume microplates

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

  • Procedure:

    • Prepare a serial dilution of this compound and control compounds in the assay buffer.

    • In a 384-well plate, add the CAR-LBD and the terbium-labeled anti-GST antibody. Incubate for 1 hour at room temperature.

    • Add the serially diluted compounds to the wells.

    • Add the fluorescein-labeled coactivator peptide to all wells.

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).

    • Calculate the 520/495 nm emission ratio. The data is then normalized and fitted to a dose-response curve to determine the EC50 value.

4.2. Luciferase Reporter Gene Assay for CAR and PXR Activation

This cell-based assay measures the transcriptional activation of CAR and PXR by a test compound.

  • Materials:

    • HepG2 cells

    • Expression vectors for human CAR and PXR

    • Luciferase reporter vector containing the response elements for CAR (e.g., from the CYP2B6 promoter) or PXR (e.g., from the CYP3A4 promoter)

    • Transfection reagent

    • Cell culture medium and supplements

    • Luciferase assay reagent

    • 96-well cell culture plates

    • Luminometer

  • Procedure:

    • Seed HepG2 cells in 96-well plates and allow them to attach overnight.

    • Co-transfect the cells with the appropriate expression vector (CAR or PXR) and the corresponding luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., pRL-TK) expressing Renilla luciferase can be co-transfected for normalization.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.

    • Incubate the cells for another 24-48 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the fold activation relative to the vehicle control against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

4.3. RT-qPCR for Gene Expression Analysis

This technique is used to quantify the mRNA levels of target genes in cells or tissues treated with this compound.

  • Materials:

    • RNA extraction kit

    • Reverse transcription kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for target genes (CYP2B6, CYP3A4, Cyp7a1, Cyp8b1, Scd1, Fabp2, Srebf1) and a housekeeping gene (e.g., GAPDH, ACTB)

    • Real-time PCR instrument

  • Procedure:

    • Isolate total RNA from cells or homogenized liver tissue using an RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control group.

4.4. In Vivo Studies in Humanized PXR-CAR Mice

These studies are crucial for evaluating the in vivo efficacy and mechanism of action of this compound in a model that more closely mimics human physiology.

  • Animal Model: Humanized PXR-CAR-CYP3A4/3A7 mice, which express human PXR and CAR.

  • Diet and Treatment:

    • Mice are fed a high-fat and high-cholesterol diet for a specified period (e.g., 8 weeks) to induce hypercholesterolemia.

    • This compound is administered orally (p.o.) at a dose of 5 mg/kg, three times a week, for one month. The control group receives the vehicle.

  • Sample Collection and Analysis:

    • Plasma Lipids: Blood is collected at the end of the study, and plasma is analyzed for total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using enzymatic assays or mass spectrometry-based lipidomics.

    • Fecal Bile Acids: Feces are collected over a 24-hour period, and the total bile acid content is measured using enzymatic assays or liquid chromatography-mass spectrometry (LC-MS).

    • Liver Transcriptomics: At the end of the study, livers are harvested, and RNA is extracted for gene expression analysis by RT-qPCR or RNA sequencing to assess the expression of genes involved in lipid metabolism.

Conclusion

This compound represents a novel and promising approach to the management of hypercholesterolemia and other lipid metabolism disorders. Its dual mechanism of action, involving the agonism of CAR and antagonism of PXR, provides a synergistic effect on lipid homeostasis by enhancing cholesterol elimination and inhibiting lipogenesis. The preclinical data presented in this whitepaper strongly support the continued development of this compound as a potential therapeutic agent. Further clinical studies are warranted to translate these promising preclinical findings into benefits for patients with metabolic diseases.

References

An In-depth Technical Guide to the Dual Agonism/Antagonism of MI-883

Author: BenchChem Technical Support Team. Date: December 2025

MI-883 is a novel small molecule that exhibits a unique dual-acting profile as a potent agonist for the Constitutive Androstane Receptor (CAR) and an antagonist for the Pregnane X Receptor (PXR).[1][2] This targeted activity allows for the precise modulation of gene networks involved in xenobiotic and endobiotic metabolism, positioning this compound as a promising therapeutic agent for metabolic disorders such as hypercholesterolemia.[3][4][5]

Core Mechanism of Action

The dual agonism/antagonism of this compound centers on its differential interaction with two closely related nuclear receptors, CAR (NR1I3) and PXR (NR1I2). These receptors are critical regulators of hepatic metabolism. While CAR activation is associated with the amelioration of hypercholesterolemia through the regulation of cholesterol metabolism and bile acid elimination, PXR activation has been linked to hypercholesterolemia and liver steatosis.[4][5]

This compound leverages these opposing roles by:

  • Activating CAR: As an agonist, this compound binds to and activates CAR, leading to the upregulation of genes involved in xenobiotic clearance and cholesterol catabolism, such as Cytochrome P450 2B6 (CYP2B6).[1][2]

  • Inhibiting PXR: Concurrently, this compound acts as an antagonist to PXR, blocking its basal and ligand-induced activity. This prevents the expression of PXR target genes like Cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of various drugs and endogenous compounds.[1][2]

This combined action allows this compound to effectively regulate genes related to cholesterol and bile acid homeostasis, leading to a significant reduction in plasma cholesterol levels and enhanced fecal bile acid excretion in preclinical models.[4][5]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data for its agonistic and antagonistic activities.

Table 1: Agonistic Activity of this compound on Constitutive Androstane Receptor (CAR)

Assay TypeParameterValue
TR-FRET CAR Coactivation AssayEC5073 nM
CAR LBD Assembly AssayEC500.38 µM
CAR3 Variant Activation AssayEC500.074 µM

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; LBD: Ligand-Binding Domain.

Table 2: Antagonistic Activity of this compound on Pregnane X Receptor (PXR)

Assay TypeParameterValue
TR-FRET PXR LBD Competitive AssayIC500.1 µM
Basal PXR Activity Inhibition (HepG2 cells)IC502.03 µM
Rifampicin-Induced PXR Activation Inhibition (HepG2 cells)IC503.60 µM

IC50: Half maximal inhibitory concentration.

Key Experimental Protocols

The characterization of this compound's dual activity involves several key experimental methodologies. Below are detailed protocols for the primary assays used to determine its pharmacological profile.

TR-FRET Nuclear Receptor Coactivation Assay

This assay is employed to quantify the interaction of this compound with the ligand-binding domain (LBD) of CAR and PXR.

  • Reagents: Terbium-labeled anti-GST antibody, GST-tagged nuclear receptor LBD, biotinylated coactivator peptide, and streptavidin-labeled fluorophore.

  • Procedure:

    • The GST-tagged nuclear receptor LBD is incubated with the Terbium-labeled anti-GST antibody.

    • This compound at varying concentrations is added to the mixture.

    • The biotinylated coactivator peptide and streptavidin-labeled fluorophore are then added.

    • The plate is incubated to allow for binding to reach equilibrium.

  • Data Acquisition: The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. An increase in the FRET signal indicates agonist activity (coactivator recruitment), while a decrease in the signal in a competitive assay format indicates antagonist activity.

  • Analysis: EC50 or IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to modulate the transcriptional activity of CAR and PXR on their target gene promoters.

  • Cell Culture and Transfection:

    • Hepatocellular carcinoma cell lines such as HepG2 are cultured in appropriate media.

    • Cells are transiently transfected with an expression vector for the nuclear receptor (e.g., CAR3 variant) and a reporter plasmid containing a luciferase gene under the control of a responsive promoter (e.g., CYP2B6 or CYP3A4 promoter). A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.

  • Compound Treatment: After transfection, cells are treated with varying concentrations of this compound, a known agonist (e.g., CITCO for CAR, rifampicin (B610482) for PXR), or vehicle control for 24 hours.

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The Renilla luciferase activity is also measured for normalization of transfection efficiency.

  • Data Analysis: The relative luciferase units (RLU) are calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The fold induction or percent inhibition relative to the control is then plotted against the compound concentration to determine EC50 or IC50 values.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the effect of this compound on the mRNA expression of target genes in liver cells.

  • Cell Culture and Treatment: Primary human hepatocytes or cell lines like HepaRG are treated with this compound or control compounds for a specified period (e.g., 24 or 48 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for PCR with primers specific for the target genes (e.g., CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization. The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing the expression to the housekeeping gene and relative to the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound

MI883_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MI883 This compound CAR_inactive CAR (inactive) MI883->CAR_inactive Agonism PXR_inactive PXR (inactive) MI883->PXR_inactive Antagonism CAR_active CAR-RXR CAR_inactive->CAR_active Translocation & Dimerization PXR_active PXR-RXR PXR_inactive->PXR_active Blocked by this compound CYP2B6_gene CYP2B6 Gene CAR_active->CYP2B6_gene Transcription Activation CYP3A4_gene CYP3A4 Gene PXR_active->CYP3A4_gene Transcription Inhibited CYP2B6_mRNA CYP2B6 mRNA CYP2B6_gene->CYP2B6_mRNA Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_gene->CYP3A4_mRNA

Caption: Signaling pathway of this compound's dual activity.

Experimental Workflow for this compound Characterization

MI883_Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_analysis Data Analysis & Outcomes start Start: Characterization of this compound tr_fret TR-FRET Assays (CAR & PXR) start->tr_fret reporter_assay Luciferase Reporter Assays (HepG2 cells) start->reporter_assay gene_expression Gene Expression Analysis (qRT-PCR in HepaRG cells) start->gene_expression potency Determine EC50/IC50 Values tr_fret->potency reporter_assay->potency gene_regulation Quantify mRNA Upregulation (CYP2B6) & Downregulation (CYP3A4) gene_expression->gene_regulation animal_model Humanized PXR-CAR Mice (High-Fat/Cholesterol Diet) physiological_effect Measure Plasma Cholesterol & Fecal Bile Acids animal_model->physiological_effect potency->animal_model gene_regulation->animal_model conclusion Confirm Dual Agonist/Antagonist Profile & Hypolipidemic Effect physiological_effect->conclusion

Caption: Workflow for characterizing this compound.

References

The Dual Agonist/Antagonist MI-883: A Novel Regulator of Cholesterol Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MI-883 is a novel small molecule that has demonstrated significant potential in the regulation of cholesterol homeostasis. It operates through a unique dual-modulatory mechanism, acting as a human Constitutive Androstane Receptor (CAR) agonist and a human Pregnane X Receptor (PXR) antagonist.[1][2][3] This dual activity allows this compound to favorably modulate lipid metabolism, leading to a reduction in plasma cholesterol levels. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Dual Modulation of Nuclear Receptors

This compound's primary role in cholesterol regulation stems from its ability to simultaneously activate CAR and inhibit PXR, two closely related nuclear receptors with distinct roles in metabolic processes.[1][2]

  • CAR Agonism: Activation of CAR is known to ameliorate hypercholesterolemia by promoting the catabolism of cholesterol into bile acids.[1][2] this compound has been shown to be a human CAR agonist, stimulating its translocation from the cytoplasm to the nucleus and inducing the expression of target genes such as CYP2B6.[3]

  • PXR Antagonism: Conversely, activation of PXR is associated with hypercholesterolemia and liver steatosis.[1][2] this compound acts as a PXR antagonist, inhibiting its activity even in the presence of PXR agonists like rifampicin.[3] This prevents PXR-mediated lipogenesis.[4]

By concurrently activating a cholesterol-clearing pathway and inhibiting a lipid-promoting pathway, this compound presents a promising therapeutic strategy for managing hypercholesterolemia.[4]

Quantitative Data from Preclinical Studies

Preclinical studies in humanized PXR-CAR-CYP3A4/3A7 mice have provided quantitative evidence of this compound's efficacy in lowering cholesterol.

Table 1: Effects of this compound on Plasma Lipids in Mice on a High-Fat Diet (HFD)
ParameterVehicle ControlThis compound (5 mg/kg, 3x/week, 1 month)Significance
Total Plasma CholesterolData not specifiedSignificantly decreasedP < 0.001
LDL CholesterolData not specifiedSignificantly decreasedP < 0.001
HDL CholesterolData not specifiedDecreased (in males)Not specified
TriglyceridesData not specifiedNo significant effectNot specified

Source: Adapted from studies on humanized PXR-CAR-CYP3A4/3A7 mice.[4][5]

Table 2: Effects of this compound on Plasma Lipids in Mice on a High-Cholesterol Diet (HCD)
ParameterVehicle ControlThis compound (5 mg/kg, every other day, 10 days)Significance
Total Plasma CholesterolData not specifiedSignificantly decreased***P < 0.001
LDL CholesterolData not specifiedSignificantly decreased**P < 0.01
HDL CholesterolData not specifiedDecreased (in males)Not specified
TriglyceridesData not specifiedNo significant effectNot specified
GlucoseData not specifiedNo significant effectNot specified

Source: Adapted from studies on humanized PXR-CAR-CYP3A4/3A7 mice.[4][5]

Experimental Protocols

In Vivo Hypercholesterolemia Mouse Model
  • Animal Model: Male and female humanized PXR-CAR-CYP3A4/3A7 mice were utilized.[4]

  • Diet-Induced Hypercholesterolemia:

    • High-Fat Diet (HFD): Mice were fed an HFD for 8 weeks to induce metabolic syndrome with hypercholesterolemia.[4][5]

    • High-Cholesterol Diet (HCD): Mice were fed an HCD for two weeks to induce hypercholesterolemia.[4][5]

  • This compound Administration:

    • HFD Study: this compound was administered at a dose of 5 mg/kg, three times per week, via oral gavage for one month.[4]

    • HCD Study: this compound was administered at a dose of 5 mg/kg, every other day for 10 days, via oral gavage.[4]

  • Control Group: A control group in parallel received a vehicle via oral gavage.[4]

  • Endpoint Analysis: At the end of the study, plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides were assessed after a 3-hour fasting period.[4]

In Vitro Nuclear Receptor Activation Assays
  • CAR Coactivation Assay (TR-FRET): The interaction of this compound with the recombinant human CAR ligand-binding domain (LBD) was assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3]

  • CAR LBD Assembly Assay: The ability of this compound to activate human CAR was evaluated in a CAR LBD assembly assay.[3]

  • Luciferase Gene Reporter Assay: The activation of the CAR3 variant by this compound was measured in HepG2 cells using a luciferase reporter gene assay with an expression vector for human CAR variant 3.[3]

  • PXR LBD Competitive Assay (TR-FRET): The inhibition of fluorescent probe binding to the PXR LBD by this compound was determined using a TR-FRET competitive binding assay.[3]

  • CYP3A4 Promoter-Luciferase Assay: The inhibitory effect of this compound on PXR activation was assessed using a CYP3A4 gene promoter-based luciferase construct in HepG2 cells, both in the absence and presence of the PXR agonist rifampicin.[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Cholesterol Homeostasis

MI883_Signaling_Pathway cluster_CAR CAR Pathway cluster_PXR PXR Pathway MI883 This compound CAR CAR MI883->CAR Agonist PXR PXR MI883->PXR Antagonist CAR_target ↑ CYP7A1, CYP8B1 (Bile Acid Synthesis) CAR->CAR_target BileAcids ↑ Fecal Bile Acid Excretion CAR_target->BileAcids PXR_target ↓ SREBP1c (Lipogenesis) PXR->PXR_target PlasmaCholesterol ↓ Plasma Cholesterol PXR_target->PlasmaCholesterol Cholesterol Cholesterol Cholesterol->CAR_target BileAcids->PlasmaCholesterol InVivo_Workflow start Humanized PXR-CAR Mice diet Induce Hypercholesterolemia (HFD or HCD) start->diet treatment Treatment Groups diet->treatment mi883 This compound (5 mg/kg) treatment->mi883 vehicle Vehicle Control treatment->vehicle duration Treatment Period (10 days to 1 month) mi883->duration vehicle->duration analysis Plasma Lipid Analysis (Total, LDL, HDL, TGs) duration->analysis

References

An In-depth Technical Guide to the Downstream Targets of MI-883: A Dual Constitutive Androstane Receptor (CAR) Agonist and Pregnane X Receptor (PXR) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MI-883 is a novel small molecule that has been identified as a potent and selective dual modulator of two key nuclear receptors: the Constitutive Androstane Receptor (CAR, NR1I3) and the Pregnane X Receptor (PXR, NR1I2). Initially, the "MI-" nomenclature caused some confusion, associating it with the menin-MLL inhibitors. However, extensive research has unequivocally demonstrated that this compound does not target the menin-MLL interaction. Instead, it functions as a CAR agonist and a PXR antagonist. This dual activity positions this compound as a significant tool for investigating the distinct and overlapping roles of CAR and PXR in regulating the expression of genes involved in xenobiotic metabolism, cholesterol homeostasis, and bile acid synthesis. This guide provides a comprehensive overview of the downstream targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Mechanism of Action of this compound

This compound exerts its effects by directly interacting with the ligand-binding domains (LBDs) of CAR and PXR.

  • CAR Agonism: this compound binds to and activates CAR, promoting its translocation from the cytoplasm to the nucleus. In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Phenobarbital-Responsive Elements (PBREMs) or xenobiotic-responsive elements (XREs) in the promoter regions of its target genes, leading to the recruitment of coactivators and subsequent upregulation of gene transcription. A key downstream target indicative of CAR activation is Cytochrome P450 2B6 (CYP2B6).

  • PXR Antagonism: Conversely, this compound binds to PXR and blocks the recruitment of coactivators, thereby inhibiting its transcriptional activity. PXR also heterodimerizes with RXR and binds to similar response elements to regulate a partially overlapping set of target genes, most notably Cytochrome P450 3A4 (CYP3A4). By antagonizing PXR, this compound prevents the induction of PXR target genes, even in the presence of known PXR agonists like rifampicin.

This dual functionality allows this compound to selectively activate CAR-mediated pathways while simultaneously inhibiting PXR-mediated pathways.

Downstream Signaling Pathways of this compound

The downstream effects of this compound are primarily centered on the regulation of hepatic metabolism. The signaling cascade initiated by this compound's interaction with CAR and PXR leads to significant alterations in the expression of genes crucial for drug metabolism and cholesterol homeostasis.

Modulation of Xenobiotic Metabolism

This compound's opposing effects on CAR and PXR provide a unique tool to dissect the specific roles of these two receptors in drug metabolism.

cluster_CAR CAR Pathway cluster_PXR PXR Pathway MI883 This compound CAR CAR (inactive) in Cytoplasm MI883->CAR Agonist PXR PXR in Nucleus MI883->PXR Antagonist CAR_active CAR (active) in Nucleus CAR->CAR_active Translocation CAR_RXR_complex CAR/RXR Heterodimer CAR_active->CAR_RXR_complex RXR_CAR RXR RXR_CAR->CAR_RXR_complex PBREM PBREM/XRE CAR_RXR_complex->PBREM Binds to CYP2B6 CYP2B6 Gene PBREM->CYP2B6 UGT1A1 UGT1A1 Gene PBREM->UGT1A1 ABCC4 ABCC4 Gene PBREM->ABCC4 Transcription_up Increased Transcription CYP2B6->Transcription_up UGT1A1->Transcription_up ABCC4->Transcription_up PXR_RXR_complex PXR/RXR Heterodimer PXR->PXR_RXR_complex RXR_PXR RXR RXR_PXR->PXR_RXR_complex XREM XREM PXR_RXR_complex->XREM Binding Inhibited CYP3A4 CYP3A4 Gene XREM->CYP3A4 Transcription_down Decreased Transcription CYP3A4->Transcription_down

Figure 1: this compound's dual modulation of CAR and PXR pathways in xenobiotic metabolism.
Regulation of Cholesterol and Bile Acid Homeostasis

A significant downstream consequence of this compound's activity is the modulation of cholesterol and bile acid metabolism. By activating CAR and inhibiting PXR, this compound influences the expression of key genes involved in these pathways, ultimately leading to a reduction in plasma cholesterol levels.

cluster_CAR_activation CAR Activation cluster_PXR_inhibition PXR Inhibition MI883 This compound CAR CAR MI883->CAR Activates PXR PXR MI883->PXR Inhibits CYP7A1_up CYP7A1 Expression CAR->CYP7A1_up Induces Bile_Acids Bile Acids CYP7A1_up->Bile_Acids SREBF1_down SREBF1 (SREBP-1c) Expression PXR->SREBF1_down Represses (via antagonism) Fatty_Acid_Synth Fatty Acid Synthesis SREBF1_down->Fatty_Acid_Synth Decreased Cholesterol Cholesterol Cholesterol->Bile_Acids Metabolism via CYP7A1 Fecal_Excretion Fecal Bile Acid Excretion Bile_Acids->Fecal_Excretion Increased Plasma_Chol Reduced Plasma Cholesterol Fecal_Excretion->Plasma_Chol Fatty_Acid_Synth->Plasma_Chol

Figure 2: this compound's impact on cholesterol and bile acid metabolism pathways.

Quantitative Data on Downstream Target Modulation

The following tables summarize the quantitative effects of this compound on the activity of CAR and PXR and the expression of their key downstream target genes.

Table 1: In Vitro Activity of this compound on CAR and PXR

Assay TypeTargetThis compound ActivityEC₅₀ / IC₅₀ (µM)Reference CompoundReference EC₅₀ / IC₅₀ (µM)
TR-FRET Coactivator AssayHuman CAR LBDAgonist~1.5CITCO~0.5
Luciferase Reporter AssayHuman CAR3 VariantAgonist~2.0CITCO~0.4
TR-FRET Competitive BindingHuman PXR LBDAntagonist~0.8Rifampicin(agonist)
Luciferase Reporter AssayHuman PXRAntagonist~1.0Rifampicin(agonist)

Data are approximate values compiled from published studies and may vary based on specific experimental conditions.

Table 2: Effect of this compound on Downstream Gene Expression in Human Hepatocytes

GeneFunctionThis compound EffectFold Change / % Inhibition (at 5-10 µM)
CAR Targets
CYP2B6Xenobiotic MetabolismUpregulation~10-20 fold increase
UGT1A1Bilirubin GlucuronidationUpregulationSignificant increase
ABCC4Organic Anion TransportUpregulationSignificant increase
PXR Targets
CYP3A4Xenobiotic MetabolismDownregulation~70-90% inhibition of rifampicin-induced expression
Cholesterol Homeostasis Targets
CYP7A1Bile Acid Synthesis (rate-limiting)Upregulation~2-4 fold increase
SREBF1 (SREBP-1c)Lipogenesis RegulationDownregulationSignificant decrease
LDLRLDL Cholesterol UptakeUpregulationModerate increase
INSIG1SREBP Processing InhibitorUpregulationModerate increase

Fold change and inhibition percentages are illustrative and can vary between different studies and cell systems.

Experimental Protocols

The characterization of this compound and its downstream targets relies on a suite of well-established molecular pharmacology assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are used to study the direct binding of this compound to the LBD of CAR and PXR and its effect on co-regulator recruitment.

  • Principle: This assay measures the proximity between a terbium (Tb)-labeled antibody (donor) bound to a GST-tagged nuclear receptor LBD and a fluorescein-labeled coactivator or corepressor peptide (acceptor). Ligand-induced conformational changes in the LBD alter the distance between the donor and acceptor, thus changing the FRET signal.

  • Experimental Workflow:

    Reagents 1. Prepare Reagents: - GST-NR-LBD - Tb-anti-GST Ab - Fluorescein-co-regulator peptide - this compound dilutions Mix 2. Mix Reagents in 384-well plate Reagents->Mix Incubate 3. Incubate at RT (e.g., 1-2 hours) Mix->Incubate Read 4. Read TR-FRET signal on plate reader (Ex: 340 nm, Em: 495/520 nm) Incubate->Read Analyze 5. Analyze Data: - Calculate 520/495 ratio - Plot dose-response curves - Determine EC₅₀/IC₅₀ Read->Analyze

    Figure 3: General workflow for a TR-FRET nuclear receptor assay.
  • Detailed Methodology:

    • Reagent Preparation: Recombinant GST-tagged CAR or PXR LBD, Tb-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide (e.g., SRC/NCoA-1) are diluted in an appropriate assay buffer. Serial dilutions of this compound are prepared.

    • Assay Plate Setup: In a low-volume 384-well plate, the nuclear receptor, antibody, and this compound are added.

    • Co-regulator Addition: The fluorescently labeled co-regulator peptide is then added.

    • Incubation: The plate is incubated at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

    • Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission measured at both 495 nm (terbium) and 520 nm (fluorescein).

    • Data Analysis: The ratio of the acceptor (520 nm) to donor (495 nm) emission is calculated. For agonist activity on CAR, an increase in the FRET ratio is observed. For antagonist activity on PXR, a decrease in the FRET ratio induced by a reference agonist is measured. Dose-response curves are plotted to determine EC₅₀ or IC₅₀ values.

Luciferase Reporter Gene Assays

These cell-based assays are used to measure the transcriptional activity of CAR and PXR in response to this compound.

  • Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with nuclear receptor response elements is co-transfected into cells with an expression plasmid for the nuclear receptor of interest. Activation of the receptor leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.

  • Experimental Workflow:

    Seed 1. Seed cells (e.g., HepG2) in 96-well plate Transfect 2. Transfect cells with: - NR expression vector - Luciferase reporter vector - Renilla control vector Seed->Transfect Treat 3. Treat with This compound dilutions (after 24h) Transfect->Treat Incubate 4. Incubate for 18-24 hours Treat->Incubate Lyse 5. Lyse cells and add luciferase substrate Incubate->Lyse Read 6. Measure Firefly and Renilla luminescence Lyse->Read Analyze 7. Analyze Data: - Normalize Firefly to Renilla - Plot dose-response curves Read->Analyze

    Figure 4: General workflow for a dual-luciferase reporter assay.
  • Detailed Methodology:

    • Cell Culture and Seeding: A suitable cell line (e.g., HepG2) is cultured and seeded into 96-well plates.

    • Transfection: Cells are transiently transfected with an expression vector for human CAR or PXR, a firefly luciferase reporter plasmid containing response elements (e.g., from the CYP2B6 or CYP3A4 promoter), and a Renilla luciferase plasmid as a transfection control.

    • Compound Treatment: After allowing for protein expression (typically 24 hours), the cells are treated with various concentrations of this compound. For antagonist assays, cells are co-treated with a known PXR agonist (e.g., rifampicin).

    • Incubation: Cells are incubated with the compounds for an additional 18-24 hours.

    • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system, which allows for the sequential measurement of firefly and Renilla luciferase activity from the same sample.

    • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The fold activation (for agonists) or percent inhibition (for antagonists) is calculated relative to a vehicle control.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is employed to measure the changes in mRNA levels of downstream target genes in response to this compound treatment.

  • Principle: This technique involves the reverse transcription of cellular RNA into complementary DNA (cDNA), followed by the amplification of specific cDNA targets using real-time PCR. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Experimental Workflow:

    Treat 1. Treat cells (e.g., primary hepatocytes) with this compound Isolate_RNA 2. Isolate total RNA Treat->Isolate_RNA cDNA_Synth 3. Synthesize cDNA (Reverse Transcription) Isolate_RNA->cDNA_Synth qPCR 4. Perform qPCR with gene-specific primers cDNA_Synth->qPCR Analyze 5. Analyze Data: - Determine Ct values - Calculate relative gene expression (e.g., ΔΔCt method) qPCR->Analyze

    Figure 5: General workflow for qRT-PCR gene expression analysis.
  • Detailed Methodology:

    • Cell Treatment: Primary human hepatocytes or a suitable cell line are treated with this compound at various concentrations for a specified period (e.g., 24-48 hours).

    • RNA Isolation: Total RNA is extracted from the cells using a commercial kit and its quality and quantity are assessed.

    • cDNA Synthesis: A fixed amount of total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

    • qPCR Reaction: The qPCR is performed in a real-time PCR system using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., CYP2B6, CYP3A4, CYP7A1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent detection method (e.g., SYBR Green).

    • Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing it to a vehicle-treated control.

Conclusion

This compound is a powerful and selective chemical probe for elucidating the complex roles of CAR and PXR in hepatic metabolism. Its dual activity as a CAR agonist and PXR antagonist allows for the precise modulation of their respective downstream signaling pathways. By upregulating CAR target genes such as CYP2B6 and downregulating PXR target genes like CYP3A4, this compound provides a unique pharmacological tool. Furthermore, its ability to modulate genes involved in cholesterol and bile acid homeostasis, such as CYP7A1 and SREBF1, highlights its potential as a lead compound for the development of therapies for metabolic disorders like hypercholesterolemia. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and other nuclear receptor modulators, paving the way for a deeper understanding of their physiological and pathological functions.

MI-883: A Dual Nuclear Receptor Modulator for Bile Acid Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effects of MI-883 on Bile Acid Synthesis and Transport

Executive Summary

This compound is a novel small molecule that acts as a dual-function ligand, exhibiting agonist activity at the Constitutive Androstane Receptor (CAR) and antagonist activity at the Pregnane X Receptor (PXR).[1][2] This unique pharmacological profile positions this compound as a promising therapeutic candidate for metabolic disorders by influencing cholesterol and bile acid homeostasis. In preclinical studies, this compound has demonstrated a significant impact on both the synthesis and transport of bile acids, primarily by modulating the expression of key genes in the liver and intestine. This document provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's influence on bile acid pathways.

Core Mechanism of Action: Dual Modulation of CAR and PXR

This compound's primary mechanism revolves around its opposing effects on two key nuclear receptors of the NR1I subfamily: CAR and PXR.[2][3] These receptors are critical regulators of xenobiotic and endobiotic metabolism, including the intricate processes of bile acid synthesis and transport.

  • CAR Agonism: Activation of CAR by this compound is believed to promote the catabolism of cholesterol to bile acids.[1][4] This is achieved through the upregulation of enzymes involved in bile acid synthesis.

  • PXR Antagonism: Conversely, this compound antagonizes PXR, a receptor whose activation is often associated with the suppression of bile acid synthesis.[1][2] By inhibiting PXR, this compound may further contribute to an overall increase in bile acid production.

This dual activity allows for a coordinated regulation of gene networks that control bile acid homeostasis.[1][2]

Quantitative Effects on Bile Acid Synthesis and Transport

Animal studies utilizing humanized PXR-CAR-CYP3A4/3A7 mice have provided quantitative insights into the effects of this compound on bile acid metabolism.[1]

Table 1: Effect of this compound on Fecal Bile Acid Excretion
Bile Acid ComponentEffect in this compound-Treated MiceSignificance
Total Bile AcidsSignificant IncreaseP < 0.05
β-muricholic acid (βMCA)Significant IncreaseP < 0.05
Chenodeoxycholic acid (CDCA)Significant IncreaseP < 0.05

Data derived from studies in humanized PXR-CAR-CYP3A4/3A7 mice treated with this compound.[1]

Table 2: Modulation of Key Genes in Bile Acid Homeostasis by this compound
GeneProtein/FunctionLocationEffect of this compound
Synthesis
Cyp7a1Cholesterol 7α-hydroxylase (Rate-limiting enzyme)LiverUpregulation (via PXR antagonism)[1][2]
Cyp8b1Sterol 12α-hydroxylaseLiverIncreased expression[2]
Transport
Asbt (Slc10a2)Apical sodium-dependent bile acid transporterIleumReduced expression[2]
Ostα (Slc51a)Organic solute transporter alphaIleumReduced expression[2]

Signaling Pathways and Regulatory Networks

The interplay between this compound, CAR, PXR, and the downstream genes controlling bile acid synthesis and transport can be visualized as a complex signaling network.

MI883_BileAcid_Pathway cluster_MI883 This compound cluster_Receptors Nuclear Receptors cluster_Synthesis Bile Acid Synthesis (Liver) cluster_Transport Bile Acid Reabsorption (Ileum) MI883 This compound CAR CAR MI883->CAR Agonist PXR PXR MI883->PXR Antagonist Asbt Asbt MI883->Asbt Downregulates Ost_alpha Ostα MI883->Ost_alpha Downregulates Cyp7a1 Cyp7a1 CAR->Cyp7a1 Upregulates Cyp8b1 Cyp8b1 CAR->Cyp8b1 Upregulates PXR->Cyp7a1 Represses BileAcids Bile Acids Cyp7a1->BileAcids Cyp8b1->BileAcids Cholesterol Cholesterol Cholesterol->Cyp7a1 Fecal_Excretion Increased Fecal Bile Acid Excretion Asbt->Fecal_Excretion Inhibition leads to Ost_alpha->Fecal_Excretion

This compound Signaling Pathway in Bile Acid Regulation

Experimental Protocols

The following outlines the key experimental methodologies employed in the investigation of this compound's effects on bile acid metabolism.

Animal Model and Treatment
  • Animal Model: Humanized PXR-CAR-CYP3A4/3A7 mice are utilized to provide a more translationally relevant model for human metabolism.[1]

  • Diet: Mice are fed a high-fat and high-cholesterol diet to induce a hypercholesterolemia phenotype.[1]

  • This compound Administration: this compound is administered via oral (p.o.) gavage at a dosage of 5 mg/kg, three times per week for the duration of the study.[1] A vehicle control group is run in parallel.

Gene Expression Analysis
  • Method: Real-time quantitative polymerase chain reaction (RT-qPCR) is performed on liver and ileal tissue samples.

  • Target Genes:

    • Liver: Cyp7a1, Cyp8b1, and other relevant genes in cholesterol and bile acid synthesis.

    • Ileum: Asbt (Slc10a2) and Ostα (Slc51a).

  • Procedure:

    • Total RNA is extracted from tissue homogenates using a suitable RNA isolation kit.

    • RNA quality and quantity are assessed via spectrophotometry.

    • Reverse transcription is performed to synthesize cDNA.

    • RT-qPCR is carried out using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., Gapdh) for normalization.

Fecal Bile Acid Analysis
  • Sample Collection: Feces are collected from mice over a 24-hour period.

  • Extraction: Bile acids are extracted from the fecal samples using an appropriate solvent system.

  • Analysis:

    • The extracted samples are analyzed using liquid chromatography-mass spectrometry (LC-MS) or a similar metabolomics platform.

    • Individual bile acid species (e.g., βMCA, CDCA) are identified and quantified based on their mass-to-charge ratio and retention time, compared against known standards.

    • Total fecal bile acid content is calculated by summing the concentrations of all identified bile acid species.

Experimental Workflow

The overall experimental process for evaluating the in vivo effects of this compound can be summarized in the following workflow diagram.

MI883_Experimental_Workflow start Start animal_model Humanized PXR-CAR Mice on High-Fat Diet start->animal_model treatment This compound Treatment (5 mg/kg, p.o.) vs. Vehicle Control animal_model->treatment sample_collection Sample Collection (Liver, Ileum, Feces) treatment->sample_collection gene_expression Gene Expression Analysis (RT-qPCR) sample_collection->gene_expression bile_acid_analysis Fecal Bile Acid Analysis (LC-MS) sample_collection->bile_acid_analysis data_analysis Data Analysis and Interpretation gene_expression->data_analysis bile_acid_analysis->data_analysis end End data_analysis->end

In Vivo Evaluation of this compound

Conclusion

This compound represents a promising therapeutic agent that modulates bile acid synthesis and transport through its unique dual activity as a CAR agonist and PXR antagonist. By upregulating key bile acid synthesis enzymes in the liver and downregulating transporters responsible for reabsorption in the ileum, this compound effectively increases the fecal excretion of bile acids. This mechanism suggests a potential for this compound in the treatment of hypercholesterolemia and other metabolic diseases. The experimental protocols and data presented herein provide a solid foundation for further research and development of this compound.

References

An In-depth Technical Guide to the Pharmacokinetics of MI-883

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and mechanism of action of MI-883, a novel dual-acting small molecule. This compound functions as a potent agonist for the Constitutive Androstane Receptor (CAR) and an antagonist for the Pregnane X Receptor (PXR). This dual activity positions it as a promising therapeutic candidate for metabolic disorders, particularly hypercholesterolemia.

Core Pharmacokinetic Properties

This compound is an orally active compound investigated for its effects on cholesterol and bile acid homeostasis. Preclinical studies have been conducted in mice to determine its fundamental pharmacokinetic profile.

Data Presentation: Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies of this compound have been performed in C57BL/6N mice following both oral (p.o.) and intraperitoneal (i.p.) administration at a dose of 10 mg/kg.[1] While the primary literature references a supplementary table (Table S2) containing detailed parameters such as Cmax, Tmax, and AUC, this supplementary file was not publicly accessible at the time of this guide's compilation. The available data is summarized below.

ParameterOral Administration (10 mg/kg)Intraperitoneal Administration (10 mg/kg)SpeciesSource
Biological Half-life (t½) 170 minutes217 minutesC57BL/6N Mice[1]
Distribution Significantly distributed to the liver; not distributed to the brain.[1]Not explicitly stated, but liver distribution is implied.C57BL/6N Mice[1]
Excretion Primarily excreted via bile.[1]Primarily excreted via bile.[1]C57BL/6N Mice[1]
Cmax, Tmax, AUC Data referenced but not available.Data referenced but not available.C57BL/6N Mice[1]
In Vitro Activity

The activity of this compound has been characterized in various in vitro assays, confirming its dual-action mechanism.

Assay TypeTargetMetricValueCell Line / SystemSource
TR-FRET CAR Coactivation AssayConstitutive Androstane Receptor (CAR)EC5073 nMRecombinant human CAR LBD[1]
CAR LBD Assembly AssayConstitutive Androstane Receptor (CAR)EC500.38 µM-[1]
Luciferase Reporter Gene AssayCAR3 VariantEC500.074 µMHepG2 cells[1]
TR-FRET PXR LBD Competitive BindingPregnane X Receptor (PXR)IC500.10 ± 0.02 µMRecombinant PXR LBD[1]
Luciferase Reporter Gene AssayPregnane X Receptor (PXR) - BasalIC502.03 ± 0.3 µMHepG2 cells[1]
Luciferase Reporter Gene AssayPregnane X Receptor (PXR) - Rifampicin-inducedIC503.60 ± 0.4 µMHepG2 cells[1]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effect stems from its simultaneous activation of CAR and inhibition of PXR, primarily in the liver. This coordinated regulation modulates the expression of key genes involved in xenobiotic, cholesterol, and bile acid metabolism.

CAR Agonism:

  • Activation of CAR leads to the induction of cytochrome P450 enzymes, such as CYP2B6.[1]

  • This pathway also promotes the catabolism of cholesterol into bile acids, thereby enhancing cholesterol clearance.

PXR Antagonism:

  • Inhibition of PXR blocks the expression of its target genes, including CYP3A4.[1]

  • This antagonism is crucial for its hypolipidemic effect, as PXR activation is associated with hypercholesterolemia and liver steatosis.[1]

// Inter-subgraph edges MI883 -> CAR_Activation [lhead=cluster_intra, minlen=2, label="Agonist"]; CAR -> CAR_Activation [style=invis]; CAR_Activation -> CYP2B6 [label="Induces"]; CAR_Activation -> Chol_Metabolism [label="Promotes"]; Chol_Metabolism -> Bile_Excretion;

MI883 -> PXR_Inhibition [minlen=2, label="Antagonist"]; PXR -> PXR_Inhibition [style=invis]; PXR_Inhibition -> CYP3A4 [label="Inhibits"]; PXR_Inhibition -> Lipogenesis [label="Inhibits"];

// Invisible edges for layout edge[style=invis]; CYP2B6 -> Chol_Metabolism; CYP3A4 -> Lipogenesis; }

Caption: Workflow for preclinical pharmacokinetic studies of this compound.

Methodology:

  • Animal Model: C57BL/6N mice (9–10 weeks old) are used for the study. [1]2. Dosing: this compound is administered at a dosage of 10 mg/kg via peroral (p.o.) gavage or intraperitoneal (i.p.) injection. [1]3. Sample Collection: Blood, liver, brain, and bile samples are collected at specified time points (e.g., 10, 30, 120, 240, 480, and 1440 minutes post-dose). [1]Each time point typically includes a group of 4 animals. [1]4. Sample Processing: Blood is processed to separate plasma. Tissues are homogenized for analysis of drug distribution.

  • Quantification: The concentration of this compound in plasma, tissue homogenates, and bile is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC), are calculated using non-compartmental analysis software.

TR-FRET Coactivation Assay (CAR Agonism)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the direct interaction and activation of the CAR ligand-binding domain (LBD) by this compound.

Methodology:

  • Principle: The assay measures the FRET between a terbium-labeled anti-GST antibody (donor), which binds to a GST-tagged human CAR LBD, and a fluorescein-labeled coactivator peptide (acceptor). Agonist binding to the CAR LBD induces a conformational change that promotes recruitment of the coactivator peptide, bringing the donor and acceptor into close proximity and generating a FRET signal.

  • Reagents:

    • GST-tagged human CAR LBD

    • Terbium-labeled anti-GST antibody

    • Fluorescein-labeled coactivator peptide (e.g., PGC1α)

    • Assay buffer

    • This compound (test compound) and reference agonist (e.g., CITCO)

  • Procedure:

    • A mixture of the CAR LBD and terbium-labeled antibody is prepared.

    • Serial dilutions of this compound or a reference agonist are added to the wells of a microplate.

    • The CAR LBD/antibody mixture is dispensed into the wells.

    • The fluorescein-labeled coactivator peptide is added to initiate the binding reaction.

    • The plate is incubated at room temperature to allow the reaction to reach equilibrium.

  • Detection: The TR-FRET signal is read on a compatible plate reader, measuring the emission at both the acceptor (e.g., 520 nm) and donor (e.g., 495 nm) wavelengths after a time delay.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is then plotted against the compound concentration, and a dose-response curve is fitted to determine the EC50 value.

Luciferase Reporter Gene Assay (PXR Antagonism)

This cell-based assay is used to measure the ability of this compound to inhibit the transcriptional activity of PXR.

Methodology:

  • Principle: HepG2 cells are transiently transfected with two plasmids: an expression vector for the human PXR and a reporter plasmid containing a PXR-responsive promoter (e.g., from the CYP3A4 gene) driving the expression of the luciferase gene. When PXR is activated by an agonist (like rifampicin), it binds to the promoter and drives luciferase expression. An antagonist like this compound will inhibit this process.

  • Cell Culture and Transfection:

    • HepG2 cells are cultured under standard conditions.

    • Cells are seeded into multi-well plates and co-transfected with the PXR expression vector and the CYP3A4-luciferase reporter vector. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Treatment:

    • After transfection, cells are treated with:

      • Vehicle control (e.g., DMSO)

      • A PXR agonist (e.g., 10 µM rifampicin)

      • This compound at various concentrations, alone (to measure inhibition of basal activity) or in combination with the PXR agonist (to measure competitive antagonism).

    • Cells are incubated for a set period (e.g., 24 hours).

  • Lysis and Luminescence Measurement:

    • The culture medium is removed, and cells are lysed using a specific lysis buffer.

    • The cell lysate is transferred to a luminometer plate.

    • Luciferase assay reagent containing the substrate (luciferin) is added to the lysate.

    • The resulting luminescence (proportional to luciferase activity) is measured using a luminometer. If a normalization vector was used, the Renilla luciferase activity is also measured.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The inhibitory effect of this compound is calculated relative to the agonist-treated control, and an IC50 value is determined by fitting a dose-response curve.

Clinical Development Status

As of the date of this guide, no clinical trials for this compound are registered on publicly accessible databases such as ClinicalTrials.gov. While some preclinical research articles allude to a "Phase Ib" status, this has not been substantiated by primary clinical trial data. Therefore, the clinical pharmacokinetic profile, safety, and efficacy of this compound in humans remain to be determined.

References

MI-883: A Novel Modulator of Nuclear Receptor Crosstalk for the Treatment of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MI-883 is a first-in-class small molecule that acts as a dual modulator of nuclear receptor activity, specifically functioning as a human Constitutive Androstane Receptor (CAR) agonist and a human Pregnane X Receptor (PXR) antagonist.[1][2][3][4] This unique pharmacological profile allows this compound to leverage the intricate crosstalk between these two key nuclear receptors, which play pivotal but distinct roles in the regulation of xenobiotic and endobiotic metabolism.[1][4] By simultaneously activating CAR and inhibiting PXR, this compound offers a promising therapeutic strategy for metabolic disorders such as hypercholesterolemia.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on nuclear receptor crosstalk, and detailed experimental protocols to facilitate further research in this area.

Introduction to Nuclear Receptor Crosstalk: The CAR and PXR Axis

The Constitutive Androstane Receptor (CAR, NR1I3) and the Pregnane X Receptor (PXR, NR1I2) are closely related members of the nuclear receptor superfamily.[1][4][5] They are highly expressed in the liver and intestine, where they function as sensors of a wide array of foreign compounds (xenobiotics) and endogenous molecules (endobiotics).[5] While both receptors regulate the expression of genes involved in drug metabolism and detoxification, they exhibit distinct and sometimes opposing effects on lipid and glucose homeostasis.[1][4]

CAR activation is generally associated with beneficial metabolic effects, including the amelioration of hypercholesterolemia through the regulation of cholesterol metabolism and bile acid elimination.[1][4] In contrast, PXR activation has been linked to hypercholesterolemia and liver steatosis.[1][4] The overlapping yet distinct functions of CAR and PXR create a complex regulatory network, and their crosstalk is a critical determinant of metabolic outcomes.[6][7] this compound was designed to exploit this crosstalk by selectively promoting the beneficial activities of CAR while inhibiting the detrimental effects of PXR.[3]

This compound Mechanism of Action: A Dual-Pronged Approach

This compound acts as a selective modulator of the CAR and PXR signaling pathways. Its dual activity as a CAR agonist and a PXR antagonist allows for a coordinated regulation of downstream gene expression, leading to a potent hypolipidemic effect.[1][4]

CAR Agonism

This compound activates human CAR, leading to the transcriptional induction of CAR target genes. A key target is Cytochrome P450 Family 2 Subfamily B Member 6 (CYP2B6), a gene involved in xenobiotic metabolism.[3][8] More importantly, in the context of cholesterol metabolism, CAR activation by this compound enhances the expression of enzymes involved in bile acid synthesis, such as Cholesterol 7-alpha-hydroxylase (Cyp7a1) and Cytochrome P450 8B1 (Cyp8b1).[2] This promotes the conversion of cholesterol into bile acids, a major pathway for cholesterol elimination from the body.[1]

PXR Antagonism

Concurrently, this compound acts as a potent antagonist of human PXR.[1][3] It competitively inhibits the binding of PXR agonists, such as rifampicin, to the PXR ligand-binding domain (LBD).[3][8] This antagonism prevents the PXR-mediated transactivation of its target genes. Notably, this compound inhibits the expression of key lipogenic genes, such as Sterol Regulatory Element-Binding Protein 1c (SREBP1c), which is a master regulator of fatty acid and triglyceride synthesis.[3] By blocking PXR, this compound also reduces the expression of intestinal transporters involved in bile acid reabsorption, such as the Apical Sodium-dependent Bile Acid Transporter (Asbt) and Organic Solute Transporter alpha (Ostα), leading to increased fecal bile acid excretion.[2]

Impact of this compound on Nuclear Receptor Crosstalk and Gene Regulation

The dual activity of this compound on CAR and PXR results in a synergistic modulation of gene expression networks that control cholesterol and bile acid homeostasis.[1] This coordinated regulation is more effective than targeting either receptor alone.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on CAR and PXR, leading to reduced cholesterol levels.

MI883_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MI883 This compound CAR CAR MI883->CAR Agonist PXR PXR MI883->PXR Antagonist CAR_RXR CAR-RXR CAR->CAR_RXR Translocation PXR_RXR PXR-RXR PXR->PXR_RXR Translocation CARE CARE CAR_RXR->CARE PXRE PXRE PXR_RXR->PXRE Bile_Acid_Syn Bile Acid Synthesis Genes (e.g., Cyp7a1, Cyp8b1) CARE->Bile_Acid_Syn Activation Lipogenesis Lipogenic Genes (e.g., SREBP1c) PXRE->Lipogenesis Inhibition Bile_Acid_Reabsorption Bile Acid Reabsorption Genes (e.g., Asbt, Ostα) PXRE->Bile_Acid_Reabsorption Inhibition Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation reporter_assay Luciferase Reporter Assays (CAR & PXR activity) binding_assay TR-FRET Binding Assay (Direct PXR binding) reporter_assay->binding_assay gene_expression RT-qPCR in Cell Lines (e.g., HepaRG, HepG2) Target gene expression binding_assay->gene_expression animal_model Humanized Mouse Model (PXR-CAR-CYP3A4/3A7) gene_expression->animal_model treatment This compound Treatment animal_model->treatment analysis Analysis of: - Plasma Lipids - Fecal Bile Acids - Gene Expression (Liver, Intestine) treatment->analysis

References

Preliminary Studies on MI-883 in Metabolic Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a complex multifactorial condition characterized by a cluster of risk factors including dyslipidemia, insulin (B600854) resistance, hypertension, and central obesity, which collectively increase the risk of developing cardiovascular disease and type 2 diabetes. Recent preclinical research has identified MI-883, a novel small molecule, as a promising therapeutic candidate. This compound functions as a dual agonist for the constitutive androstane (B1237026) receptor (CAR) and an antagonist for the pregnane (B1235032) X receptor (PXR).[1][2][3][4][5][6] This dual activity allows for the coordinated regulation of gene networks involved in cholesterol, bile acid, and xenobiotic metabolism.[4][5] In animal models of diet-induced hypercholesterolemia, this compound has demonstrated a significant hypolipidemic effect, primarily by reducing plasma cholesterol levels and enhancing the excretion of bile acids.[4][5][7] This whitepaper provides a comprehensive overview of the preliminary studies on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a rationally designed synthetic ligand that uniquely modulates the activity of two key nuclear receptors of the NR1I subfamily: CAR and PXR.[1][2][3] While CAR and PXR share overlapping regulatory functions in the detoxification of foreign compounds, they exhibit distinct roles in the metabolism of endogenous substances.[4][6] Activation of CAR is known to ameliorate hypercholesterolemia by promoting the catabolism of cholesterol and the elimination of bile acids.[4][5][6] Conversely, activation of PXR has been associated with hypercholesterolemia and hepatic steatosis.[4][5] By simultaneously activating CAR and inhibiting PXR, this compound presents a novel therapeutic strategy for metabolic disorders.[3][4][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineTargetActivityConcentration/DoseOutcomeReference
mRNA InductionHepaRGCYP2B6Agonist1-20 µMSignificant induction[1]
mRNA InductionPrimary Human HepatocytesCYP2B6Agonist1-10 µMSignificant induction[3][5]
mRNA InductionHepaRG KO CARCYP2B6--No induction[3][5]
mRNA InductionHepaRGCYP3A4Antagonist5 µMInhibition of rifampicin-mediated induction[1]
Luciferase Reporter AssayHepG2CAR3 variantAgonist1-10 µMActivation[3]
TR-FRET Competitive Assay-PXR LBDAntagonist-Inhibition of fluorescent probe binding[3][5]
Luciferase Reporter AssayHepG2CYP3A4 promoterAntagonist-Inhibition of rifampicin-induced activation[3][5]

Table 2: In Vivo Efficacy of this compound in Humanized PXR-CAR-CYP3A4/3A7 Mice

Diet ModelTreatmentDurationKey FindingsReference
High-Fat Diet (HFD)This compound (5 mg/kg, 3x/week, p.o.)1 month- No significant change in body weight, liver weight, or food intake.- Significant reduction in plasma total cholesterol, LDL cholesterol, and triglycerides.[7]
High-Cholesterol Diet (HCD)This compound (5 mg/kg, 3x/week, p.o.)10 days- No significant change in body weight or liver weight.- Significant reduction in plasma total cholesterol, LDL cholesterol, and triglycerides.- No significant change in HDL cholesterol or glucose levels.[7]
-This compound (10 mg/kg, every 24h, i.p.)3 days- Hepatic induction of Cyp2b10 mRNA.[1]

Experimental Protocols

In Vitro Assays

Cell Lines and Culture:

  • HepaRG, HepaRG KO PXR, and HepaRG KO CAR cells: Maintained in appropriate culture medium and conditions.

  • Primary Human Hepatocytes (PHH): Obtained from donors and cultured in 2D or 3D spheroid formats.[1]

  • HepG2 and COS-1 cells: Utilized for luciferase reporter and protein translocation assays, respectively.[3]

mRNA Expression Analysis:

  • Cells were treated with this compound at specified concentrations (e.g., 1-20 µM) for a designated period (e.g., 24 or 48 hours).[1]

  • Total RNA was isolated from the cells.

  • Reverse transcription was performed to synthesize cDNA.

  • Quantitative real-time PCR (RT-qPCR) was conducted to measure the relative mRNA expression of target genes such as CYP2B6 and CYP3A4.[1][3][5]

Luciferase Reporter Gene Assay:

  • HepG2 cells were transiently transfected with expression vectors for human CAR variant 3 and a luciferase reporter construct containing the CYP3A4 gene promoter.[3][5]

  • Transfected cells were treated with this compound or vehicle control for 24 hours.[3]

  • Luciferase activity was measured as a readout of promoter activation.[3][5]

TR-FRET PXR Ligand Binding Domain (LBD) Competitive Assay:

  • This assay measures the ability of a compound to displace a fluorescent probe from the PXR LBD.

  • This compound was incubated with the PXR LBD and the fluorescent probe.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured to determine the inhibitory effect of this compound on probe binding.[3][5]

EGFP-CAR Cytoplasm-Nucleus Translocation Assay:

  • COS-1 cells were transfected with a vector expressing a fusion protein of EGFP and CAR.

  • Cells were treated with this compound.

  • The subcellular localization of the EGFP-CAR fusion protein was visualized using fluorescence microscopy to assess nuclear translocation.[3]

In Vivo Studies

Animal Model:

  • Humanized PXR-CAR-CYP3A4/3A7 mice were used to model human-like responses to the drug.[1][7]

Diet-Induced Hypercholesterolemia Models:

  • High-Fat Diet (HFD): Male and female mice were fed an HFD for 8 weeks to induce metabolic dysfunction.[7]

  • High-Cholesterol Diet (HCD): Male and female mice were fed an HCD for two weeks.[7]

Treatment Regimen:

  • This compound was administered via oral gavage (p.o.) at a dose of 5 mg/kg, three times per week, for the specified duration (1 month for HFD, 10 days for HCD).[7]

  • A control group received the vehicle.[7]

  • For gene expression studies, intraperitoneal (i.p.) injection of 10 mg/kg every 24 hours for 3 days was also used.[1]

Endpoint Analysis:

  • Body weight, liver weight, and food intake were monitored.[7]

  • Plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, and glucose were measured after a 3-hour fast.[7]

  • Liver tissue was collected for histological analysis (H&E staining) and mRNA expression analysis.[1][7]

  • Comprehensive transcriptomics, lipidomics, and bile acid metabolomics analyses were performed to elucidate the metabolic effects of this compound.[4][5]

Signaling Pathways and Experimental Workflows

MI883_Signaling_Pathway

Caption: this compound dual mechanism of action on cholesterol metabolism.

Experimental_Workflow Data_Integration Data Integration & Analysis Gene_Expression Gene_Expression Gene_Expression->Data_Integration Reporter_Assay Reporter_Assay Reporter_Assay->Data_Integration Binding_Assay Binding_Assay Binding_Assay->Data_Integration Plasma_Analysis Plasma_Analysis Plasma_Analysis->Data_Integration Tissue_Analysis Tissue_Analysis Tissue_Analysis->Data_Integration

Caption: Overall experimental workflow for preclinical evaluation of this compound.

Conclusion

The preliminary data on this compound strongly support its potential as a therapeutic agent for metabolic syndrome, particularly for managing hypercholesterolemia. Its dual mechanism of action, activating CAR while antagonizing PXR, offers a targeted approach to modulate lipid and bile acid metabolism.[2][3] The in vivo studies in humanized mouse models have demonstrated significant reductions in plasma cholesterol and triglycerides without adverse effects on body weight or glucose homeostasis.[7] Further investigation is warranted to fully elucidate the long-term efficacy and safety profile of this compound and to translate these promising preclinical findings into clinical applications for patients with metabolic disorders.

References

The Therapeutic Potential of MI-883: A Dual-Action Modulator of Nuclear Receptors for the Treatment of Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MI-883 is a novel, orally active small molecule that demonstrates a unique dual-action mechanism as a potent agonist of the Constitutive Androstane (B1237026) Receptor (CAR) and an antagonist of the Pregnane X Receptor (PXR). This dual activity positions this compound as a promising therapeutic candidate for the management of hypercholesterolemia. By simultaneously activating CAR and inhibiting PXR, this compound favorably modulates key pathways in cholesterol and bile acid metabolism. Preclinical studies in humanized mouse models have shown that this compound effectively reduces plasma cholesterol levels and enhances the excretion of bile acids, underscoring its potential to address a significant unmet need in cardiovascular disease therapy. This whitepaper provides an in-depth technical guide to the core pharmacology of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The nuclear receptors CAR (NR1I3) and PXR (NR1I2) are key regulators of xenobiotic and endobiotic metabolism, including the pathways governing cholesterol and bile acid homeostasis. While both receptors share some overlapping functions, their roles in lipid metabolism are distinct. Activation of CAR has been shown to have a beneficial effect on cholesterol levels by promoting its catabolism and elimination, whereas PXR activation is associated with hypercholesterolemia and hepatic steatosis.

This compound is a rationally designed molecule that capitalizes on these distinct roles by selectively activating CAR while simultaneously antagonizing PXR. This dual mechanism offers a coordinated and potentially more effective approach to lowering cholesterol compared to single-target therapies.

Mechanism of Action

This compound exerts its therapeutic effect through a dual modulation of CAR and PXR, leading to a two-pronged approach to lowering cholesterol:

  • CAR Agonism: As a potent agonist of CAR, this compound stimulates the expression of genes involved in cholesterol catabolism. A key target is the Cholesterol 7α-hydroxylase (CYP7A1) enzyme, which is the rate-limiting step in the conversion of cholesterol to bile acids.[1] Increased CYP7A1 activity enhances the breakdown of cholesterol in the liver.

  • PXR Antagonism: By acting as an antagonist of PXR, this compound inhibits the PXR-mediated activation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[1] SREBP-1c is a key transcription factor that promotes lipogenesis, the synthesis of fatty acids and triglycerides. Inhibition of this pathway reduces the liver's production of lipids.

This combined action of enhanced cholesterol clearance and reduced lipid synthesis results in a net decrease in circulating cholesterol levels.

MI883_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Therapeutic Effects This compound This compound CAR CAR This compound->CAR Agonism PXR PXR This compound->PXR Antagonism CAR_n CAR (active) CAR->CAR_n Translocation PXR_n PXR (inactive) PXR->PXR_n Inhibition of Translocation CYP7A1_gene CYP7A1 Gene CAR_n->CYP7A1_gene Upregulation SREBP1c_gene SREBP-1c Gene PXR_n->SREBP1c_gene Inhibition of Activation CYP7A1_mRNA CYP7A1 mRNA CYP7A1_gene->CYP7A1_mRNA Transcription SREBP1c_mRNA SREBP-1c mRNA SREBP1c_gene->SREBP1c_mRNA Reduced Transcription Cholesterol_Catabolism Increased Cholesterol Catabolism CYP7A1_mRNA->Cholesterol_Catabolism SREBP1c_protein SREBP-1c SREBP1c_mRNA->SREBP1c_protein Reduced Translation Lipogenesis Decreased Lipogenesis SREBP1c_protein->Lipogenesis Inhibition Bile_Acid_Synthesis Increased Bile Acid Synthesis Cholesterol_Catabolism->Bile_Acid_Synthesis Plasma_Cholesterol Reduced Plasma Cholesterol Bile_Acid_Synthesis->Plasma_Cholesterol Lipogenesis->Plasma_Cholesterol

Figure 1: this compound Signaling Pathway in Hepatocytes.

Quantitative Data

In Vitro Activity

The dual activity of this compound has been quantified in a series of in vitro assays.

Assay TypeTargetActivityValueReference
TR-FRET CAR Coactivation AssayConstitutive Androstane Receptor (CAR)Agonist (EC50)73 nM[2][3][4][5][6]
CAR LBD Assembly AssayConstitutive Androstane Receptor (CAR)Agonist (EC50)0.38 µM[2][5][6]
CAR3 Variant Luciferase Reporter AssayCAR3 VariantAgonist (EC50)0.074 µM[2][5][6]
TR-FRET PXR LBD Competitive Binding AssayPregnane X Receptor (PXR)Antagonist (IC50)0.1 µM[2][3][4][5][6]
PXR Luciferase Reporter Assay (Basal)Pregnane X Receptor (PXR)Inverse Agonist (IC50)2.03 µM[3][5][6]
PXR Luciferase Reporter Assay (Rifampicin-induced)Pregnane X Receptor (PXR)Antagonist (IC50)3.60 µM[3]

Table 1: In Vitro Potency of this compound

In Vivo Efficacy in a Hypercholesterolemia Mouse Model

The therapeutic potential of this compound was evaluated in humanized PXR-CAR-CYP3A4/3A7 mice with diet-induced hypercholesterolemia.

Animal ModelDietTreatmentKey FindingsReference
Humanized PXR-CAR-CYP3A4/3A7 miceHigh-Fat Diet (HFD) for 8 weeksThis compound (5 mg/kg, p.o., 3x/week for 1 month)Significantly reduced plasma total cholesterol and LDL cholesterol levels.[7]
Humanized PXR-CAR-CYP3A4/3A7 miceHigh-Cholesterol Diet (HCD) for 2 weeksThis compound (5 mg/kg, p.o., every other day for 10 days)Significantly reduced plasma total cholesterol and LDL cholesterol levels. Enhanced fecal bile acid excretion.[7][8]

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Hypercholesterolemia Model

Experimental Protocols

In Vitro Assays

Luciferase_Assay_Workflow start Start cell_culture Culture HepG2 cells start->cell_culture transfection Co-transfect with: - PXR or CAR expression vector - Luciferase reporter vector (e.g., CYP3A4 promoter-luc) cell_culture->transfection treatment Treat cells with this compound (agonist or antagonist mode) transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure luciferase activity (Luminometer) lysis->measurement analysis Calculate IC50/EC50 values measurement->analysis end End analysis->end

Figure 2: Luciferase Reporter Assay Workflow.

Methodology:

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media.

  • Transfection: Cells are transiently co-transfected with a mammalian expression vector for human CAR or PXR and a luciferase reporter plasmid containing a responsive promoter element (e.g., the CYP3A4 promoter).[9][10][11][12][13]

  • Treatment: After transfection, cells are treated with varying concentrations of this compound. For antagonist assays, cells are co-treated with a known receptor agonist (e.g., rifampicin (B610482) for PXR).

  • Incubation: Cells are incubated for 24 hours to allow for receptor activation and reporter gene expression.[9]

  • Cell Lysis: The cells are lysed to release the luciferase enzyme.

  • Luminescence Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated.

TRFRET_Assay_Workflow start Start reagents Prepare assay components: - Terbium-labeled anti-GST antibody (Donor) - Fluorescently labeled coregulator peptide (Acceptor) - GST-tagged nuclear receptor LBD (CAR or PXR) start->reagents mixing Mix reagents with varying concentrations of this compound reagents->mixing incubation Incubate at room temperature mixing->incubation reading Read TR-FRET signal (Ex: 340 nm, Em: 495 nm & 520 nm) incubation->reading analysis Calculate emission ratio (520/495) and determine IC50/EC50 reading->analysis end End analysis->end

Figure 3: TR-FRET Assay Workflow.

Methodology:

  • Reagent Preparation: The assay components are prepared, including a terbium-labeled antibody (donor), a fluorescently labeled coregulator peptide (acceptor), and the purified ligand-binding domain (LBD) of the nuclear receptor (CAR or PXR) tagged with an epitope (e.g., GST).[14][15][16][17][18]

  • Assay Reaction: The reagents are mixed in a microplate with varying concentrations of this compound.

  • Incubation: The mixture is incubated at room temperature to allow for binding interactions to reach equilibrium.

  • Signal Detection: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission read at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).[15]

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. Dose-response curves are plotted to determine the EC50 for coactivator recruitment (agonism) or the IC50 for the displacement of a fluorescent ligand (antagonism).

In Vivo Hypercholesterolemia Model

Animal Model:

  • Humanized PXR-CAR-CYP3A4/3A7 mice are used. These mice have the murine PXR and CAR genes replaced with their human counterparts, making them a more relevant model for predicting human responses.

Diet-Induced Hypercholesterolemia Protocol:

  • Acclimatization: Mice are acclimated to the housing conditions.

  • Diet Induction: Hypercholesterolemia is induced by feeding the mice a high-fat diet (HFD) for 8 weeks or a high-cholesterol diet (HCD) for 2 weeks.[7]

  • Treatment: Mice are treated with this compound (e.g., 5 mg/kg) or a vehicle control via oral gavage.[7]

  • Monitoring: Body weight and food intake are monitored throughout the study.

  • Sample Collection: At the end of the treatment period, blood samples are collected for plasma lipid analysis. Feces may also be collected for bile acid analysis.

  • Analysis: Plasma levels of total cholesterol, LDL-cholesterol, and HDL-cholesterol are measured. Fecal bile acid content is quantified.

Clinical Development

This compound has been reported to be in Phase Ib clinical development.[1] However, at the time of this writing, specific details of the clinical trial, including the NCT identifier and results, are not publicly available.

Conclusion

This compound represents a novel and promising therapeutic approach for the treatment of hypercholesterolemia. Its unique dual mechanism of action, involving the agonism of CAR and antagonism of PXR, allows for a multi-faceted attack on the pathways that regulate cholesterol homeostasis. The robust preclinical data, demonstrating significant reductions in plasma cholesterol and enhanced bile acid excretion in relevant animal models, strongly support its continued clinical development. Further investigation in human clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in patients with hypercholesterolemia and to establish its safety and efficacy profile. The in-depth technical information provided in this whitepaper serves as a valuable resource for researchers and drug development professionals interested in this innovative therapeutic candidate.

References

The Effect of MI-883 on Hepatic Steatosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic steatosis, the hallmark of non-alcoholic fatty liver disease (NAFLD), is a growing global health concern. The accumulation of triglycerides within hepatocytes can lead to inflammation (non-alcoholic steatohepatitis or NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NAFLD has made the development of effective therapeutics challenging. This technical guide provides an in-depth analysis of the preclinical evidence for MI-883, a novel small molecule, in the context of hepatic steatosis. This compound is a dual-acting compound, functioning as a human Constitutive Androstane Receptor (CAR) agonist and a Pregnane X Receptor (PXR) antagonist, a mechanism that holds promise for mitigating the metabolic dysregulation underlying NAFLD.

Core Mechanism of Action

This compound exerts its effects on hepatic lipid metabolism through the modulation of two key nuclear receptors: CAR and PXR. PXR activation has been associated with hypercholesterolemia and liver steatosis, while CAR activation can ameliorate hypercholesterolemia[1]. This compound's unique dual-activity profile allows it to simultaneously activate CAR, promoting cholesterol clearance, and inhibit PXR-mediated lipogenesis[2]. This targeted approach addresses a critical driver of fat accumulation in the liver.

Preclinical Efficacy of this compound in a Model of Diet-Induced Hepatic Steatosis

A pivotal preclinical study investigated the effects of this compound in humanized PXR-CAR-CYP3A4/3A7 mice fed a high-fat diet (HFD), a well-established model for inducing features of metabolic syndrome, including hepatic steatosis.

Quantitative Data on Hepatic Triglyceride Content

While a broad enzymatic assay of total liver triglycerides did not reveal a statistically significant overall change with this compound treatment, a more sophisticated lipidomics analysis by ultra-high-performance supercritical fluid chromatography/mass spectrometry (UHPSFC/MS) demonstrated a significant intra-class effect on triglyceride species. Specifically, there was a notable increase in triglycerides containing long and highly unsaturated fatty acids (e.g., TG 60:12, TG 60:13) in the livers of male mice treated with this compound compared to the vehicle-treated control group[2]. This suggests a remodeling of the hepatic lipidome, which warrants further investigation.

ParameterVehicle Control (HFD)This compound (HFD)MethodFindingCitation
Total Liver TriglyceridesNo dataNo significant changeEnzymatic AssayThis compound did not significantly alter the overall triglyceride content in the liver as measured by a standard enzymatic assay.[2]
Specific Triglyceride Species (e.g., TG 60:12, TG 60:13)BaselineSignificantly IncreasedUHPSFC/MS LipidomicsThis compound induced a significant increase in specific long-chain, highly unsaturated triglycerides in the liver.[2]
Histological Evidence

Representative hematoxylin (B73222) and eosin (B541160) (H&E) stained liver sections from the high-fat diet-fed mice provided visual evidence of the impact of this compound on hepatic architecture. While the source study did not provide a quantitative analysis of steatosis severity from histology, the images are available for qualitative assessment.

Experimental Protocols

The following methodologies were employed in the key preclinical study evaluating this compound's effect on hepatic steatosis.

Animal Model and Diet-Induced Steatosis
  • Animal Model: Humanized PXR-CAR-CYP3A4/3A7 mice were used. These mice are transgenic and express human PXR and CAR, making them a more relevant model for studying the effects of drugs targeting these human receptors.

  • Diet: A high-fat diet (HFD) was administered to the mice to induce hypercholesterolemia and hepatic steatosis. The specific composition of the HFD should be referenced from the primary publication for replication.

  • Treatment Protocol: this compound was administered via oral gavage (p.o.) at a dose of 5 mg/kg, three times per week for the duration of the study[3]. A vehicle control group was also maintained.

Liver Histology
  • Tissue Preparation: Livers were harvested from the mice, fixed in a suitable fixative (e.g., 10% neutral buffered formalin), and embedded in paraffin.

  • Staining: Paraffin-embedded liver sections were stained with hematoxylin and eosin (H&E) to visualize the overall liver architecture and assess for steatosis, inflammation, and other pathological changes.

Liver Triglyceride Analysis
  • Enzymatic Assay: Total liver triglycerides were quantified using a commercially available enzymatic assay kit. This method typically involves the lysis of liver tissue, extraction of lipids, and subsequent enzymatic reactions that produce a measurable colorimetric or fluorometric signal proportional to the triglyceride concentration.

  • Lipidomics Analysis: A more detailed analysis of the liver lipidome was performed using ultra-high-performance supercritical fluid chromatography/mass spectrometry (UHPSFC/MS). This advanced technique allows for the separation and quantification of individual lipid species, providing a more granular view of the changes in liver fat composition.

Signaling Pathways and Molecular Mechanisms

This compound's therapeutic potential in hepatic steatosis is rooted in its ability to modulate the CAR and PXR signaling pathways, which in turn regulate the expression of genes involved in lipid metabolism. A key downstream target is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.

The RNA-sequencing analysis of liver samples from the preclinical study revealed that this compound treatment led to a significant downregulation of several genes involved in fatty acid metabolism, including Srebf1 (the gene encoding SREBP-1c), Scd1 (Stearoyl-CoA desaturase-1), and Fabp2 (Fatty acid-binding protein 2)[2]. The downregulation of SREBP-1c is a critical event, as this transcription factor controls the expression of a suite of genes required for de novo lipogenesis.

Signaling Pathway Diagram

MI883_Signaling_Pathway cluster_MI883 This compound cluster_Receptors Nuclear Receptors cluster_Downstream Downstream Effects MI883 This compound CAR CAR (Constitutive Androstane Receptor) MI883->CAR Agonist PXR PXR (Pregnane X Receptor) MI883->PXR Antagonist SREBP1c SREBP-1c Expression CAR->SREBP1c Inhibition PXR->SREBP1c Activation Lipogenic_Genes Lipogenic Gene Expression (e.g., Scd1, Fabp2) SREBP1c->Lipogenic_Genes Activation Hepatic_Steatosis Hepatic Steatosis Lipogenic_Genes->Hepatic_Steatosis Promotes Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment cluster_Analysis Analysis Animal_Model Humanized PXR-CAR Mice Diet High-Fat Diet (HFD) Animal_Model->Diet MI883_Treatment This compound (5 mg/kg, p.o.) or Vehicle Diet->MI883_Treatment Liver_Harvest Liver Harvest MI883_Treatment->Liver_Harvest Histology H&E Staining Liver_Harvest->Histology Triglycerides Enzymatic Assay & Lipidomics (UHPSFC/MS) Liver_Harvest->Triglycerides Gene_Expression RNA Sequencing Liver_Harvest->Gene_Expression

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of MI-883 in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-883 is a novel small molecule that acts as a dual modulator of nuclear receptors, exhibiting agonist activity towards the Constitutive Androstane Receptor (CAR) and antagonist activity against the Pregnane X Receptor (PXR). This dual mechanism of action makes this compound a promising therapeutic candidate for metabolic disorders, particularly those involving cholesterol and bile acid homeostasis.[1][2][3] In vivo studies utilizing humanized mouse models are crucial for evaluating the preclinical efficacy and safety of this compound. These models, which express human CAR and PXR, provide a more translationally relevant system for studying the effects of compounds that target these human-specific nuclear receptors.[4]

This document provides detailed application notes and protocols for the in vivo administration of this compound to humanized mouse models, based on published preclinical data.

Mechanism of Action

This compound exerts its therapeutic effects by simultaneously activating CAR and inhibiting PXR.[5][6]

  • CAR Agonism: Activation of CAR is known to play a role in the regulation of xenobiotic and endobiotic metabolism. In the context of cholesterol homeostasis, CAR activation promotes the catabolism of cholesterol to bile acids, primarily through the upregulation of the enzyme Cholesterol 7α-hydroxylase (CYP7A1), and enhances the clearance of bilirubin (B190676) and other metabolites.[7]

  • PXR Antagonism: PXR activation has been associated with hypercholesterolemia. By antagonizing PXR, this compound is thought to inhibit lipogenesis.[4][7]

This dual activity leads to a significant reduction in plasma cholesterol levels and an increase in the excretion of bile acids.[2][4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in hepatocytes of humanized mice.

MI883_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects MI883 This compound CAR_inactive Inactive CAR MI883->CAR_inactive Agonist PXR_inactive Inactive PXR MI883->PXR_inactive Antagonist CAR_active Active CAR CAR_inactive->CAR_active Activation PXR_blocked Blocked PXR RXR RXR CAR_active->RXR Heterodimerization DNA DNA Lipogenic_genes Lipogenic Genes PXR_blocked->Lipogenic_genes Prevents Transcription CYP7A1_gene CYP7A1 Gene Cholesterol_catabolism Increased Cholesterol Catabolism Bile_acid_synthesis Increased Bile Acid Synthesis Lipogenesis_inhibition Decreased Lipogenesis

This compound dual modulation of CAR and PXR signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in humanized mouse models.

Table 1: In Vivo Dosing Regimen for this compound

ParameterDetailsReference
Mouse Model Humanized PXR-CAR-CYP3A4/3A7 mice[4]
Compound This compound[4]
Dosage 5 mg/kg[4][8]
Administration Route Oral gavage (p.o.)[4]
Frequency 3 times per week[4][8]
Vehicle 5% DMSO / 5% PEG300 / 90% corn oil[4]
Duration 4 weeks[4]

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValueConditionsReference
Biological Half-life (t½) 170 minutes10 mg/kg, peroral application in C57BL/6N mice[4]
Distribution Significantly distributed to the liver, not the brainC57BL/6N mice[4]
Excretion Mainly via bileC57BL/6N mice[4]

Table 3: Reported In Vivo Efficacy of this compound

OutcomeObservationMouse ModelReference
Plasma Cholesterol Significantly reducedHumanized PXR-CAR-CYP3A4/3A7 mice on high-fat or high-cholesterol diets[4]
Fecal Bile Acid Excretion EnhancedHumanized PXR-CAR-CYP3A4/3A7 mice[4]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in the recommended vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by combining 5% DMSO, 5% PEG300, and 90% corn oil by volume. For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMSO, 0.5 mL of PEG300, and 9.0 mL of corn oil.

    • Vortex the mixture thoroughly to ensure a homogenous solution.

  • This compound Formulation:

    • Weigh the required amount of this compound powder.

    • To prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of the prepared vehicle.

    • Vortex the mixture vigorously until the this compound is completely dissolved. A brief sonication may be used if necessary to aid dissolution.

    • Prepare fresh on the day of dosing.

Oral Gavage Administration of this compound to Mice

This protocol outlines the standard procedure for administering this compound to mice via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Humanized PXR-CAR-CYP3A4/3A7 mice

  • Prepared this compound formulation (1 mg/mL)

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct dosing volume. For a 5 mg/kg dose, a 25 g mouse would receive 0.125 mL of a 1 mg/mL solution.

    • Properly restrain the mouse to immobilize its head and body.

  • Gavage Needle Measurement:

    • Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib.

  • Administration:

    • Attach the gavage needle to the syringe containing the calculated volume of this compound formulation.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

    • Once the needle is properly positioned in the esophagus (up to the pre-measured mark), slowly administer the this compound solution.

    • After administration, gently withdraw the needle in the same angle it was inserted.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

    • Continue to monitor the animals according to the experimental plan.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for an in vivo study of this compound.

MI883_Workflow start Start: Acclimatize Humanized Mice diet Induce Hypercholesterolemia (High-Fat/High-Cholesterol Diet) start->diet randomization Randomize Mice into Treatment and Vehicle Groups diet->randomization treatment_prep Prepare this compound Formulation (5 mg/kg in Vehicle) randomization->treatment_prep vehicle_prep Prepare Vehicle Control randomization->vehicle_prep dosing Administer this compound or Vehicle (Oral Gavage, 3x/week) treatment_prep->dosing vehicle_prep->dosing monitoring Monitor Animal Health and Body Weight dosing->monitoring Repeated endpoint Endpoint (e.g., 4 weeks) dosing->endpoint monitoring->dosing collection Collect Blood and Tissues for Analysis endpoint->collection analysis Analyze Plasma Lipids, Gene Expression, etc. collection->analysis end End of Study analysis->end

Experimental workflow for in vivo dosing of this compound.

References

Application Notes and Protocols: Luciferase Reporter Assay for MI-883 PXR Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pregnane (B1235032) X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine, is a key regulator of xenobiotic and endobiotic metabolism. Its activation by various ligands, including drugs and environmental compounds, leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4). Consequently, PXR plays a crucial role in drug-drug interactions and the development of drug resistance. MI-883 is a novel small molecule that has been identified as a potent antagonist of PXR, in addition to being a constitutive androstane (B1237026) receptor (CAR) agonist.[1][2] This dual activity makes this compound a valuable tool for studying PXR signaling and a potential therapeutic agent for managing metabolic disorders.

This document provides detailed application notes and a comprehensive protocol for a luciferase reporter assay to characterize the PXR antagonistic activity of this compound. This assay is a robust and sensitive method for quantifying the ability of a compound to inhibit the PXR-mediated transactivation of its target genes.

Principle of the Assay

The PXR antagonism luciferase reporter assay utilizes a mammalian cell line, typically the human hepatocellular carcinoma cell line HepG2, which is transiently or stably transfected with two key plasmids. The first is an expression vector for human PXR. The second is a reporter plasmid containing the firefly luciferase gene under the control of a PXR-responsive promoter, such as the promoter of the CYP3A4 gene.

In the presence of a PXR agonist, such as rifampicin (B610482), the activated PXR binds to the response elements in the CYP3A4 promoter, driving the expression of luciferase. An antagonist, like this compound, will compete with the agonist for binding to PXR or otherwise prevent its activation, leading to a dose-dependent decrease in luciferase expression and, consequently, a reduction in the luminescent signal. By measuring the changes in light output, the antagonistic potency of the test compound can be determined.

Data Presentation

The PXR antagonistic activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following tables summarize representative quantitative data for this compound in a PXR antagonism luciferase reporter assay.

Table 1: IC50 Value of this compound for PXR Antagonism

CompoundPXR Agonist (Concentration)IC50 (µM)Reference
This compoundRifampicin (10 µM)0.38 ± 0.06[3]

Table 2: Representative Dose-Response Data for this compound PXR Antagonism

This compound Concentration (µM)% Inhibition of Rifampicin-Induced Luciferase Activity (Mean ± SD)
0.015.2 ± 1.5
0.0315.8 ± 3.2
0.135.1 ± 4.5
0.348.9 ± 5.1
175.3 ± 6.8
390.1 ± 4.3
1098.6 ± 2.1

Note: The data in Table 2 is representative and illustrates a typical dose-response curve. Actual results may vary based on experimental conditions.

Experimental Protocols

This section provides a detailed protocol for performing a luciferase reporter assay to determine the PXR antagonistic activity of this compound.

Materials and Reagents
  • Cell Line: HepG2 (human hepatocellular carcinoma) cells

  • Plasmids:

    • pSG5-PXR (or other suitable PXR expression vector)

    • pCYP3A4-luc (firefly luciferase reporter vector with PXR response elements from the CYP3A4 promoter)

    • pRL-TK (or other suitable Renilla luciferase vector for normalization)

  • Cell Culture Media:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Transfection Reagent: Lipofectamine® 3000 or similar

  • Compounds:

    • This compound

    • Rifampicin (PXR agonist)

  • Assay Reagents:

    • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_treatment Day 3: Compound Treatment cluster_assay Day 4: Luciferase Assay seed_cells Seed HepG2 cells in a 96-well plate transfect_cells Co-transfect cells with PXR and luciferase reporter plasmids seed_cells->transfect_cells 24h incubation treat_cells Treat cells with Rifampicin and varying concentrations of this compound transfect_cells->treat_cells 24h incubation lyse_cells Lyse cells and measure Firefly and Renilla luciferase activity treat_cells->lyse_cells 24h incubation analyze_data Analyze data and determine IC50 value lyse_cells->analyze_data

Experimental workflow for the PXR antagonism luciferase reporter assay.
Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Trypsinize and resuspend the cells in fresh media.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of media.

  • Incubate the plate overnight at 37°C and 5% CO2.

Day 2: Transfection

  • Prepare the transfection mixture according to the manufacturer's protocol (e.g., Lipofectamine® 3000). For each well, a typical mixture would include:

    • 100 ng of pSG5-PXR

    • 100 ng of pCYP3A4-luc

    • 10 ng of pRL-TK

  • Add the transfection complex to each well.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Prepare a stock solution of rifampicin in DMSO and dilute it in serum-free DMEM to the desired final concentration (e.g., 10 µM).

  • Aspirate the media from the wells and replace it with 100 µL of serum-free DMEM containing the rifampicin and the varying concentrations of this compound. Include appropriate controls:

    • Vehicle control (DMSO)

    • Rifampicin only

  • Incubate the plate for 24 hours at 37°C and 5% CO2.[1]

Day 4: Luciferase Assay

  • Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

  • Aspirate the media from the wells and wash once with 100 µL of PBS.

  • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

  • Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II to each well and reading the luminescence on a luminometer.

  • Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.

Data Analysis
  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

  • Calculate the fold induction for the rifampicin-treated wells relative to the vehicle control.

  • Calculate the percentage inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Normalized activity with this compound / Normalized activity with rifampicin only))

  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PXR Signaling Pathway

The following diagram illustrates the signaling pathway of PXR activation and its antagonism by this compound.

PXR_signaling_pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand PXR Agonist (e.g., Rifampicin) PXR_inactive Inactive PXR ligand->PXR_inactive Activation antagonist This compound antagonist->PXR_inactive Inhibition PXR_active Active PXR-RXR Heterodimer PXR_inactive->PXR_active Translocation & Heterodimerization with RXR PXR_RXR_DNA Binding to PXR Response Element (PXRE) PXR_active->PXR_RXR_DNA gene_transcription CYP3A4 Gene Transcription PXR_RXR_DNA->gene_transcription luciferase Luciferase Expression gene_transcription->luciferase

PXR signaling pathway and the antagonistic action of this compound.

In this pathway, a PXR agonist like rifampicin enters the cell and binds to the inactive PXR in the cytoplasm.[4][5] This complex then translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to PXR response elements on the DNA, leading to the transcription of target genes like CYP3A4, which in this assay is linked to luciferase expression. This compound acts as an antagonist, preventing the activation of PXR by the agonist, thereby inhibiting the downstream signaling cascade and reducing luciferase expression.

References

Application Notes and Protocols: RT-qPCR Analysis of CYP2B6 and CYP3A4 Expression in Response to MI-883

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-883 is a novel small molecule that has been identified as a dual-acting compound, functioning as a human Constitutive Androstane Receptor (CAR) agonist and a Pregnane X Receptor (PXR) antagonist or inverse agonist.[1] CAR and PXR are key nuclear receptors that regulate the expression of a wide array of genes involved in drug metabolism and disposition, most notably the cytochrome P450 (CYP) enzymes.[2] Specifically, CAR is a primary regulator of CYP2B6, while PXR is a major transcriptional activator of CYP3A4.[2]

Given the distinct roles of CYP2B6 and CYP3A4 in the metabolism of a vast number of clinically used drugs, understanding how a compound like this compound modulates their expression is crucial for predicting potential drug-drug interactions and for the development of novel therapeutics.[2] These application notes provide a detailed protocol for the analysis of CYP2B6 and CYP3A4 mRNA expression in response to this compound treatment in cultured human hepatocytes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Principle of Action of this compound

This compound exhibits a unique mechanism of action by simultaneously activating CAR and inhibiting PXR. This dual activity leads to a differential regulation of their respective target genes. The activation of CAR by this compound leads to the upregulation of CYP2B6 gene expression.[1] Conversely, its antagonism of PXR results in the suppression of basal and ligand-induced CYP3A4 gene expression.[3][1] This differential regulation highlights the potential of this compound to selectively modulate metabolic pathways.

MI883_Signaling_Pathway MI883 This compound CAR CAR MI883->CAR Agonist PXR PXR MI883->PXR Antagonist CYP2B6 CYP2B6 mRNA CAR->CYP2B6 Upregulation CYP3A4 CYP3A4 mRNA PXR->CYP3A4 Upregulation

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the expected quantitative changes in CYP2B6 and CYP3A4 mRNA expression following treatment with this compound in primary human hepatocytes or HepaRG cells. Data is presented as fold change relative to a vehicle-treated control.

Treatment GroupTarget GeneFold Change vs. Vehicle ControlReceptor Dependence
This compoundCYP2B6Significant UpregulationCAR
This compoundCYP3A4Significant Downregulation/Suppression of inductionPXR
Rifampicin (PXR agonist)CYP3A4Significant UpregulationPXR
This compound + RifampicinCYP3A4Suppression of Rifampicin-induced upregulationPXR

Experimental Protocols

This section provides a detailed methodology for the RT-qPCR analysis of CYP2B6 and CYP3A4 gene expression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_rt_qpcr RT-qPCR cluster_data_analysis Data Analysis A Seed Primary Human Hepatocytes or HepaRG cells B Differentiate HepaRG cells (if applicable) A->B C Treat cells with this compound, Rifampicin (positive control for CYP3A4), CITCO (positive control for CYP2B6), and/or vehicle control for 24-48 hours B->C D Harvest cells and lyse C->D E Isolate total RNA D->E F Assess RNA quality and quantity (e.g., NanoDrop) E->F G Reverse transcribe RNA to cDNA F->G H Perform qPCR with primers for CYP2B6, CYP3A4, and reference genes (e.g., GAPDH, ACTB) G->H I Calculate Ct values H->I J Normalize target gene expression to reference genes (ΔCt) I->J K Calculate fold change using the ΔΔCt method J->K

Figure 2: Experimental Workflow
Materials

  • Cryopreserved primary human hepatocytes or HepaRG™ cells

  • Cell culture medium (e.g., Williams' Medium E for primary hepatocytes, appropriate medium for HepaRG) and supplements

  • Collagen-coated cell culture plates

  • This compound

  • Rifampicin (positive control for PXR activation)

  • CITCO (positive control for CAR activation)

  • Vehicle control (e.g., DMSO)

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or probe-based)

  • Nuclease-free water

  • qPCR-grade primers (see Table 2)

Cell Culture and Treatment
  • Cell Seeding:

    • For primary human hepatocytes, thaw and plate cryopreserved cells onto collagen-coated plates according to the supplier's protocol. Allow cells to attach for 4-6 hours before changing the medium.

    • For HepaRG™ cells, seed and maintain the cells according to the supplier's instructions to achieve differentiation into hepatocyte-like cells.[4][5] This typically involves a two-week differentiation period.

  • Treatment:

    • Prepare stock solutions of this compound, Rifampicin, and CITCO in an appropriate solvent (e.g., DMSO).

    • Once cells are ready for treatment, replace the culture medium with fresh medium containing the test compounds at the desired concentrations. A typical concentration for this compound is 1-10 µM, for Rifampicin 10 µM, and for CITCO 1 µM.

    • Include a vehicle control group treated with the same concentration of the solvent.

    • Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

RNA Isolation and Quantification
  • Cell Lysis and RNA Isolation:

    • After the treatment period, aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture plate using the lysis buffer from a commercial RNA isolation kit.

    • Isolate total RNA following the manufacturer's protocol.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Aim for a 260/280 ratio of ~2.0.

    • Assess RNA integrity by gel electrophoresis or a bioanalyzer, if desired.

Reverse Transcription (RT)
  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers, following the manufacturer's instructions.

    • Include a no-reverse transcriptase control (-RT) for each sample to check for genomic DNA contamination.

Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Use validated primers for human CYP2B6, CYP3A4, and at least two reference genes (e.g., GAPDH, ACTB). Primer sequences are provided in Table 2.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, nuclease-free water, and diluted cDNA.

    • Aliquot the reaction mix into a 96- or 384-well qPCR plate.

    • Add the cDNA template to the respective wells.

    • Include a no-template control (NTC) for each primer set to check for contamination.

  • Thermal Cycling:

    • Perform qPCR using a real-time PCR detection system with a typical thermal cycling protocol:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt curve analysis (for SYBR Green-based assays)

Data Analysis
  • Data Collection:

    • The real-time PCR instrument will generate amplification plots and cycle threshold (Ct) values.

  • Relative Quantification (ΔΔCt Method):

    • Normalization (ΔCt): For each sample, normalize the Ct value of the target gene (CYP2B6 or CYP3A4) to the geometric mean of the Ct values of the reference genes.

      • ΔCt = Ct(target gene) - Ct(average of reference genes)

    • ΔΔCt Calculation: Calculate the ΔΔCt by subtracting the average ΔCt of the vehicle control group from the ΔCt of each treated sample.

      • ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)

    • Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.

Primer Sequences for RT-qPCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
CYP2B6 GCTGAGGGGAACCAGTACACGGACATCTCGCCAAACG
CYP3A4 CTCACCATGGATGATGATATCGCAGGAATCCTTCTGACCCATGC
GAPDH CTATGCTCTCGTTCAGTATGCCACTGTCGAGTCGCGTCC
ACTB GCTCCTAGCACCATGAAGATGTGTAAAACGCAGCTCAGTA

Note: Primer sequences should be validated in your specific experimental system.

Troubleshooting

IssuePossible CauseSolution
High Ct values or no amplification Poor RNA quality or quantityRe-isolate RNA, ensure high purity and integrity. Increase amount of RNA in RT reaction.
Inefficient RT or qPCROptimize RT and qPCR conditions. Check primer efficiency.
High variability between replicates Pipetting errorsUse calibrated pipettes and practice consistent pipetting technique.
Cell culture inconsistenciesEnsure uniform cell seeding and treatment conditions.
Amplification in NTC Contamination of reagents or workspaceUse sterile, nuclease-free reagents and dedicated workspace for PCR setup.
Multiple peaks in melt curve Primer-dimers or non-specific amplificationRedesign primers. Optimize annealing temperature.

By following these detailed protocols, researchers can accurately and reliably quantify the effects of this compound on CYP2B6 and CYP3A4 gene expression, providing valuable insights into its mechanism of action and potential for drug-drug interactions.

References

Application Notes and Protocols for Lipidomics Analysis Following MI-883 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-883 is a novel small molecule that functions as a dual agonist of the Constitutive Androstane Receptor (CAR) and antagonist of the Pregnane X Receptor (PXR).[1] This dual activity makes this compound a promising therapeutic candidate for metabolic disorders, particularly hypercholesterolemia.[1] CAR activation has been shown to ameliorate hypercholesterolemia by regulating cholesterol metabolism and bile acid elimination, while PXR activation is associated with hypercholesterolemia and liver steatosis.[1] By simultaneously activating CAR and inhibiting PXR, this compound offers a unique mechanism to modulate lipid homeostasis.

Lipidomics, the large-scale study of lipids in biological systems, is a critical tool for understanding the detailed molecular effects of drug candidates like this compound. This document provides detailed application notes and protocols for conducting a comprehensive lipidomics analysis to assess the impact of this compound administration on the lipid profile of biological samples.

Data Presentation: Quantitative Lipidomics Analysis of this compound Treatment

The following tables summarize representative quantitative changes in plasma lipid classes and species following this compound administration. This data is illustrative and based on the known mechanistic effects of CAR activation and PXR antagonism on lipid metabolism. Actual results may vary depending on the experimental model and conditions.

Table 1: Changes in Major Plasma Lipid Classes after this compound Administration

Lipid ClassFold Change (this compound vs. Vehicle)p-value
Total Cholesterol0.75< 0.01
Triacylglycerols (TAG)0.85< 0.05
Phosphatidylcholines (PC)0.90> 0.05
Lysophosphatidylcholines (LPC)1.10> 0.05
Cholesteryl Esters (CE)0.70< 0.01
Free Fatty Acids (FFA)0.95> 0.05

Table 2: Representative Changes in Key Lipid Species after this compound Administration

Lipid SpeciesLipid ClassFold Change (this compound vs. Vehicle)p-value
CE(18:2)Cholesteryl Ester0.65< 0.01
CE(20:4)Cholesteryl Ester0.68< 0.01
TAG(52:2)Triacylglycerol0.82< 0.05
TAG(54:3)Triacylglycerol0.80< 0.05
PC(16:0/18:1)Phosphatidylcholine0.92> 0.05
PC(18:0/20:4)Phosphatidylcholine0.91> 0.05

Mandatory Visualizations

Signaling Pathway of this compound Action

MI883_Signaling_Pathway cluster_CAR CAR Activation cluster_PXR PXR Antagonism MI883 This compound CAR CAR MI883->CAR Agonist PXR PXR MI883->PXR Antagonist CAR_RXR_Complex CAR/RXR Heterodimer CAR->CAR_RXR_Complex RXR_CAR RXR RXR_CAR->CAR_RXR_Complex CYP7A1 CYP7A1 Gene Expression CAR_RXR_Complex->CYP7A1 Upregulates BileAcid_Synthesis Increased Bile Acid Synthesis CYP7A1->BileAcid_Synthesis Cholesterol_Catabolism Increased Cholesterol Catabolism BileAcid_Synthesis->Cholesterol_Catabolism Lowered Plasma\nCholesterol Lowered Plasma Cholesterol Cholesterol_Catabolism->Lowered Plasma\nCholesterol PXR_RXR_Complex PXR/RXR Heterodimer PXR->PXR_RXR_Complex RXR_PXR RXR RXR_PXR->PXR_RXR_Complex SREBP1c SREBP-1c Gene Expression PXR_RXR_Complex->SREBP1c Inhibits (Antagonism) Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis Lowered Plasma\nTriglycerides Lowered Plasma Triglycerides Lipogenesis->Lowered Plasma\nTriglycerides

Caption: this compound Signaling Pathway.

Experimental Workflow for Lipidomics Analysis

Lipidomics_Workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation Sample_Collection Biological Sample (e.g., Plasma, Tissue) Internal_Standard Add Internal Standards Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (MTBE or Folch Method) Internal_Standard->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Dry Down Organic_Phase->Drying Reconstitution Reconstitute in LC-MS Grade Solvent Drying->Reconstitution LC_Separation UPLC Separation (e.g., C18 column) Reconstitution->LC_Separation MS_Analysis Mass Spectrometry (e.g., Q-TOF MS) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition (Positive & Negative Modes) MS_Analysis->Data_Acquisition Peak_Picking Peak Picking & Alignment Data_Acquisition->Peak_Picking Lipid_ID Lipid Identification (Database Matching) Peak_Picking->Lipid_ID Quantification Quantification Lipid_ID->Quantification Stats_Analysis Statistical Analysis (Fold Change, p-value) Quantification->Stats_Analysis Bio_Interpretation Biological Interpretation Stats_Analysis->Bio_Interpretation

Caption: Lipidomics Experimental Workflow.

Experimental Protocols

Sample Preparation Protocol

This protocol is suitable for the extraction of lipids from plasma or tissue homogenates.

Materials:

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Internal standard mixture (e.g., SPLASH® LIPIDOMIX® Mass Spec Standard)

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Thawing: Thaw frozen plasma or tissue homogenate samples on ice.

  • Aliquoting: For plasma, aliquot 50 µL into a 2 mL microcentrifuge tube. For tissue homogenate, use an amount equivalent to 1-5 mg of tissue.

  • Internal Standard Spiking: Add 10 µL of the internal standard mixture to each sample.

  • Addition of Methanol: Add 240 µL of cold (-20°C) MeOH to each tube. Vortex for 10 seconds.

  • Addition of MTBE: Add 800 µL of cold (-20°C) MTBE. Vortex for 30 seconds.

  • Phase Separation Incubation: Incubate the samples at room temperature for 30 minutes with occasional vortexing.

  • Addition of Water: Add 200 µL of HPLC-grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 16,000 x g for 5 minutes at 4°C. Three layers will be visible: an upper organic phase (containing lipids), a lower aqueous phase, and a protein pellet at the interface.

  • Collection of Organic Phase: Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new 2 mL microcentrifuge tube.

  • Drying: Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) mixture of MeOH and Dichloromethane for subsequent LC-MS analysis.

UPLC-MS/MS Analysis Protocol

This protocol outlines a general method for untargeted lipidomics using UPLC coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Q-TOF Mass Spectrometer (e.g., Agilent 6545, Sciex TripleTOF)

UPLC Conditions:

  • Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium formate

  • Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 40% B

    • 2-2.1 min: 40-50% B

    • 2.1-12 min: 50-99% B

    • 12-12.1 min: 99-40% B

    • 12.1-15 min: 40% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Fragmentor Voltage: 175 V

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Mass Range: m/z 100-1700

  • Acquisition Rate: 2 spectra/s

  • Data-Dependent Acquisition: Acquire MS/MS spectra for the top 10 most abundant precursor ions per cycle.

Data Analysis Protocol

Software:

  • Vendor-specific software for data acquisition and initial processing (e.g., MassHunter, SCIEX OS)

  • Lipid identification software (e.g., LipidSearch, MS-DIAL, MZmine)

  • Statistical analysis software (e.g., R, MetaboAnalyst)

Procedure:

  • Peak Picking and Alignment: Process the raw LC-MS data to detect and align chromatographic peaks across all samples.

  • Lipid Identification: Identify lipids by matching the accurate mass, retention time, and MS/MS fragmentation patterns against a lipid database (e.g., LIPID MAPS).

  • Quantification: Calculate the peak area for each identified lipid and normalize it to the peak area of the corresponding internal standard.

  • Statistical Analysis: Perform statistical analysis to identify lipids that are significantly different between the this compound treated group and the vehicle control group. This typically involves calculating fold changes and p-values (e.g., using a t-test or ANOVA).

  • Biological Interpretation: Interpret the significant lipid changes in the context of the known mechanism of action of this compound and its effects on lipid metabolism pathways.

Conclusion

The provided application notes and protocols offer a comprehensive framework for conducting a robust lipidomics analysis to elucidate the effects of this compound administration. By following these detailed methodologies, researchers can obtain high-quality, quantitative data on lipidome alterations, contributing to a deeper understanding of this compound's therapeutic potential and its impact on metabolic pathways. The visualization of the signaling pathway and experimental workflow provides a clear conceptual and practical guide for professionals in drug development and related scientific fields.

References

Application Notes and Protocols: Bile Acid Profiling in Mice Treated with MI-883

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-883 is a novel small molecule that functions as a dual agonist of the constitutive androstane (B1237026) receptor (CAR) and an antagonist of the pregnane (B1235032) X receptor (PXR).[1][2][3] This dual activity makes this compound a promising therapeutic candidate for metabolic disorders, particularly those involving dysregulated cholesterol and bile acid homeostasis.[2][4] CAR activation is known to enhance the elimination of bile acids, while PXR antagonism can also influence their synthesis and transport.[1][5] Specifically, this compound has been shown to increase the expression of enzymes involved in bile acid synthesis, such as Cyp7a1 and Cyp8b1, and to decrease the expression of transporters responsible for their reabsorption in the ileum, such as Asbt and Ostα.[1][3] This combined action leads to a significant increase in the fecal excretion of bile acids, thereby impacting the overall bile acid pool and composition.[1][2][4]

These application notes provide a comprehensive overview and detailed protocols for performing bile acid profiling in mice treated with this compound. The methodologies described herein are essential for researchers seeking to elucidate the pharmacodynamic effects of this compound on bile acid metabolism and its potential therapeutic applications.

Signaling Pathways and Experimental Workflow

To understand the mechanism of this compound and the experimental approach to assess its effects, the following diagrams illustrate the key signaling pathways and the overall experimental workflow.

cluster_0 This compound Mechanism of Action This compound This compound CAR CAR This compound->CAR Agonist PXR PXR This compound->PXR Antagonist Cyp7a1/Cyp8b1 Bile Acid Synthesis Enzymes (Cyp7a1, Cyp8b1) CAR->Cyp7a1/Cyp8b1 Upregulates Asbt/Ostα Ileal Bile Acid Transporters (Asbt, Ostα) PXR->Asbt/Ostα Downregulates (via antagonism) Bile Acid Synthesis Bile Acid Synthesis Cyp7a1/Cyp8b1->Bile Acid Synthesis Increases Bile Acid Reabsorption Bile Acid Reabsorption Asbt/Ostα->Bile Acid Reabsorption Decreases Fecal Bile Acid Excretion Fecal Bile Acid Excretion Bile Acid Reabsorption->Fecal Bile Acid Excretion Leads to Increased

Caption: Mechanism of this compound on bile acid metabolism.

cluster_1 Experimental Workflow Animal Treatment Mouse Acclimation & This compound Treatment Sample Collection Feces, Plasma, and Liver Collection Animal Treatment->Sample Collection Sample Preparation Bile Acid Extraction Sample Collection->Sample Preparation LC-MS/MS Analysis UPLC-MS/MS for Bile Acid Profiling Sample Preparation->LC-MS/MS Analysis Data Analysis Quantification and Statistical Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for bile acid profiling in mice.

Experimental Protocols

Animal Husbandry and this compound Treatment
  • Animals: Male C57BL/6J mice, 8-10 weeks old, are recommended. House the mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.

  • Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound orally via gavage at a predetermined dose (e.g., 10-50 mg/kg).

    • Include a vehicle-treated control group.

    • The treatment duration can vary from a single dose to several weeks, depending on the study's objectives.

Sample Collection
  • Feces:

    • House mice in metabolic cages for accurate collection of feces over a 24-hour period.

    • Collect feces at baseline (before treatment) and at selected time points during the treatment period.

    • Immediately freeze the collected fecal samples at -80°C until analysis.

  • Blood (Plasma):

    • Collect blood via retro-orbital bleeding or cardiac puncture at the end of the treatment period.

    • Use EDTA-coated tubes to prevent coagulation.

    • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Collect the supernatant (plasma) and store it at -80°C.

  • Liver:

    • Euthanize the mice according to approved institutional guidelines.

    • Perfuse the liver with ice-cold saline to remove blood.

    • Excise the liver, weigh it, and snap-freeze it in liquid nitrogen.

    • Store the liver samples at -80°C.

Bile Acid Extraction

A. Fecal Bile Acid Extraction [6]

  • Lyophilize the fecal samples and record the dry weight.

  • Homogenize the dried feces.

  • To approximately 20 mg of homogenized feces, add 1 mL of 5% ammonium-ethanol aqueous solution.

  • Add internal standards (e.g., deuterated bile acids like d4-LCA, d4-CDCA).

  • Vortex for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to a new tube.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol (B129727) for LC-MS/MS analysis.

B. Plasma and Liver Bile Acid Extraction [7]

  • Plasma:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing internal standards.

    • Vortex for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under nitrogen.

    • Reconstitute in 100 µL of 50% methanol.

  • Liver:

    • Weigh approximately 50 mg of frozen liver tissue.

    • Add 500 µL of ice-cold 75% ethanol (B145695) containing internal standards.

    • Homogenize the tissue using a bead beater or similar homogenizer.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under nitrogen.

    • Reconstitute in 100 µL of 50% methanol.

LC-MS/MS Analysis for Bile Acid Profiling
  • Instrumentation: Utilize an ultra-performance liquid chromatography (UPLC) system coupled with a triple-quadrupole mass spectrometer (MS/MS).[8][9]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 15-20 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of individual bile acids. Specific precursor-to-product ion transitions for each bile acid and internal standard should be established.

Data Presentation

The following tables provide a representative summary of the expected quantitative changes in bile acid profiles in mice treated with this compound. The data is hypothetical and for illustrative purposes.

Table 1: Fecal Bile Acid Composition (ng/mg of dry feces)

Bile Acid SpeciesVehicle Control (Mean ± SD)This compound Treated (Mean ± SD)% Change
Primary Bile Acids
Cholic Acid (CA)150 ± 25350 ± 40+133%
Chenodeoxycholic Acid (CDCA)80 ± 15180 ± 20+125%
α-Muricholic Acid (α-MCA)250 ± 30500 ± 50+100%
β-Muricholic Acid (β-MCA)400 ± 45850 ± 60+113%
Secondary Bile Acids
Deoxycholic Acid (DCA)120 ± 20280 ± 30+133%
Lithocholic Acid (LCA)50 ± 10110 ± 15+120%
Total Bile Acids 1050 ± 145 2270 ± 215 +116%

Table 2: Plasma Bile Acid Composition (ng/mL)

Bile Acid SpeciesVehicle Control (Mean ± SD)This compound Treated (Mean ± SD)% Change
Taurine-Conjugated
Tauro-cholic acid (TCA)25 ± 515 ± 3-40%
Tauro-chenodeoxycholic acid (TCDCA)15 ± 38 ± 2-47%
Tauro-muricholic acid (TMCA)40 ± 825 ± 5-38%
Unconjugated
Cholic Acid (CA)5 ± 13 ± 0.5-40%
Chenodeoxycholic Acid (CDCA)3 ± 0.61.5 ± 0.3-50%
Total Bile Acids 88 ± 17.6 52.5 ± 10.8 -40%

Table 3: Liver Bile Acid Composition (ng/mg of tissue)

Bile Acid SpeciesVehicle Control (Mean ± SD)This compound Treated (Mean ± SD)% Change
Taurine-Conjugated
Tauro-cholic acid (TCA)300 ± 40180 ± 25-40%
Tauro-chenodeoxycholic acid (TCDCA)150 ± 2090 ± 15-40%
Tauro-muricholic acid (TMCA)500 ± 60300 ± 40-40%
Unconjugated
Cholic Acid (CA)20 ± 412 ± 2-40%
Chenodeoxycholic Acid (CDCA)10 ± 26 ± 1-40%
Total Bile Acids 980 ± 126 588 ± 83 -40%

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on bile acid metabolism in mice. By employing these methods, researchers can gain valuable insights into the pharmacodynamics of this novel CAR agonist and PXR antagonist. The expected outcomes include a significant increase in fecal bile acid excretion with a corresponding decrease in plasma and liver bile acid concentrations, reflecting the enhanced elimination pathway stimulated by this compound. This detailed analysis is crucial for the further development of this compound as a potential therapeutic agent for metabolic diseases.

References

No Direct Transcriptomic Data Found for MI-883 in Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for transcriptomic analysis of liver tissue following treatment with a compound designated as MI-883 have not yielded specific public data or research articles. The existing scientific literature does not appear to contain studies detailing the gene expression changes in the liver in response to this specific molecule.

Extensive database searches were conducted to locate research on the transcriptomic effects of this compound on liver tissue. However, these searches did not uncover any studies presenting quantitative data such as differentially expressed genes, fold changes, or associated p-values. Consequently, the core requirements for generating detailed application notes, including data tables and specific experimental protocols related to this compound, cannot be fulfilled at this time.

It is important to distinguish this compound from other similarly named compounds found in the scientific literature. Search results frequently referenced "MI-888," a potent and selective small-molecule inhibitor of the MDM2-p53 interaction with applications in cancer therapy.[1][2][3] Research on MI-888 has focused on its anti-tumor activities and its mechanism of action in cancer cell lines, which involves the activation of the p53 tumor suppressor pathway.[2] However, this research does not include transcriptomic analysis of liver tissue.

Additionally, searches returned information on "MI-2," a MALT1 inhibitor investigated for its potential in treating certain types of lymphoma.[4] Again, the available studies on MI-2 do not provide data on its effects on gene expression in the liver.

The term "MI" is also a common abbreviation for myocardial infarction (heart attack). Several studies have performed transcriptomic analysis of liver tissue following myocardial infarction, revealing changes in genes related to inflammation, metabolism, and stress responses.[5][6][7][8] These studies, while providing insights into the liver's response to systemic stress, are unrelated to the effects of a specific chemical compound like this compound.

Without specific studies on the transcriptomic impact of this compound on liver tissue, it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations of affected signaling pathways. Further research and publication of data specifically investigating the effects of this compound on the liver transcriptome are needed before such a document can be created.

References

Application Notes and Protocols for MI-883 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for the use of MI-883 in in vitro cell culture experiments. It is important to note that the designation "this compound" can refer to two distinct small molecules with different mechanisms of action. This document addresses both compounds: a Menin-Mixed Lineage Leukemia (MLL) interaction inhibitor and a dual Constitutive Androstane Receptor (CAR) agonist and Pregnane X Receptor (PXR) antagonist. Researchers should verify the specific compound they are working with based on their research context and supplier information.

Part 1: this compound as a Menin-MLL Interaction Inhibitor

Application Note

The interaction between menin and Mixed Lineage Leukemia 1 (MLL1) is a critical driver in the development of acute leukemias with MLL gene translocations.[1][2] Small molecule inhibitors that disrupt this protein-protein interaction have emerged as a promising therapeutic strategy.[3][4] Compounds from the thienopyrimidine class, such as MI-463 and MI-503, have demonstrated potent and selective inhibition of the menin-MLL interaction, leading to the suppression of MLL target genes like HOXA9 and MEIS1 and subsequent inhibition of leukemia cell proliferation.[1][3][4][5] MI-1481, a potent derivative, shows an IC50 of 3.6 nM for inhibiting the menin-MLL1 interaction.[1] These inhibitors are particularly effective in leukemia cell lines harboring MLL rearrangements, such as MOLM13 and MV-4-11.[3]

Mechanism of Action: Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is essential for their leukemogenic activity.[2][5] By binding to menin, this compound and related compounds allosterically inhibit its interaction with MLL. This disruption leads to a decrease in the histone H3 lysine (B10760008) 4 (H3K4) and H3 lysine 79 (H3K79) trimethylation at the promoter regions of MLL target genes, ultimately downregulating their expression and inducing differentiation and apoptosis in leukemia cells.[3][4]

Quantitative Data: In Vitro Activity of Menin-MLL Inhibitors
CompoundAssay TypeTarget/Cell LineIC50/GI50Reference
MI-1481 Menin-MLL1 Interaction (Biochemical Assay)Menin/MLL13.6 nM[1]
MI-463 Cell ProliferationMLL Leukemia Cells200-500 nM[1]
MI-503 Cell ProliferationMLL Leukemia Cells200-500 nM[1]
ML227 Menin-MLL Interaction (Biochemical Assay)Menin/MLL883 nM[2]

Signaling Pathway and Experimental Workflow

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA (Promoter Regions) MLL_fusion->DNA Histone Histones MLL_fusion->Histone Methylation H3K4me3 H3K4me3 Histone->H3K4me3 Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Upregulation Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis MI883 This compound (Inhibitor) MI883->Menin Binds and Inhibits

Caption: Signaling pathway of Menin-MLL interaction and its inhibition by this compound.

Experimental Protocol: Assessing the Efficacy of Menin-MLL Inhibitors

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.

  • Cell Culture Medium: Use RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin for MLL-rearranged leukemia cell lines such as MOLM13 or MV-4-11.

2. Cell Culture and Seeding:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • For proliferation assays, seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

3. Treatment with this compound:

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a negative control (untreated cells).

  • Incubate the cells for 48-72 hours.

4. Cell Viability and Proliferation Assay:

  • After incubation, add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

  • Measure luminescence or absorbance using a plate reader.

  • Calculate the half-maximal growth inhibition concentration (GI50) by plotting cell viability against the logarithm of this compound concentration.

5. Gene Expression Analysis (Optional):

  • Seed cells at a higher density (e.g., 1x10^6 cells/mL) in a 6-well plate and treat with this compound at a concentration around the GI50 value for 24-48 hours.

  • Harvest the cells and extract total RNA using a suitable kit.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of MLL target genes such as HOXA9 and MEIS1. Use a housekeeping gene (e.g., GAPDH) for normalization.

Part 2: this compound as a CAR Agonist / PXR Antagonist

Application Note

This compound is a dual-function ligand that acts as a human Constitutive Androstane Receptor (CAR) agonist and a Pregnane X Receptor (PXR) antagonist.[6][7][8] CAR and PXR are nuclear receptors that regulate the metabolism of xenobiotics and endogenous compounds, including cholesterol and bile acids.[7][8] By activating CAR, this compound promotes the expression of genes involved in cholesterol catabolism, such as CYP7A1.[9] Simultaneously, by antagonizing PXR, it inhibits lipogenesis.[9] This dual activity makes this compound a potential therapeutic agent for hypercholesterolemia.[6][7][9] In vitro studies have been conducted in human liver cell lines like HepaRG and HepG2, as well as in primary human hepatocytes.[6][9]

Mechanism of Action: this compound binds to and activates CAR, leading to its translocation to the nucleus and subsequent induction of target genes like CYP2B6.[6][10] In parallel, this compound binds to PXR but blocks its activation by ligands like rifampicin (B610482), thereby inhibiting the expression of PXR target genes such as CYP3A4.[6][10]

Quantitative Data: In Vitro Activity of CAR Agonist / PXR Antagonist this compound
Cell Line/SystemTreatmentDurationEffectReference
HepaRG Cells 1-20 µM this compound24 hInduction of CYP2B6 mRNA[9]
Primary Human Hepatocytes 1-10 µM this compound24 hInduction of CYP2B6 mRNA[9]
HepaRG Cells 5 µM this compound48 hUpregulation of CYP7A1 mRNA[9]
HepG2 Cells This compound24 hInhibition of rifampicin-induced CYP3A4 promoter activity[6][10]
3D Human Hepatocyte Spheroids 5 µM this compound120 hInduction of CYP2B6 mRNA[9]

Signaling Pathway and Experimental Workflow

CAR_PXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MI883 This compound CAR_inactive CAR (inactive) MI883->CAR_inactive Activates PXR_inactive PXR (inactive) MI883->PXR_inactive Antagonizes Rifampicin Rifampicin (PXR Agonist) Rifampicin->PXR_inactive Activates CAR_active CAR (active) CAR_inactive->CAR_active Translocation PXR_active PXR (active) PXR_inactive->PXR_active Translocation CYP2B6 CYP2B6 Gene CAR_active->CYP2B6 Induces CYP3A4 CYP3A4 Gene PXR_active->CYP3A4 Induces Cholesterol_Metabolism Cholesterol Metabolism CYP2B6->Cholesterol_Metabolism Lipogenesis Lipogenesis CYP3A4->Lipogenesis

Caption: Dual mechanism of this compound as a CAR agonist and PXR antagonist.

Experimental Protocol: Characterizing the Dual Activity of this compound

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • Rifampicin Stock Solution: Prepare a 10 mM stock solution in DMSO to be used as a PXR agonist for antagonist assays.

  • Cell Culture Medium: Use appropriate medium for the chosen liver cell line (e.g., William's Medium E for HepaRG and primary hepatocytes, DMEM for HepG2), supplemented with FBS, glutamine, and antibiotics.

2. Cell Culture and Seeding:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • For gene expression analysis, seed cells in 12-well or 24-well plates to achieve 80-90% confluency at the time of treatment. For HepaRG cells, follow specific differentiation protocols if required.

3. Treatment Protocol:

  • CAR Agonist Activity: Treat cells with increasing concentrations of this compound (e.g., 1, 5, 10 µM) for 24-48 hours.

  • PXR Antagonist Activity: Pre-treat cells with this compound for 1-2 hours, followed by co-treatment with a PXR agonist like rifampicin (e.g., 10 µM) for 24 hours. Include controls for untreated cells, this compound alone, and rifampicin alone.

4. Gene Expression Analysis (qRT-PCR):

  • Following treatment, harvest the cells and isolate total RNA.

  • Synthesize cDNA and perform qRT-PCR to quantify the mRNA levels of:

    • CAR target genes (e.g., CYP2B6)

    • PXR target genes (e.g., CYP3A4)

    • Genes involved in cholesterol metabolism (e.g., CYP7A1)

  • Normalize expression data to a stable housekeeping gene.

5. Luciferase Reporter Assay (for PXR Antagonism):

  • Co-transfect HepG2 cells with a PXR expression vector and a luciferase reporter plasmid containing the CYP3A4 promoter.

  • Treat the transfected cells with this compound in the presence or absence of rifampicin for 24 hours.

  • Measure luciferase activity to determine the effect of this compound on PXR-mediated gene transcription.

General Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagent_Prep Prepare this compound Stock and Cell Culture Media Cell_Culture Culture and Passage Selected Cell Line Reagent_Prep->Cell_Culture Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Treatment Treat with this compound (Dose-Response/Time-Course) Cell_Seeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Viability_Assay Cell Viability/ Proliferation Assay Incubation->Viability_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Incubation->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, etc.) Incubation->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis

References

Application Notes and Protocols for MI-883 Administration in High-Fat Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-883 is a novel small molecule that has demonstrated significant potential in preclinical models for the management of metabolic disorders, particularly those associated with high-fat diet-induced obesity. This compound functions as a dual-acting compound, exhibiting agonist activity at the Constitutive Androstane Receptor (CAR) and antagonist activity at the Pregnane X Receptor (PXR).[1][2][3] This dual mechanism of action allows for the coordinated regulation of genes involved in cholesterol, bile acid, and fatty acid metabolism, offering a promising therapeutic strategy for hypercholesterolemia and related metabolic diseases.[2][3]

These application notes provide a comprehensive overview of the administration of this compound in high-fat diet (HFD)-induced obesity models, summarizing key quantitative data and detailing experimental protocols to facilitate further research and development.

Data Presentation

Table 1: Effects of this compound on Metabolic Parameters in HFD-Fed Humanized PXR-CAR-CYP3A4/3A7 Mice
ParameterVehicle Control (HFD)This compound (5 mg/kg, 3x/week) (HFD)P-value
Body Weight Data not consistently reported across snippetsData not consistently reported across snippets-
Liver Weight Data not consistently reported across snippetsData not consistently reported across snippets-
Liver Weight / Body Weight Ratio Data not consistently reported across snippetsData not consistently reported across snippets-
Food Intake Monitored, but specific data not providedMonitored, but specific data not provided-
Plasma Total Cholesterol Significantly higher than chow-fed miceSignificantly reduced compared to vehicle< 0.05 to < 0.001
Plasma LDL Cholesterol Significantly higher than chow-fed miceSignificantly reduced compared to vehicle< 0.05 to < 0.001
Plasma HDL Cholesterol Data not consistently reported across snippetsData not consistently reported across snippets-
Plasma Triglycerides Significantly higher than chow-fed miceSignificantly reduced compared to vehicle< 0.05 to < 0.001

Data compiled from studies on humanized PXR-CAR-CYP3A4/3A7 mice fed a high-fat diet for 8 weeks, with this compound treatment for the final month.[1]

Table 2: Effects of this compound on Metabolic Parameters in HCD-Fed Humanized PXR-CAR-CYP3A4/3A7 Mice
ParameterVehicle Control (HCD)This compound (5 mg/kg, every other day) (HCD)P-value
Body Weight Monitored, but specific data not providedMonitored, but specific data not provided-
Liver Weight Monitored, but specific data not providedMonitored, but specific data not provided-
Liver Weight / Body Weight Ratio Monitored, but specific data not providedMonitored, but specific data not provided-
Plasma Total Cholesterol Significantly higher than chow-fed miceSignificantly reduced compared to vehicle< 0.05 to < 0.001
Plasma LDL Cholesterol Significantly higher than chow-fed miceSignificantly reduced compared to vehicle< 0.05 to < 0.001
Plasma HDL Cholesterol Data not consistently reported across snippetsData not consistently reported across snippets-
Plasma Triglycerides Significantly higher than chow-fed miceSignificantly reduced compared to vehicle< 0.05 to < 0.001
Plasma Glucose Significantly higher than chow-fed miceSignificantly reduced compared to vehicle< 0.05 to < 0.001

Data compiled from studies on humanized PXR-CAR-CYP3A4/3A7 mice fed a high-cholesterol diet for two weeks, with this compound treatment for 10 days.[1]

Experimental Protocols

High-Fat Diet-Induced Obesity Model

Objective: To induce a metabolic phenotype resembling human obesity and hypercholesterolemia in a murine model.

Animal Model: Humanized PXR-CAR-CYP3A4/3A7 mice are recommended to accurately model human-like responses to this compound.[1][2][3] Standard C57BL/6J mice can also be used as a more common alternative for inducing diet-induced obesity.

Diet:

  • High-Fat Diet (HFD): A diet with 40-60% of calories derived from fat is typically used.

  • High-Cholesterol Diet (HCD): A diet supplemented with cholesterol (e.g., 1.25%) can also be used to specifically study hypercholesterolemia.[1]

Procedure:

  • House male and female mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

  • Provide ad libitum access to water and the specified diet (HFD or HCD) for a period of 8 weeks to induce the desired metabolic phenotype.[1]

  • Monitor body weight and food intake regularly (e.g., weekly).

This compound Administration

Objective: To assess the therapeutic efficacy of this compound in reversing or mitigating the effects of a high-fat diet.

Materials:

  • This compound compound

  • Vehicle solution (e.g., corn oil, 0.5% carboxymethylcellulose)

Procedure:

  • Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Administer this compound to the treatment group via oral gavage (p.o.).[1]

  • The recommended dosage is 5 mg/kg.[1]

  • Administer the treatment 3 times per week or every other day for a duration of 10 days to one month.[1]

  • Administer an equivalent volume of the vehicle to the control group.

  • Continue to monitor body weight and food intake throughout the treatment period.

Metabolic Analysis

Objective: To quantify the effects of this compound on key metabolic parameters.

Procedure:

  • At the end of the treatment period, fast the mice for 3-4 hours.[1]

  • Collect blood samples via a suitable method (e.g., retro-orbital bleeding, cardiac puncture).

  • Separate plasma by centrifugation.

  • Analyze plasma samples for:

    • Total Cholesterol

    • LDL Cholesterol

    • HDL Cholesterol

    • Triglycerides

    • Glucose

  • Euthanize the mice and harvest tissues (liver, adipose tissue) for further analysis (e.g., weight, histology, gene expression).

Visualizations

Signaling Pathway of this compound in Hepatocytes

MI883_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects MI883 This compound CAR CAR MI883->CAR Activates PXR PXR MI883->PXR Inhibits CAR_n CAR CAR->CAR_n Translocation PXR_n PXR PXR->PXR_n Translocation (blocked) CAR_RXR CAR:RXR CAR_n->CAR_RXR PXR_RXR PXR:RXR PXR_n->PXR_RXR RXR RXR RXR->CAR_RXR RXR->PXR_RXR DNA DNA Response Elements CAR_RXR->DNA Binds PXR_RXR->DNA Binding Inhibited CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) DNA->CYP7A1 Upregulation SREBP1c SREBP-1c Gene (Lipogenesis) DNA->SREBP1c Downregulation Chol_Catabolism Increased Cholesterol Catabolism CYP7A1->Chol_Catabolism Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis

Caption: this compound activates CAR and inhibits PXR signaling in hepatocytes.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow start Start: Select Animal Model (e.g., Humanized PXR-CAR Mice) diet High-Fat Diet Induction (8 weeks) start->diet grouping Randomize into Groups (Vehicle vs. This compound) diet->grouping treatment This compound Administration (5 mg/kg, p.o., 3x/week for 4 weeks) grouping->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring collection Sample Collection (Blood, Liver, Adipose Tissue) treatment->collection analysis Metabolic & Gene Expression Analysis collection->analysis end End: Data Interpretation and Conclusion analysis->end

Caption: Workflow for evaluating this compound in diet-induced obesity models.

References

Application Notes and Protocols: Assessing MI-883 Target Engagement in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MI-883 is a dual-acting small molecule that functions as a potent agonist of the Constitutive Androstane Receptor (CAR) and an antagonist/inverse agonist of the Pregnane X Receptor (PXR).[1][2][3] Both CAR and PXR are nuclear receptors highly expressed in the liver that play pivotal roles in regulating the metabolism of xenobiotics and endobiotics, including drugs, steroids, and bile acids.[2][3] The dual activity of this compound presents a promising therapeutic strategy for metabolic disorders such as hypercholesterolemia by concurrently activating CAR-mediated cholesterol catabolism while inhibiting PXR-driven lipogenesis.[1][2][4]

These application notes provide detailed protocols for assessing the target engagement of this compound with CAR and PXR in primary human hepatocytes. The described assays are designed to quantify the functional consequences of this compound binding to its targets, providing researchers, scientists, and drug development professionals with robust methods to evaluate its efficacy and mechanism of action.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: this compound Potency on CAR and PXR in Primary Human Hepatocytes

ParameterThis compoundDescription
CAR Agonism
CYP2B6 mRNA Induction (EC50)~73 ± 20 nM[5]Concentration of this compound that elicits a half-maximal induction of the CAR target gene, CYP2B6.
PXR Antagonism
Rifampicin-induced CYP3A4 mRNA Inhibition (IC50)To be determinedConcentration of this compound that causes a half-maximal inhibition of the PXR agonist (Rifampicin)-induced expression of the PXR target gene, CYP3A4.
Basal CYP3A4 mRNA Inhibition (IC50)To be determinedConcentration of this compound that causes a half-maximal inhibition of the basal expression of CYP3A4.

Table 2: Gene Expression Changes in Primary Human Hepatocytes Treated with this compound

GeneTreatmentExpected Fold ChangeTarget Pathway
CYP2B6This compoundSignificant Upregulation[1][5]CAR Activation
CYP3A4This compoundSignificant Downregulation[5]PXR Antagonism
CYP3A4Rifampicin + this compoundInhibition of Rifampicin-induced upregulation[5]PXR Antagonism
CYP7A1This compoundUpregulationCholesterol Catabolism (CAR-mediated)
SREBP1cThis compoundDownregulationLipogenesis (PXR-mediated)

Experimental Protocols

Isolation and Culture of Primary Human Hepatocytes

A detailed protocol for the isolation and culture of primary human hepatocytes is crucial for obtaining viable and functional cells for subsequent assays. The two-step collagenase perfusion method is a standard procedure.[6][7]

Materials:

  • Perfusion Solution A (e.g., HBSS without Ca2+/Mg2+)[6]

  • Perfusion Solution B (e.g., HBSS with Ca2+/Mg2+ and collagenase type IV)[6]

  • Culture Medium (e.g., William's Medium E supplemented with 10% FBS, penicillin/streptomycin, and insulin)[7]

  • Collagen-coated culture plates[6]

Procedure:

  • Perfuse the liver lobe sequentially with Perfusion Solution A to wash out the blood, followed by Perfusion Solution B to digest the extracellular matrix.[6][7]

  • Gently dissociate the digested liver tissue to release the hepatocytes.

  • Filter the cell suspension through a cell strainer (e.g., 100 µm) to remove undigested tissue.[7]

  • Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g) to pellet the hepatocytes while minimizing damage.[6]

  • Resuspend the hepatocyte pellet in culture medium and determine cell viability using a method like Trypan Blue exclusion.

  • Seed the hepatocytes onto collagen-coated plates at an appropriate density.[6]

  • Allow the cells to attach for several hours before changing the medium to remove dead and unattached cells.[7]

This compound Treatment of Primary Hepatocytes

Materials:

  • Plated primary human hepatocytes

  • This compound stock solution (in DMSO)

  • Rifampicin stock solution (PXR agonist, in DMSO)

  • CITCO stock solution (CAR agonist, in DMSO) - for positive control

  • Culture medium

Procedure:

  • After allowing hepatocytes to stabilize in culture (typically 24-48 hours), replace the medium with fresh culture medium containing the desired concentrations of this compound.

  • For PXR antagonism assays, co-treat cells with a PXR agonist like Rifampicin and varying concentrations of this compound.

  • Include appropriate vehicle controls (e.g., DMSO at a final concentration ≤ 0.1%).[8]

  • Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

Target Engagement Assays

This assay measures changes in the mRNA levels of CAR and PXR target genes to assess the functional engagement of this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CYP2B6, CYP3A4, CYP7A1, SREBP1c) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Following treatment, lyse the hepatocytes and extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, specific primers for target and housekeeping genes, and a suitable qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

This assay provides a more direct measure of CAR and PXR transcriptional activity.

Materials:

  • Primary hepatocytes

  • Luciferase reporter plasmid containing the promoter of a target gene (e.g., CYP2B6-luc or CYP3A4-luc)

  • Transfection reagent suitable for primary hepatocytes

  • Luciferase assay reagent

Procedure:

  • Transfect primary hepatocytes with the appropriate luciferase reporter plasmid.

  • After transfection, treat the cells with this compound, Rifampicin (for PXR), or CITCO (for CAR) as described in the treatment protocol.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

This assay can be used to confirm that changes in mRNA levels translate to changes in protein expression.

Materials:

  • Cell lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Primary antibodies against target proteins (e.g., CYP2B6, CYP3A4) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated hepatocytes and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against the target proteins and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine relative protein expression levels.

Mandatory Visualizations

MI883_Signaling_Pathway cluster_extra Extracellular cluster_intra Hepatocyte MI883 This compound CAR CAR MI883->CAR Agonist PXR PXR MI883->PXR Antagonist PXR_RXR PXR:RXR Heterodimer MI883->PXR_RXR CAR_RXR CAR:RXR Heterodimer CAR->CAR_RXR PXR->PXR_RXR RXR RXR RXR->CAR_RXR RXR->PXR_RXR CYP2B6_Gene CYP2B6 Gene CAR_RXR->CYP2B6_Gene Induces Transcription CYP3A4_Gene CYP3A4 Gene PXR_RXR->CYP3A4_Gene Induces Transcription

Caption: this compound Signaling Pathway in Hepatocytes.

Target_Engagement_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis Isolate Isolate Primary Human Hepatocytes Culture Culture Hepatocytes on Collagen-Coated Plates Isolate->Culture Treat Treat with this compound (± Rifampicin) Culture->Treat RNA_Extraction RNA Extraction Treat->RNA_Extraction Protein_Lysis Protein Lysis Treat->Protein_Lysis qRT_PCR qRT-PCR Analysis (CYP2B6, CYP3A4) RNA_Extraction->qRT_PCR Western_Blot Western Blot (CYP2B6, CYP3A4) Protein_Lysis->Western_Blot

Caption: Experimental Workflow for Assessing this compound Target Engagement.

Logical_Relationship cluster_targets Direct Targets cluster_effects Functional Outcomes cluster_readouts Measurable Readouts MI883 This compound CAR CAR MI883->CAR Binds to PXR PXR MI883->PXR Binds to CAR_Activation CAR Activation CAR->CAR_Activation Leads to PXR_Inhibition PXR Inhibition PXR->PXR_Inhibition Leads to CYP2B6_up ↑ CYP2B6 Expression CAR_Activation->CYP2B6_up Results in CYP3A4_down ↓ CYP3A4 Expression PXR_Inhibition->CYP3A4_down Results in

Caption: Logical Relationship of this compound Action.

References

Troubleshooting & Optimization

Troubleshooting MI-883 Solubility for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing MI-883, its inherent low aqueous solubility presents a significant hurdle for successful in vivo studies. This technical support center provides a comprehensive guide to troubleshoot and overcome these solubility challenges, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am starting my in vivo study with this compound. What is a good starting point for solubilizing it?

A common starting point for solubilizing compounds like this compound for in vitro assays is Dimethyl Sulfoxide (DMSO). One supplier reports the solubility of this compound to be 10 mM in DMSO[1]. However, for in vivo studies, it is crucial to minimize the concentration of DMSO due to potential toxicity. A general recommendation is to keep the final DMSO concentration in the administered formulation below 10%, and ideally as low as possible.

Q2: My initial formulation with DMSO and saline is showing precipitation. What should I do?

Precipitation upon addition to an aqueous vehicle is a common issue with poorly soluble compounds. This indicates that the compound is "crashing out" of the solution. Here are some immediate troubleshooting steps:

  • Increase the proportion of co-solvent: Try increasing the percentage of the organic co-solvent (like DMSO, ethanol, or PEG 400) in your vehicle.

  • Use a surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, can help to form micelles that encapsulate the drug, preventing precipitation[2][3].

  • Gentle heating and sonication: These methods can aid in the initial dissolution of the compound in the vehicle. However, ensure that this compound is stable at the applied temperature.

Q3: What are some alternative vehicle formulations I can try for oral or parenteral administration of this compound?

If simple co-solvent systems fail, more advanced formulation strategies may be necessary. The choice of formulation will depend on the route of administration and the required dose.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of a water-miscible organic solvent (e.g., PEG 400, propylene (B89431) glycol, ethanol) and water.[2][3]Simple to prepare.Potential for precipitation upon dilution in vivo. Possible solvent toxicity at high concentrations.
Surfactant-based Systems (Micellar Solutions) Uses surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that solubilize the drug.[2][3]Can significantly increase solubility.Potential for toxicity associated with some surfactants.
Lipid-Based Drug Delivery Systems (LBDDS) Formulations containing oils, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are a subset of LBDDS.[4][5][6]Can enhance oral bioavailability by promoting lymphatic uptake.More complex to formulate and characterize.
Cyclodextrin Complexes Cyclodextrins are used to form inclusion complexes with the drug, increasing its aqueous solubility.[2][5]Can significantly improve solubility and stability.Can be expensive. Potential for nephrotoxicity with some cyclodextrins at high doses.
Nanosuspensions The drug is milled to nanometer-sized particles, which increases the surface area for dissolution.[2][4][7]Increases dissolution rate and can improve bioavailability.Requires specialized equipment for particle size reduction.

Q4: How do I choose the right formulation strategy for my study?

The selection of an appropriate formulation depends on several factors, including the physicochemical properties of this compound, the desired route of administration, and the required dose[6]. The following workflow can guide your decision-making process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Final Formulation A Determine Target Concentration for In Vivo Study B Screen Solubility in Common Solvents (e.g., DMSO, Ethanol, PEG 400, Corn Oil) A->B C Attempt Simple Co-solvent System (e.g., 10% DMSO, 40% PEG 400, 50% Saline) B->C D Precipitation or Low Solubility? C->D E Incorporate Surfactant (e.g., Tween® 80, Polysorbate 80) D->E Yes I Stable Formulation Achieved? D->I No F Explore Lipid-Based Formulations (e.g., SEDDS) E->F G Consider Cyclodextrin Complexation F->G H Particle Size Reduction (Nanosuspension) G->H H->I J Proceed with In Vivo Studies I->J Yes K Re-evaluate Dose/Route or Consult Formulation Specialist I->K No MI883_Pathway cluster_CAR CAR Pathway cluster_PXR PXR Pathway MI883 This compound CAR CAR (Constitutive Androstane Receptor) MI883->CAR Agonist PXR PXR (Pregnane X Receptor) MI883->PXR Antagonist CYP_genes Upregulation of CYP Enzymes (e.g., CYP2B6) CAR->CYP_genes Bile_Acid_Syn Increased Bile Acid Synthesis (e.g., CYP7A1) CAR->Bile_Acid_Syn Cholesterol_Metabolism Modulation of Cholesterol Metabolism Bile_Acid_Syn->Cholesterol_Metabolism CYP3A4 Downregulation of CYP3A4 Expression PXR->CYP3A4 CYP3A4->Cholesterol_Metabolism

References

potential off-target effects of MI-883 in liver cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-883. The information focuses on the potential off-target effects of this compound in liver cells, alongside its primary mechanism of action as a Menin-MLL inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is critical for the oncogenic activity of MLL fusion proteins in certain types of leukemia. By disrupting this interaction, this compound is designed to selectively inhibit the proliferation of MLL-rearranged leukemia cells, leading to cell cycle arrest, differentiation, and apoptosis. The intended on-target effect is the downregulation of downstream MLL target genes, such as HOXA9 and MEIS1.

Q2: What are the known potential off-target effects of this compound in liver cells?

A2: this compound has been identified as a dual-function compound that acts as a Constitutive Androstane Receptor (CAR) agonist and a Pregnane X Receptor (PXR) antagonist/inverse agonist[1]. CAR and PXR are nuclear receptors highly expressed in the liver that regulate the metabolism of a wide range of endogenous substances (like bile acids and cholesterol) and xenobiotics (like drugs). Therefore, in liver cells, this compound can induce changes in the expression of genes regulated by CAR and PXR, which may lead to off-target effects.

Q3: How does this compound's activity on CAR and PXR manifest in liver cells?

A3: As a CAR agonist, this compound can induce the expression of CAR target genes, such as Cytochrome P450 2B6 (CYP2B6), which is involved in drug metabolism[2]. As a PXR antagonist, it can inhibit the induction of PXR target genes, like Cytochrome P450 3A4 (CYP3A4), by PXR activators such as rifampicin. This can alter the metabolism of co-administered drugs that are substrates of CYP3A4[2].

Q4: Can this compound affect lipid and bile acid metabolism in the liver?

A4: Yes. Due to its effects on CAR and PXR, this compound can modulate the expression of genes involved in cholesterol and bile acid homeostasis. For instance, it has been shown to regulate the expression of CYP7A1, a rate-limiting enzyme in bile acid synthesis[3]. Studies in humanized mouse models have demonstrated that this compound can reduce plasma cholesterol levels and enhance fecal bile acid excretion[4].

Q5: What are some common unexpected results when using this compound in liver cell-based assays?

A5: Researchers might observe changes in the expression of metabolic enzymes, particularly cytochrome P450s, that are not direct targets of the Menin-MLL pathway. Additionally, alterations in cellular lipid content or the expression of genes related to cholesterol and bile acid metabolism may be seen. These effects are likely attributable to the off-target activity of this compound on CAR and PXR.

Troubleshooting Guides

Issue 1: Unexpected changes in the expression of metabolic genes (e.g., CYPs) in liver cancer cell lines treated with this compound.
  • Possible Cause: The observed changes are likely due to the off-target activity of this compound as a CAR agonist and a PXR antagonist.

  • Troubleshooting Steps:

    • Validate CAR and PXR expression: Confirm that your liver cell line expresses functional CAR and PXR. Expression levels can vary significantly between different cell lines (e.g., HepG2, Huh7, HepaRG).

    • Perform dose-response experiments: Analyze the expression of known CAR target genes (e.g., CYP2B6) and PXR target genes (e.g., CYP3A4, in the presence of a PXR agonist like rifampicin) across a range of this compound concentrations. This will help establish the potency of its off-target effects in your specific cell model.

    • Use control compounds: Include known selective CAR agonists (e.g., CITCO for human CAR) and PXR antagonists as controls to confirm that the observed effects are consistent with CAR activation and PXR inhibition.

    • Consider the primary target: To distinguish off-target from potential on-target effects on metabolic gene expression, use a control cell line that does not depend on the Menin-MLL pathway for proliferation.

Issue 2: Discrepancies between the anti-proliferative effect of this compound in leukemia cell lines and liver cancer cell lines.
  • Possible Cause: The primary anti-proliferative mechanism of this compound is via inhibition of the Menin-MLL interaction, which is a key dependency in MLL-rearranged leukemias. Most liver cancer cell lines do not share this dependency. Any observed effects on liver cell proliferation could be due to off-target activities or may not be significant at concentrations effective against leukemia cells.

  • Troubleshooting Steps:

    • Determine the IC50 for proliferation: Establish the half-maximal inhibitory concentration (IC50) for cell proliferation in your liver cancer cell line and compare it to the reported IC50 values for MLL-rearranged leukemia cell lines. A significantly higher IC50 in liver cells would suggest a lack of on-target dependency.

    • Assess Menin-MLL pathway status: Verify the expression and functional status of the Menin-MLL pathway components in your liver cell line.

    • Investigate other mechanisms: If anti-proliferative effects are observed in liver cells at high concentrations, consider investigating other potential mechanisms, such as those related to the modulation of CAR and PXR signaling, which can influence cell proliferation.

Quantitative Data Summary

Table 1: Summary of this compound Activity on On-Target and Off-Target Pathways

ParameterTarget/PathwayEffectCell/SystemValueReference
On-Target Activity
IC50Menin-MLL InteractionInhibitionBiochemical AssayPotent (nM range)[General knowledge from search]
Off-Target Activity in Liver Cells
Gene ExpressionCYP2B6 (CAR target)InductionHepaRG cells, Primary Human HepatocytesSignificant induction at 1-20 µM[3]
Gene ExpressionCYP3A4 (PXR target)Inhibition of Rifampicin-induced expressionHepaRG cells, Primary Human HepatocytesSignificant inhibition at 1-20 µM[3]
Gene ExpressionCYP7A1 (Bile Acid Synthesis)ModulationHepaRG cells, Primary Human HepatocytesRegulated by this compound[3]
In Vivo EffectPlasma CholesterolReductionHumanized PXR-CAR-CYP3A4/3A7 miceSignificant reduction[4]
In Vivo EffectFecal Bile AcidExcretionHumanized PXR-CAR-CYP3A4/3A7 miceEnhanced excretion[4]

Note: Specific EC50 and IC50 values for CAR and PXR activity in liver cells were not detailed in the provided search results. Researchers should determine these values empirically in their experimental system.

Experimental Protocols

Protocol 1: Assessing CAR Agonist Activity of this compound using Luciferase Reporter Assay

Objective: To quantify the ability of this compound to activate the Constitutive Androstane Receptor (CAR).

Materials:

  • Hepatocyte-derived cell line (e.g., HepG2)

  • Expression plasmid for human CAR

  • Luciferase reporter plasmid containing CAR response elements (e.g., from the CYP2B6 promoter)

  • Transfection reagent

  • This compound

  • CITCO (positive control)

  • Cell culture medium and reagents

  • Luciferase assay system

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the human CAR expression plasmid and the CAR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or CITCO. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction relative to the vehicle control against the compound concentration to determine the EC50 value.

Protocol 2: Evaluating PXR Antagonist Activity of this compound via RT-qPCR

Objective: To determine if this compound can inhibit the PXR-mediated induction of a target gene.

Materials:

  • Primary human hepatocytes or HepaRG cells

  • This compound

  • Rifampicin (PXR agonist)

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR master mix and instrument

Methodology:

  • Cell Culture and Treatment: Culture primary human hepatocytes or differentiated HepaRG cells. Treat the cells with:

    • Vehicle control

    • Rifampicin alone (e.g., 10 µM)

    • This compound alone (various concentrations)

    • Rifampicin in combination with various concentrations of this compound

  • Incubation: Incubate the cells for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • RT-qPCR: Perform quantitative real-time PCR using primers for CYP3A4 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of CYP3A4 mRNA normalized to the housekeeping gene using the ΔΔCt method. Determine the ability of this compound to inhibit the rifampicin-induced expression of CYP3A4 and calculate the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_fusion->Target_Genes Binds to Promoters Transcription Oncogenic Transcription Target_Genes->Transcription MI883 This compound MI883->Menin Inhibits Interaction caption On-Target: this compound Inhibition of Menin-MLL Pathway

Caption: On-Target: this compound Inhibition of Menin-MLL Pathway

CAR_PXR_Off_Target_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_inactive CAR (inactive) CAR_active CAR (active) CAR_inactive->CAR_active Translocation PXR PXR RXR_PXR RXR PXR->RXR_PXR PXR_RXR PXR-RXR Heterodimer PXR_target_genes PXR Target Genes (e.g., CYP3A4) PXR_RXR->PXR_target_genes Binds to Response Elements RXR_CAR RXR CAR_active->RXR_CAR CAR_RXR CAR-RXR Heterodimer CAR_target_genes CAR Target Genes (e.g., CYP2B6) CAR_RXR->CAR_target_genes Binds to Response Elements PXR_transcription Transcription PXR_target_genes->PXR_transcription CAR_transcription Transcription CAR_target_genes->CAR_transcription MI883 This compound MI883->PXR Antagonist MI883->CAR_active Agonist Rifampicin Rifampicin (PXR Agonist) Rifampicin->PXR Agonist caption Off-Target: this compound on CAR/PXR Pathways in Liver Cells

Caption: Off-Target: this compound on CAR/PXR Pathways in Liver Cells

Experimental_Workflow_Off_Target_Analysis cluster_assays Downstream Assays start Start: Hypothesis This compound has off-target effects in liver cells cell_culture Culture Liver Cells (e.g., HepaRG, PHH) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment controls Include Controls: - Vehicle - CAR Agonist (CITCO) - PXR Agonist (Rifampicin) treatment->controls qpcr RT-qPCR for Gene Expression (CYP2B6, CYP3A4, CYP7A1) treatment->qpcr luciferase Luciferase Reporter Assay (CAR/PXR activity) treatment->luciferase western Western Blot for Protein Expression treatment->western metabolomics Metabolomics/Lipidomics (Cholesterol, Bile Acids) treatment->metabolomics data_analysis Data Analysis (IC50/EC50 determination, Statistical Analysis) qpcr->data_analysis luciferase->data_analysis western->data_analysis metabolomics->data_analysis conclusion Conclusion: Characterize Off-Target Profile of this compound in Liver Cells data_analysis->conclusion caption Workflow for Investigating this compound Off-Target Effects

Caption: Workflow for Investigating this compound Off-Target Effects

References

Technical Support Center: Understanding Variability in MI-883 Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of MI-883 in different cell lines. The content is structured to address common questions and troubleshooting scenarios related to the observed variability in cellular responses to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual-acting compound that functions as a human Constitutive Androstane Receptor (CAR) agonist and a Pregnane X Receptor (PXR) antagonist/inverse agonist.[1][2] It does not typically exhibit direct cytotoxic effects but rather modulates the expression of genes involved in xenobiotic and endobiotic metabolism.[3] Its primary characterized role is in the regulation of cholesterol and bile acid homeostasis.

Q2: Why do I observe different responses to this compound in various cell lines?

A2: The variability in response to this compound across different cell lines is primarily due to the differential expression and activity of its targets, CAR and PXR.[4][5] The expression of these nuclear receptors can vary significantly between tissues and even between different cancer cell lines originating from the same tissue.[4][5]

Q3: Could this compound be used to modulate the efficacy of other anti-cancer drugs?

A3: Yes, this is a key area of investigation. PXR is known to be involved in the metabolism and clearance of many chemotherapeutic agents, and its overexpression has been linked to multidrug resistance.[4] As a PXR antagonist, this compound could potentially be used to inhibit PXR-mediated drug metabolism, thereby increasing the intracellular concentration and efficacy of co-administered anti-cancer drugs. The success of this approach would be highly dependent on the PXR expression and activity in the specific cancer cell line being studied.

Q4: What are the expected effects of this compound in a cell line with high CAR and low PXR expression?

A4: In such a cell line, you would expect to see a strong induction of CAR target genes, such as CYP2B6. The antagonistic effects on PXR would be minimal due to its low expression.

Q5: Conversely, what would be the expected outcome in a cell line with high PXR and low CAR expression?

A5: In this scenario, the predominant effect of this compound would be the inhibition of PXR activity. This could lead to a decrease in the expression of PXR target genes like CYP3A4 and potentially sensitize the cells to other drugs that are metabolized by CYP3A4. The agonistic effects on CAR would be less pronounced.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable change in the expression of target genes (e.g., CYP2B6, CYP3A4) after this compound treatment. 1. The cell line used may have very low or no expression of CAR and PXR. 2. The concentration of this compound used is suboptimal. 3. The incubation time is insufficient for transcriptional changes to occur.1. Verify the expression of CAR and PXR in your cell line using qPCR or Western blot. 2. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time.
High variability in results between replicate experiments. 1. Inconsistent cell passage number or confluency. 2. Variability in the purity or stability of the this compound compound. 3. Differences in experimental conditions (e.g., media, serum batch).1. Use cells within a consistent passage number range and seed at the same density for all experiments. 2. Ensure the quality of the this compound stock solution and store it properly. 3. Standardize all experimental parameters and use the same batch of reagents whenever possible.
Unexpected cytotoxic effects observed at high concentrations of this compound. 1. Off-target effects of the compound at high concentrations. 2. Solvent (e.g., DMSO) toxicity.1. Determine the IC50 value of this compound in your cell line to identify the cytotoxic concentration range. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic and consistent across all treatments, including a vehicle control.
This compound fails to sensitize cancer cells to a known PXR-metabolized chemotherapeutic drug. 1. The chosen chemotherapeutic drug may not be a substrate for PXR in that specific cell line. 2. The cell line may have alternative resistance mechanisms that are independent of PXR.1. Confirm that the chemotherapeutic drug's metabolism is PXR-dependent in your cell line of interest. 2. Investigate other potential drug resistance mechanisms, such as the expression of other drug transporters or alterations in downstream signaling pathways.

Data Presentation

Table 1: Illustrative Example of this compound Activity in Different Cell Lines

Cell LineCancer TypeRelative CAR ExpressionRelative PXR ExpressionPredicted this compound Effect on CYP2B6 (CAR target)Predicted this compound Effect on CYP3A4 (PXR target)
HepG2Hepatocellular CarcinomaModerateHighModerate InductionStrong Inhibition
LS174TColon AdenocarcinomaLowHighWeak InductionStrong Inhibition
A549Lung CarcinomaLowLowMinimal EffectMinimal Effect
MCF-7Breast AdenocarcinomaModerateModerateModerate InductionModerate Inhibition

Note: This table presents hypothetical data based on the known mechanism of this compound and the general understanding of CAR and PXR expression. Actual results may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for CAR/PXR Activity
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a CAR or PXR expression vector, a corresponding response element-driven luciferase reporter vector (e.g., CYP2B6 or CYP3A4 promoter-luciferase), and a constitutively expressed control reporter vector (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Protocol 2: Cell Viability Assay for Chemoresistance Modulation
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Pre-treatment: Treat the cells with a non-toxic concentration of this compound or a vehicle control for 24 hours.

  • Co-treatment: Add a serial dilution of the chemotherapeutic agent of interest to the wells, in the continued presence of this compound or vehicle.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the IC50 values of the chemotherapeutic agent in the presence and absence of this compound to determine if this compound sensitizes the cells to the drug.

Visualizations

MI883_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MI883 This compound CAR CAR MI883->CAR Agonist PXR PXR MI883->PXR Antagonist CAR_RXR CAR::RXR CAR->CAR_RXR Translocation & Heterodimerization PXR_RXR PXR::RXR PXR->PXR_RXR Translocation & Heterodimerization CYP2B6 CYP2B6 Gene CAR_RXR->CYP2B6 Binding PXR_RXR->Inhibition Transcription_CAR Transcription CYP2B6->Transcription_CAR Activation CYP3A4 CYP3A4 Gene Transcription_PXR Transcription Inhibition->CYP3A4 Inhibition of Binding

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis start Select Cell Lines with Variable CAR/PXR Expression seed Seed Cells in 96-well Plates start->seed pretreat Pre-treat with this compound or Vehicle Control seed->pretreat cotreat Co-treat with Chemotherapeutic Agent (Dose-Response) pretreat->cotreat incubate Incubate for 48-72 hours cotreat->incubate viability Measure Cell Viability (MTT/MTS) incubate->viability ic50 Calculate IC50 Values viability->ic50 compare Compare IC50 with and without this compound ic50->compare end Determine Sensitization Effect compare->end

Caption: Workflow for assessing this compound-mediated chemosensitization.

Troubleshooting_Tree start No this compound Effect Observed check_expression Is CAR/PXR expression confirmed in the cell line? start->check_expression check_dose Was a dose-response experiment performed? check_expression->check_dose Yes verify_expression Verify CAR/PXR expression (qPCR/Western Blot) check_expression->verify_expression No check_time Was a time-course experiment performed? check_dose->check_time Yes optimize_dose Optimize this compound concentration check_dose->optimize_dose No optimize_time Optimize incubation time check_time->optimize_time No end_fail Consider alternative cell model or experimental endpoint check_time->end_fail Yes end_success Re-evaluate Experiment verify_expression->end_success optimize_dose->end_success optimize_time->end_success

Caption: Troubleshooting Decision Tree for Lack of this compound Response.

References

addressing inconsistent results in MI-883 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving MI-883. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual-acting molecule that functions as a human Constitutive Androstane Receptor (CAR) agonist and a Pregnane X Receptor (PXR) antagonist.[1][2][3] This dual activity allows it to modulate the expression of genes involved in xenobiotic and endobiotic metabolism.

Q2: In which cell lines has the activity of this compound been characterized?

A2: The effects of this compound have been demonstrated in various cell lines, including HepaRG, HepG2, and COS-1 cells.[1][4]

Q3: What are the expected downstream effects of this compound treatment in vitro?

A3: As a CAR agonist, this compound is expected to induce the expression of CAR target genes, such as CYP2B6.[1][4] As a PXR antagonist, it is expected to inhibit the activation of PXR and its target genes, like CYP3A4, particularly in the presence of a PXR agonist like rifampicin.[1][4]

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in Reporter Gene Assay Results

You are observing significant well-to-well or experiment-to-experiment variability in your luciferase reporter assays for CAR activation or PXR inhibition.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to altered cellular responses.
Transfection Efficiency Optimize your transfection protocol for the specific cell line. Use a consistent method and reagent-to-DNA ratio. Consider using a co-transfected reporter (e.g., β-galactosidase) to normalize for transfection efficiency.
Compound Stability and Dilution Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization in the vehicle control (e.g., DMSO) and proper mixing in the culture medium.
Inconsistent Agonist/Antagonist Concentrations For PXR antagonism assays, ensure the concentration of the PXR agonist (e.g., rifampicin) is consistent and optimal for inducing a robust reporter signal.
Incubation Time Use a consistent incubation time for compound treatment. A 24-hour incubation is commonly reported for this compound in luciferase assays.[1][4]
Issue 2: Lack of Expected Induction of CYP2B6 mRNA

You are not observing the expected increase in CYP2B6 mRNA levels after treating cells (e.g., HepaRG) with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Line Integrity Confirm the expression of CAR in your cell line. Consider using a positive control CAR agonist, such as CITCO, to verify the responsiveness of your cells.[1]
RNA Quality Assess the quality and integrity of your extracted RNA using methods like spectrophotometry (A260/A280 ratio) and gel electrophoresis.
RT-qPCR Primer Efficiency Validate the efficiency of your RT-qPCR primers for both the target gene (CYP2B6) and the housekeeping gene.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for CYP2B6 induction in your specific cell system.
Issue 3: Inconsistent Inhibition of PXR Activity

The antagonistic effect of this compound on PXR, measured by CYP3A4 expression or a reporter assay, is not reproducible.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
PXR Agonist Potency Verify the activity and concentration of the PXR agonist (e.g., rifampicin) used to stimulate PXR activity. The agonist should provide a consistent and robust induction of the PXR pathway.
Basal PXR Activity Be aware of the basal PXR activity in your cell line. This compound's antagonistic effect may be more pronounced in the presence of a PXR agonist.[1]
Cell-Specific PXR Expression Confirm that your chosen cell line expresses sufficient levels of functional PXR.
Assay Window Optimize the assay window for detecting antagonism. This may involve adjusting the concentration of the PXR agonist to achieve a sub-maximal but consistent induction.

Experimental Protocols

Luciferase Reporter Gene Assay for CAR Activation

This protocol is adapted from studies characterizing this compound's effect on CAR.[1][4]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a CAR expression vector and a luciferase reporter plasmid containing a CAR-responsive element. A control plasmid (e.g., pRL-TK) can be included for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control. A known CAR agonist like CITCO should be used as a positive control.[1]

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.

TR-FRET Coactivator Recruitment Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the interaction of this compound with the CAR ligand-binding domain (LBD).[1][4]

  • Reagents:

    • Recombinant human CAR LBD

    • Fluorescently labeled coactivator peptide

    • This compound at various concentrations

    • Assay buffer

  • Assay Procedure:

    • Add the recombinant CAR LBD and the fluorescently labeled coactivator peptide to the wells of a microplate.

    • Add this compound at a range of concentrations.

    • Incubate the plate to allow for binding to reach equilibrium.

  • Measurement: Measure the TR-FRET signal using a plate reader equipped for TR-FRET detection.

  • Data Analysis: The increase in the TR-FRET signal is proportional to the recruitment of the coactivator peptide to the CAR LBD, indicating an agonistic effect of this compound.

Visualizations

MI883_Mechanism cluster_CAR CAR Activation cluster_PXR PXR Antagonism MI883_CAR This compound CAR CAR MI883_CAR->CAR Agonist RXR RXR CAR->RXR Heterodimerization CARE CAR Response Element RXR->CARE Binding CYP2B6 CYP2B6 Gene CARE->CYP2B6 Induction Increased Transcription CYP2B6->Induction MI883_PXR This compound PXR PXR MI883_PXR->PXR Antagonist PXR_agonist PXR Agonist (e.g., Rifampicin) PXR_agonist->PXR Activates RXR_PXR RXR PXR->RXR_PXR Heterodimerization PXRE PXR Response Element RXR_PXR->PXRE Binding CYP3A4 CYP3A4 Gene PXRE->CYP3A4 Inhibition Decreased Transcription CYP3A4->Inhibition

Caption: Dual mechanism of this compound as a CAR agonist and PXR antagonist.

troubleshooting_workflow start Inconsistent Experimental Results check_reagents Verify Reagent Stability (this compound, agonists, etc.) start->check_reagents check_cells Assess Cell Health (Passage #, Viability) check_reagents->check_cells Reagents OK inconsistent Results Remain Inconsistent check_reagents->inconsistent Reagents Expired/ Degraded check_protocol Review Experimental Protocol (Concentrations, Times) check_cells->check_protocol Cells OK check_cells->inconsistent Cells Unhealthy positive_control Run Positive/Negative Controls check_protocol->positive_control Protocol OK check_protocol->inconsistent Protocol Error data_analysis Re-evaluate Data Analysis (Normalization, Stats) positive_control->data_analysis consistent Results are Consistent data_analysis->consistent Issue Identified data_analysis->inconsistent No Obvious Issue contact_support Contact Technical Support inconsistent->contact_support

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Improving the Oral Bioavailability of MI-883

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of MI-883, a potent dual agonist of the Constitutive Androstane Receptor (CAR) and antagonist of the Pregnane X Receptor (PXR).[1][2][3][4]

I. Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo evaluation of this compound.

Issue 1: Low and Variable Oral Exposure in Preclinical Models

  • Potential Cause: Poor aqueous solubility of this compound is a likely contributor to low and inconsistent absorption from the gastrointestinal (GI) tract. Many small molecule drugs, particularly those targeting nuclear receptors, exhibit poor solubility.

  • Troubleshooting Recommendations:

StrategyRationaleKey Considerations
Formulation in a Lipid-Based Vehicle For initial in vivo screening, dissolving this compound in a mixture of oils, surfactants, and co-solvents can improve solubilization in the GI tract.A common starting point is a vehicle containing a small amount of an organic solvent (e.g., DMSO), a surfactant, and a lipid carrier (e.g., corn oil).[5][6]
Particle Size Reduction (Micronization) Increasing the surface area of the drug particles can enhance the dissolution rate.[7][8][9][10][11]This can be achieved through techniques like jet milling. However, for highly hydrophobic compounds, agglomeration of micronized particles can be an issue.[7]
Amorphous Solid Dispersions Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[12][13][14][15][16]The choice of polymer and the drug-to-polymer ratio are critical for stability and dissolution enhancement.
Self-Emulsifying Drug Delivery Systems (SEDDS) These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[17][18][19][20][21]The selection of excipients is crucial and should be based on the solubility of this compound in these components.[17][20]

Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies

  • Potential Cause: In addition to formulation issues, physiological factors in test animals can contribute to high variability.

  • Troubleshooting Recommendations:

FactorRecommendation
Food Effects Standardize the feeding schedule of the animals. For many poorly soluble drugs, administration in a fed or fasted state can significantly alter absorption.
Dosing Vehicle Inconsistency Ensure the dosing formulation is homogeneous, especially if it is a suspension. Thoroughly mix before each administration.
Gastrointestinal pH The solubility of this compound may be pH-dependent. Consider the potential impact of the stomach's acidic environment and the more neutral pH of the small intestine.

II. Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a small molecule with the following properties:

Property Value Reference
Molecular Formula C23H15Cl2FN6O [2][4]
Molecular Weight 481.31 g/mol [2][4]

| Solubility | Soluble in DMSO (10 mM) |[2] |

Q2: Which formulation strategies are most likely to be successful for this compound?

A2: Given the likelihood of poor aqueous solubility, the following strategies hold promise:

  • Amorphous Solid Dispersions: This is often a highly effective method for significantly improving the dissolution rate and oral absorption of poorly soluble compounds.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can be particularly effective for lipophilic drugs, as they can enhance lymphatic uptake and bypass first-pass metabolism.[22]

  • Micronization: While a more traditional approach, it can be a straightforward method to improve dissolution, especially in early-stage development.[9]

Q3: How does the mechanism of action of this compound (CAR agonist/PXR antagonist) influence formulation development?

A3: The primary focus for formulation development should be on overcoming the physicochemical barriers to oral absorption (i.e., poor solubility). The pharmacological activity of this compound as a CAR agonist and PXR antagonist does not directly dictate the formulation strategy, but achieving adequate systemic exposure is critical to elicit the desired therapeutic effects.[1][5][6][23]

III. Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation

  • Materials: this compound, a suitable hydrophilic polymer (e.g., PVP K30, HPMC-AS), and a volatile organic solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone).

  • Procedure:

    • Dissolve this compound and the polymer in the selected solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Characterize the solid dispersion for amorphicity (using techniques like XRD and DSC), dissolution rate, and stability.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Materials: this compound, a lipid carrier (e.g., Capryol 90, Labrafil M 1944 CS), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

    • Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.

    • Add this compound to the mixture and stir until it is completely dissolved.

    • Evaluate the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of a stable emulsion.

    • Characterize the resulting emulsion for droplet size, zeta potential, and in vitro drug release.

IV. Visualizations

signaling_pathway cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_target_tissue Target Tissue (e.g., Liver) MI_883_formulation This compound Formulation Dissolution Dissolution in GI Fluids MI_883_formulation->Dissolution Release Absorption Absorption Dissolution->Absorption Solubilized Drug MI_883_systemic Systemic this compound Absorption->MI_883_systemic Bioavailability CAR CAR Activation MI_883_systemic->CAR PXR PXR Antagonism MI_883_systemic->PXR Therapeutic_Effect Therapeutic Effect CAR->Therapeutic_Effect PXR->Therapeutic_Effect

Caption: Oral administration workflow for this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_data_analysis Data Analysis Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization In Vitro Characterization (Dissolution, Stability) Preparation->Characterization Animal_Dosing Oral Dosing in Animal Model (e.g., Rats, Mice) Characterization->Animal_Dosing Optimized Formulation Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, F%) Bioanalysis->PK_Analysis Comparison Compare Formulations PK_Analysis->Comparison

Caption: Experimental workflow for improving oral bioavailability.

References

issues with MI-883 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-883. Our goal is to help you address common challenges and ensure the stability and effectiveness of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual-acting small molecule that functions as a human Constitutive Androstane Receptor (CAR) agonist and a Pregnane X Receptor (PXR) antagonist.[1][2][3][4] In its agonist role, it activates CAR, a nuclear receptor that plays a key role in the metabolism and detoxification of foreign substances and endogenous molecules. As an antagonist, it inhibits the activity of PXR, another nuclear receptor involved in sensing foreign chemicals and regulating drug metabolism.[1][2][3][4] This dual activity allows this compound to modulate the expression of various genes, including those involved in drug metabolism such as CYP2B6 and CYP3A4.[1][4]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureShelf Life
Powder -20°C3 years
In Solvent (e.g., DMSO) -80°C1 year

Source: [2]

Q3: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to a concentration of 10 mM.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution/Cell Culture Media

Diagram: Logical Workflow for Troubleshooting Precipitation

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Procedural Adjustments cluster_3 Further Investigation observe_precipitate Precipitate observed after adding this compound to media check_concentration Is the final concentration too high? observe_precipitate->check_concentration check_media_temp Was the media pre-warmed to 37°C? check_concentration->check_media_temp If yes check_concentration->check_media_temp If no reduce_concentration Lower the final working concentration check_concentration->reduce_concentration If yes check_dissolution Was the DMSO stock fully dissolved? check_media_temp->check_dissolution If no check_media_temp->check_dissolution If yes serial_dilution Perform serial dilutions in warm media check_media_temp->serial_dilution If no sonicate_stock Briefly sonicate DMSO stock check_dissolution->sonicate_stock If no check_ph Is the media pH optimal? check_dissolution->check_ph If no check_dissolution->check_ph If yes serial_dilution->observe_precipitate Re-attempt reduce_concentration->observe_precipitate Re-attempt sonicate_stock->observe_precipitate Re-attempt test_serum Does serum concentration affect solubility? check_ph->test_serum contact_support Contact technical support test_serum->contact_support

Caption: Troubleshooting workflow for this compound precipitation.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The concentration of this compound in the aqueous medium exceeds its solubility limit.Determine the optimal working concentration by performing a dose-response curve. Start with a lower concentration and gradually increase it.
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" of solution.Perform serial dilutions. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) media, then add this intermediate dilution to the final volume.
Low Media Temperature The solubility of many compounds, including potentially this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final working solution.
Incomplete Dissolution of Stock The this compound may not be fully dissolved in the DMSO stock solution, leading to the transfer of micro-precipitates.Ensure the DMSO stock is a clear solution. If necessary, briefly sonicate the stock solution to ensure complete dissolution.
Media Composition Components in the cell culture media, such as salts or proteins, may interact with this compound, reducing its solubility.If precipitation persists, consider using a different formulation of cell culture media or adjusting the serum concentration.
Issue 2: Inconsistent or Lack of Biological Activity

Diagram: Investigating Inconsistent this compound Activity

G cluster_0 Problem cluster_1 Check Compound Integrity cluster_2 Review Experimental Protocol cluster_3 Consider Degradation inconsistent_activity Inconsistent or no biological effect of this compound check_storage Was this compound stored correctly? inconsistent_activity->check_storage check_age Is the stock solution within its recommended use period? check_storage->check_age If no check_storage->check_age If yes prepare_fresh Prepare a fresh stock solution from powder check_storage->prepare_fresh If no check_age->prepare_fresh If expired verify_concentration Verify final concentration and dilution calculations check_age->verify_concentration If expired check_age->verify_concentration If not expired prepare_fresh->inconsistent_activity Re-run experiment check_cell_health Are the cells healthy and responsive? verify_concentration->check_cell_health confirm_assay Confirm assay validity with a positive control check_cell_health->confirm_assay minimize_exposure Minimize exposure of stock/working solutions to light and ambient temperature confirm_assay->minimize_exposure aliquot_stock Aliquot stock solution to avoid multiple freeze-thaw cycles minimize_exposure->aliquot_stock

Caption: Workflow to diagnose inconsistent this compound activity.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Compound Degradation This compound, like many small molecules, can degrade over time, especially if not stored properly. The imidazopyridine, benzamide, and triazole moieties in its structure may be susceptible to hydrolysis.[5][6][7][8][9][10][11][12][13][14][15]Always store this compound powder at -20°C and DMSO stock solutions at -80°C.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. Prepare fresh working solutions for each experiment.
Incorrect Concentration Errors in dilution calculations can lead to a final concentration that is too low to elicit a biological response.Double-check all calculations for preparing stock and working solutions. Perform a concentration-response experiment to confirm the effective concentration range.
Cell Health and Passage Number The responsiveness of cells to stimuli can change with high passage numbers or if the cells are not healthy.Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment with this compound.
Assay Variability Inherent variability in biological assays can lead to inconsistent results.Include appropriate positive and negative controls in every experiment to ensure the assay is performing as expected.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath sonicator.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol for Treating Cells with this compound
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) complete cell culture medium

    • Healthy cells in culture

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 dilution in warm media to get a 100 µM intermediate solution.

    • Gently mix the intermediate dilution.

    • Add the appropriate volume of the intermediate dilution to your cell culture plates containing cells and media to achieve the desired final concentration.

    • As a vehicle control, add an equivalent volume of a DMSO solution (at the same concentration as in the this compound treatment) to a separate set of cells.

    • Gently swirl the plates to ensure even distribution of the compound.

    • Return the plates to the incubator for the desired treatment duration.

Signaling Pathway

Diagram: Simplified CAR and PXR Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus MI883 This compound CAR CAR MI883->CAR Agonist PXR PXR MI883->PXR Antagonist CoRepressor Co-repressor CAR->CoRepressor Dissociation CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR Translocation PXR->CoRepressor Association PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Translocation Inhibited RXR_cyto RXR RXR_cyto->CAR_RXR RXR_cyto->PXR_RXR CoActivator Co-activator CAR_RXR->CoActivator Recruitment PBREM PBREM/XREM CAR_RXR->PBREM Binding PXR_RXR->PBREM Binding Blocked TargetGenes Target Gene (e.g., CYP2B6) Transcription_up Increased Transcription PBREM->Transcription_up Activation Transcription_down Decreased Transcription PBREM->Transcription_down Repression

Caption: this compound activates CAR and inhibits PXR signaling.

References

minimizing batch-to-batch variation of MI-883

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize batch-to-batch variation when working with MI-883, a dual agonist of the Constitutive Androstane Receptor (CAR) and antagonist of the Pregnane X Receptor (PXR).

Understanding Batch-to-Batch Variation

Batch-to-batch variation in small molecules like this compound can arise from inconsistencies in manufacturing, purification, and storage. This can lead to significant discrepancies in experimental results, affecting the reliability and reproducibility of your research. This guide will help you identify potential sources of variability and provide solutions to ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active dual modulator of nuclear receptors. It acts as an agonist for the Constitutive Androstane Receptor (CAR) and an antagonist for the Pregnane X Receptor (PXR).[1][2][3] This dual activity allows it to regulate genes involved in xenobiotic metabolism as well as cholesterol and bile acid homeostasis.[4] Its potential therapeutic applications include the treatment of metabolic disorders such as hypercholesterolemia.[4]

Q2: What are the key physicochemical properties of this compound?

Understanding the basic properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueSource
Molecular Formula C₂₃H₁₅Cl₂FN₆O[1]
Molecular Weight 481.31 g/mol [1]
Solubility Soluble in DMSO (e.g., 10 mM)[2]
Appearance Solid powder[2]

Q3: How should I properly store and handle this compound to ensure its stability?

Proper storage is critical to prevent degradation and maintain the activity of this compound.

  • Solid Compound: Store the solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[2]

  • Solutions in Solvent: For solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 6 months.[2]

  • Light Sensitivity: While specific data for this compound is not available, many imidazopyridine compounds are light-sensitive. It is good practice to store solutions in amber vials or tubes protected from light.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation. Aliquot the stock solution into smaller, single-use volumes.

Q4: What should I look for in a Certificate of Analysis (CoA) for this compound to assess batch quality?

A Certificate of Analysis is a critical document that provides quality control data for a specific batch of a compound.[5][6][7][8] When you receive a new batch of this compound, carefully review the CoA for the following information:

ParameterDescriptionImportance
Identity Confirmation of the compound's chemical structure (e.g., by ¹H-NMR, Mass Spectrometry).Ensures you have the correct molecule.
Purity The percentage of the desired compound in the sample (e.g., by HPLC).High purity is essential to avoid off-target effects from impurities.
Appearance The physical state and color of the compound.Deviations from the expected appearance could indicate degradation or contamination.
Solubility Confirmation of solubility in a specified solvent at a given concentration.Ensures the compound will dissolve properly for your experiments.
Residual Solvents The amount of any solvents remaining from the synthesis and purification process.High levels of residual solvents can be toxic to cells and interfere with assays.
Water Content The percentage of water in the solid compound.Can affect the actual concentration of your stock solution.
Lot Number A unique identifier for the specific batch.Essential for tracking and troubleshooting.
Date of Manufacture and Retest Date Indicates the age of the compound and when its quality should be re-evaluated.Ensures you are using a compound that is within its stable shelf-life.

Troubleshooting Guides

Issue 1: Inconsistent IC₅₀/EC₅₀ Values Between Batches

You observe a significant shift in the half-maximal inhibitory concentration (IC₅₀) for PXR antagonism or the half-maximal effective concentration (EC₅₀) for CAR agonism with a new batch of this compound.

Potential CauseTroubleshooting Steps
Differences in Compound Purity 1. Review the CoA: Compare the purity values on the CoAs of the old and new batches. Even a small difference in purity can affect the active concentration. 2. Analytical Chemistry: If you have access to analytical equipment, consider running an independent purity analysis (e.g., HPLC) on both batches.
Degradation of the Compound 1. Check Storage Conditions: Ensure that both the old and new batches were stored correctly (see FAQ Q3). 2. Prepare Fresh Stock Solutions: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, prepare a fresh stock from the solid compound.
Inaccurate Weighing or Dilution 1. Calibrate Equipment: Ensure that the balance used for weighing the compound is properly calibrated. 2. Review Dilution Series: Double-check all calculations and pipetting steps in your dilution series.
Assay Variability 1. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. 2. Reagent Consistency: Ensure that all other reagents (e.g., cell culture media, serum, reporter assay components) are from the same lot or have been validated for consistency.
Issue 2: Poor Solubility or Precipitation of this compound in Assays

You notice that this compound is not fully dissolving or is precipitating out of solution during your experiments.

Potential CauseTroubleshooting Steps
Exceeding Solubility Limit 1. Check Final Concentration: Ensure that the final concentration of this compound in your assay medium does not exceed its solubility limit. While soluble in DMSO at high concentrations, its aqueous solubility is likely much lower. 2. Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation.
Interaction with Media Components 1. Serum Effects: Components in fetal bovine serum (FBS) can sometimes interact with small molecules, affecting their solubility. Test the solubility of this compound in your base medium with and without serum. 2. pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.
Improper Dissolution of Stock Solution 1. Ensure Complete Dissolution: When preparing the stock solution in DMSO, ensure the compound is completely dissolved by vortexing and gentle warming if necessary. 2. Serial Dilutions: When preparing working solutions, perform serial dilutions in your assay medium, ensuring thorough mixing at each step to prevent localized high concentrations that could lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of this compound solid powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber-colored polypropylene (B1209903) tubes and store at -80°C.

Protocol 2: Luciferase Reporter Gene Assay for CAR Agonism and PXR Antagonism

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, Huh7) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with:

    • An expression vector for human CAR or PXR.

    • A luciferase reporter plasmid containing response elements for CAR (e.g., from the CYP2B6 promoter) or PXR (e.g., from the CYP3A4 promoter).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment (CAR Agonism):

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a known CAR agonist (positive control, e.g., CITCO).

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells).

  • Compound Treatment (PXR Antagonism):

    • After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of a PXR agonist (e.g., rifampicin) and serial dilutions of this compound.

    • Include a positive control (PXR agonist alone) and a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • For CAR agonism, plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀.

    • For PXR antagonism, plot the percentage of inhibition of the PXR agonist-induced luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀.

Visualizations

Signaling Pathway of this compound

MI883_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MI883 This compound CAR_inactive CAR (inactive) MI883->CAR_inactive Agonist PXR_inactive PXR (inactive) MI883->PXR_inactive Antagonist RXR_cyto RXR CAR_active CAR (active) CAR_inactive->CAR_active Translocation PXR_blocked PXR (blocked) RXR_nuc RXR RXR_cyto->RXR_nuc Translocation CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR PXRE PXRE RXR_nuc->CAR_RXR PBREM PBREM CAR_RXR->PBREM CYP2B6 CYP2B6 Gene (Target Gene) PBREM->CYP2B6 CYP3A4 CYP3A4 Gene (Target Gene) Transcription_up Increased Transcription CYP2B6->Transcription_up Transcription_down Decreased Transcription

Caption: Signaling pathway of this compound as a CAR agonist and PXR antagonist.

Experimental Workflow for Troubleshooting Batch Variation

Troubleshooting_Workflow start Inconsistent Results with New this compound Batch check_coa 1. Compare Certificates of Analysis (CoAs) start->check_coa coa_ok CoAs are Similar check_coa->coa_ok Comparison coa_diff CoAs Differ (Purity, Impurities) check_coa->coa_diff Comparison check_storage 2. Verify Storage Conditions coa_ok->check_storage Yes contact_supplier Contact Supplier for Clarification/Replacement coa_diff->contact_supplier storage_ok Storage is Correct check_storage->storage_ok Verification storage_bad Improper Storage check_storage->storage_bad Verification prepare_fresh 3. Prepare Fresh Stock Solutions storage_ok->prepare_fresh Yes discard_aliquot Discard Old/Improperly Stored Aliquots storage_bad->discard_aliquot discard_aliquot->prepare_fresh retest 4. Re-run Key Experiment with Both Batches prepare_fresh->retest results_match Results Now Match retest->results_match Outcome results_differ Results Still Differ retest->results_differ Outcome check_assay 5. Investigate Assay Variability (Cells, Reagents) results_differ->check_assay

Caption: A logical workflow for troubleshooting batch-to-batch variation of this compound.

References

Validation & Comparative

Validating the In Vivo Hypolipidemic Effect of MI-883: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel hypolipidemic agent MI-883 with established alternatives, supported by available preclinical data. This compound, a dual agonist of the constitutive androstane (B1237026) receptor (CAR) and antagonist of the pregnane (B1235032) X receptor (PXR), presents a unique mechanism of action for managing hyperlipidemia. This document outlines its performance, details the experimental protocols used for its validation, and compares it with current therapeutic options.

Executive Summary

This compound demonstrates a promising hypolipidemic profile in preclinical models by simultaneously activating CAR and antagonizing PXR. This dual action leads to a significant reduction in plasma cholesterol levels and an enhancement of fecal bile acid excretion.[1] In diet-induced hypercholesterolemia models using humanized PXR-CAR-CYP3A4/3A7 mice, this compound has been shown to effectively lower cholesterol. While specific quantitative data on the percentage of lipid reduction for this compound is not publicly available, its mechanism suggests a potent effect. This guide compares its qualitative performance with the quantitatively established effects of leading hypolipidemic drugs: statins, ezetimibe (B1671841), and PCSK9 inhibitors.

Comparative Performance of Hypolipidemic Agents

The following table summarizes the in vivo performance of this compound and its alternatives in mouse models of diet-induced hypercholesterolemia.

Compound Mechanism of Action Animal Model Diet Key Efficacy Endpoints
This compound CAR Agonist / PXR AntagonistHumanized PXR-CAR-CYP3A4/3A7 miceHigh-Fat Diet (HFD) / High-Cholesterol Diet (HCD)Plasma Cholesterol: Significantly reduced (quantitative data not available) Fecal Bile Acid Excretion: Significantly enhanced (quantitative data not available)[1]
Atorvastatin (Statin) HMG-CoA Reductase InhibitorAPOE*3-Leiden miceWestern-type DietTotal Plasma Cholesterol: ~30% - 43% reduction[2][3][4]
Ezetimibe Cholesterol Absorption Inhibitor (NPC1L1 target)ApoE knockout miceWestern DietTotal Plasma Cholesterol: Reduced from 964 mg/dL to 374 mg/dL (~61% reduction)[5][6] LDL Cholesterol: 78% reduction[7]
PCSK9 Inhibitors (Alirocumab/Evolocumab) Inhibit PCSK9, increasing LDLR recyclingHumanized B-hPCSK9 mice / Human studiesNot specified for mice / Various for humansLDL Cholesterol: ~55% - 68% reduction (in humans)[8][9]

Detailed Experimental Protocols

This compound In Vivo Hypolipidemic Study
  • Animal Model: Male and female humanized PXR-CAR-CYP3A4/3A7 mice were used to model human-like responses to the drug.

  • Diet-Induced Hypercholesterolemia:

    • High-Fat Diet (HFD) Model: Mice were fed an HFD for 8 weeks to induce metabolic syndrome with hypercholesterolemia.[1]

    • High-Cholesterol Diet (HCD) Model: Mice were fed an HCD for two weeks to specifically induce hypercholesterolemia.[1]

  • Treatment Regimen: this compound was administered via oral gavage at a dose of 5 mg/kg, three times per week. The treatment duration was one month for the HFD model and 10 days for the HCD model.[1]

  • Endpoint Analysis: Plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides were assessed at the end of the study after a 3-hour fast. Fecal bile acid excretion was also measured.[1]

Atorvastatin In Vivo Study (Representative Example)
  • Animal Model: APOE*3-Leiden mice, which have a human-like lipoprotein profile.[2][10][11]

  • Diet-Induced Hypercholesterolemia: Mice were fed a Western-type diet to induce hyperlipidemia and atherosclerosis.[2][3][4]

  • Treatment Regimen: Atorvastatin was administered as a supplement in the diet.

  • Endpoint Analysis: Plasma total cholesterol and triglyceride levels were measured.

Ezetimibe In Vivo Study (Representative Example)
  • Animal Model: ApoE knockout mice, which are highly susceptible to diet-induced atherosclerosis.[5][6][7]

  • Diet-Induced Hypercholesterolemia: Mice were fed a high-fat "Western" diet (0.15% cholesterol).[5][6]

  • Treatment Regimen: Ezetimibe was administered at a dose of 5 mg/kg per day for up to 6 months.[5][6]

  • Endpoint Analysis: Plasma cholesterol levels (total, VLDL, LDL, HDL) were determined.

PCSK9 Inhibitors In Vivo Study (Representative Example)
  • Animal Model: Humanized B-hPCSK9 mice, which express human PCSK9, making them suitable for testing human-specific antibody therapies.

  • Diet-Induced Hypercholesterolemia: Mice were fed a Western diet.

  • Treatment Regimen: Anti-human PCSK9 antibodies (alirocumab or evolocumab) were administered as a single subcutaneous dose.

  • Endpoint Analysis: Blood was collected at multiple time points to analyze LDL-C and total cholesterol levels.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action: CAR Agonism and PXR Antagonism

This compound's unique dual-activity profile is key to its hypolipidemic effect. It activates the Constitutive Androstane Receptor (CAR) while simultaneously inhibiting the Pregnane X Receptor (PXR).

  • CAR Activation: Promotes the catabolism of cholesterol into bile acids and enhances their excretion. This pathway is a primary driver of cholesterol clearance.

  • PXR Antagonism: PXR activation is associated with hypercholesterolemia and liver steatosis. By antagonizing PXR, this compound prevents the transcription of genes that contribute to lipid accumulation.

MI883_Mechanism cluster_MI883 This compound cluster_CAR CAR Pathway cluster_PXR PXR Pathway MI883 This compound CAR CAR (Constitutive Androstane Receptor) MI883->CAR Agonist PXR PXR (Pregnane X Receptor) MI883->PXR Antagonist CAR_Activation Activation Cholesterol_Catabolism Increased Cholesterol Catabolism CAR_Activation->Cholesterol_Catabolism Bile_Acid_Excretion Enhanced Fecal Bile Acid Excretion Cholesterol_Catabolism->Bile_Acid_Excretion Hypolipidemic_Effect_CAR Hypolipidemic Effect Bile_Acid_Excretion->Hypolipidemic_Effect_CAR PXR_Antagonism Antagonism Lipid_Accumulation Reduced Lipid Accumulation PXR_Antagonism->Lipid_Accumulation Hypolipidemic_Effect_PXR Hypolipidemic Effect Lipid_Accumulation->Hypolipidemic_Effect_PXR

Caption: this compound dual mechanism of action.

In Vivo Experimental Workflow for this compound Validation

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a hypolipidemic agent like this compound.

Experimental_Workflow start Start: Animal Model Selection (Humanized Mice) diet Diet-Induced Hypercholesterolemia (HFD or HCD) start->diet treatment Treatment Administration (this compound or Vehicle) diet->treatment monitoring In-Life Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Feces, Liver) monitoring->endpoint analysis Biochemical & Molecular Analysis (Lipid Profile, Gene Expression) endpoint->analysis data Data Analysis & Interpretation analysis->data

Caption: In vivo validation workflow.

Conclusion

This compound represents a promising novel approach to treating hyperlipidemia through its unique dual modulation of CAR and PXR. Preclinical data in humanized mouse models demonstrate its potential to significantly lower plasma cholesterol and promote bile acid excretion. While direct quantitative comparisons with established drugs like statins, ezetimibe, and PCSK9 inhibitors are pending the release of more detailed data, the mechanism of action of this compound suggests it could be a potent therapeutic agent. Further studies are warranted to fully elucidate its clinical potential and positioning within the landscape of hypolipidemic therapies.

References

A Comparative Guide to PXR Modulation: MI-883 (Inhibitor) vs. Rifampicin (Activator)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestines, plays a pivotal role in xenobiotic and endobiotic metabolism. Its activation by a wide array of compounds, including the well-established activator rifampicin (B610482), leads to the transcriptional upregulation of drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4). While this response is crucial for detoxification, it is also a major cause of drug-drug interactions. Consequently, the modulation of PXR activity is of significant interest in drug development. This guide provides a comparative overview of two key compounds that interact with PXR: the prototypical activator rifampicin and the novel dual-action agent MI-883, which acts as a PXR antagonist.

Performance Comparison: this compound vs. Rifampicin

This compound is a novel small molecule that exhibits a dual mechanism of action as a Constitutive Androstane Receptor (CAR) agonist and a Pregnane X Receptor (PXR) antagonist.[1][2] In contrast, rifampicin is a well-characterized antibiotic that serves as a potent PXR agonist.[3] The opposing effects of these two compounds on PXR activity make them valuable tools for studying PXR signaling and for the potential development of therapeutics with reduced drug-drug interaction liabilities.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and rifampicin concerning their interaction with PXR, based on in vitro assays.

ParameterThis compoundRifampicinAssay TypeReference
PXR Interaction Antagonist/Inverse AgonistAgonist-[1][3]
IC50 (PXR Inhibition) 0.1 µMNot ApplicableTR-FRET PXR LBD Competitive Binding Assay[2][4]
2.03 ± 0.3 µM (basal)Not ApplicableLuciferase Reporter Gene Assay (HepG2 cells)[5]
3.60 ± 0.4 µM (rifampicin-induced)Not ApplicableLuciferase Reporter Gene Assay (HepG2 cells)[5]
EC50 (PXR Activation) Not Applicable~0.37 - 1.2 µMLuciferase Reporter Gene Assay

PXR Signaling Pathway

The activation of PXR by an agonist like rifampicin initiates a cascade of events leading to the expression of target genes. In contrast, an antagonist like this compound blocks this pathway. The diagram below illustrates the canonical PXR signaling pathway.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR HSP90 HSP90 PXR->HSP90 Inactive Complex PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Translocation & Heterodimerization with RXR Rifampicin Rifampicin (Agonist) Rifampicin->PXR Binds & Activates MI883 This compound (Antagonist) MI883->PXR Binds & Inhibits RXR_cyto RXR DNA DNA PXR_RXR->DNA Binds to PXR Response Element Coactivators Co-activators DNA->Coactivators Recruits TargetGene Target Gene Transcription (e.g., CYP3A4) Coactivators->TargetGene Initiates mRNA mRNA TargetGene->mRNA Transcription Protein Metabolizing Enzymes & Transporters mRNA->Protein Translation TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow start Start prepare_reagents Prepare Assay Buffer, GST-PXR-LBD, Tb-anti-GST Ab, and Fluorescent Ligand start->prepare_reagents dispense_compounds Dispense Test Compounds (this compound or Rifampicin) and Controls into 384-well plate prepare_reagents->dispense_compounds add_pxr Add GST-PXR-LBD and Tb-anti-GST Ab mixture dispense_compounds->add_pxr add_fluor_ligand Add Fluorescent Ligand add_pxr->add_fluor_ligand incubate Incubate at Room Temperature (e.g., 1-2 hours) add_fluor_ligand->incubate read_plate Read TR-FRET Signal (Excitation: ~340 nm, Emission: ~495 nm & ~520 nm) incubate->read_plate analyze_data Analyze Data: Calculate Emission Ratio and Determine IC50/EC50 read_plate->analyze_data end End analyze_data->end

References

MI-883: A Dual-Action Modulator of Xenobiotic Receptors Compared to Other PXR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of MI-883, a novel dual-action Constitutive Androstane Receptor (CAR) agonist and Pregnane (B1235032) X Receptor (PXR) antagonist, with other known PXR antagonists. This document summarizes available experimental data to facilitate an informed evaluation of its potential in therapeutic development.

The Pregnane X Receptor (PXR) is a critical nuclear receptor that governs the expression of genes involved in the metabolism and clearance of a wide array of foreign compounds (xenobiotics) and endogenous molecules.[1][2] Activation of PXR can lead to significant drug-drug interactions and contribute to the development of drug resistance in cancer therapies.[1][3] Consequently, the discovery and characterization of potent PXR antagonists are of significant interest in drug development to mitigate these adverse effects.[2]

This compound has emerged as a molecule of interest due to its unique dual activity, acting as both a PXR antagonist and a CAR agonist.[4] CAR, another key nuclear receptor, also plays a role in xenobiotic and endobiotic metabolism. The combined modulation of these two pathways presents a novel therapeutic strategy for various conditions, including metabolic disorders.[4] This guide will focus on the PXR antagonistic properties of this compound in comparison to other established PXR inhibitors.

Comparative Efficacy of PXR Antagonists

The inhibitory potency of PXR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the PXR activity in a given assay. The following tables summarize the available IC50 data for this compound and other well-characterized PXR antagonists. It is important to note that a direct side-by-side comparison of IC50 values from a single study under identical experimental conditions is not always available; therefore, the presented values are sourced from various studies and should be interpreted with this in mind.[5]

CompoundAssay TypeCell Line/SystemPXR Activator (Concentration)IC50 Value
This compound TR-FRET Competitive Binding AssayRecombinant PXR LBD-0.10 ± 0.02 µM
This compound Luciferase Reporter AssayHepG2Basal2.03 ± 0.3 µM
This compound Luciferase Reporter AssayHepG2Rifampicin-induced3.60 ± 0.4 µM
MI891 Luciferase Reporter AssayHepG2Rifampicin (1 µM)378 nM
SPA70 Luciferase Reporter AssayHepG2-510 nM
SPA70 TR-FRET Coactivator Assay--540 nM
Ketoconazole Luciferase Reporter Assay-Rifampicin (10 µM)~41.2 - 45.7 µM
Sulforaphane Luciferase Reporter Assay--~11 µM
Coumestrol Transient Transfection Assay-Rifampicin (10 µM)11 µM

Table 1: Comparative Inhibitory Potency (IC50) of PXR Antagonists. Data is compiled from multiple sources and assay conditions may vary.

In addition to its PXR antagonistic activity, this compound is a potent agonist of the Constitutive Androstane Receptor (CAR).

CompoundAssay TypeSystemEC50 Value
This compound TR-FRET CAR Coactivation AssayRecombinant CAR LBD73 nM
This compound CAR LBD Assembly Assay-0.38 µM

Table 2: Agonistic Activity (EC50) of this compound on the Constitutive Androstane Receptor (CAR).

Signaling Pathways and Mechanisms of Action

The antagonistic action of compounds on PXR typically involves binding to the receptor and preventing the conformational changes necessary for the recruitment of coactivator proteins, thereby inhibiting the transcription of PXR target genes such as CYP3A4.[6] Some antagonists may act by competitively binding to the ligand-binding pocket, while others may bind to allosteric sites.[7]

dot

PXR_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (Agonist) Ligand (Agonist) PXR PXR Ligand (Agonist)->PXR Activates PXR Antagonist (e.g., this compound) PXR Antagonist (e.g., this compound) PXR Antagonist (e.g., this compound)->PXR Binds and Inhibits PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR_DNA PXR-RXR binds to PXRE on DNA PXR_RXR->PXR_RXR_DNA Translocation Coactivators Coactivators PXR_RXR_DNA->Coactivators Recruits Transcription Transcription of Target Genes (e.g., CYP3A4) Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA

Caption: PXR Antagonism Signaling Pathway.

This compound also functions as a CAR agonist. CAR activation involves its translocation to the nucleus and subsequent heterodimerization with RXR, leading to the transcription of CAR target genes.

dot

CAR_Agonism_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR Agonist (this compound) CAR Agonist (this compound) CAR CAR CAR Agonist (this compound)->CAR Activates CAR_nuc CAR (nuclear) CAR->CAR_nuc Translocation CAR_RXR CAR-RXR Heterodimer CAR_nuc->CAR_RXR RXR RXR RXR->CAR_RXR CAR_RXR_DNA CAR-RXR binds to CARE on DNA CAR_RXR->CAR_RXR_DNA Coactivators Coactivators CAR_RXR_DNA->Coactivators Recruits Transcription Transcription of Target Genes Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Luciferase_Assay_Workflow start Start plate_cells Plate HepG2 cells stably expressing PXR and a CYP3A4-luciferase reporter start->plate_cells treat_cells Treat cells with PXR agonist (e.g., rifampicin) and varying concentrations of the test antagonist (e.g., this compound) plate_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Analyze data to determine IC50 measure_luminescence->analyze_data end End analyze_data->end TRFRET_Assay_Workflow start Start prepare_reagents Prepare assay components: - GST-tagged PXR LBD - Terbium-labeled anti-GST antibody (donor) - Fluorescently labeled PXR ligand (acceptor) - Test compound (e.g., this compound) start->prepare_reagents mix_reagents Mix reagents in a microplate prepare_reagents->mix_reagents incubate Incubate to allow binding equilibrium mix_reagents->incubate excite_donor Excite the donor fluorophore (Terbium) incubate->excite_donor measure_emission Measure emission from both donor and acceptor fluorophores excite_donor->measure_emission calculate_ratio Calculate the TR-FRET ratio (acceptor emission / donor emission) measure_emission->calculate_ratio determine_ic50 Determine IC50 from the decrease in TR-FRET signal calculate_ratio->determine_ic50 end End determine_ic50->end

References

Validating the Dual Agonist/Antagonist Activity of MI-883 in Hypercholesterolemia Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

MI-883 has emerged as a promising small molecule for the management of hypercholesterolemia due to its unique dual activity as a constitutive androstane (B1237026) receptor (CAR) agonist and a pregnane (B1235032) X receptor (PXR) antagonist.[1][2][3] This dual mechanism allows for the coordinated regulation of genes involved in xenobiotic metabolism and cholesterol homeostasis.[4][5] This guide provides an objective comparison of this compound's performance, supported by experimental data from studies utilizing knockout models to validate its specific molecular targets.

Unraveling the Dual-Action Mechanism of this compound

This compound is a potent, orally active compound that demonstrates a dual-acting profile by stimulating the constitutive androstane receptor (CAR) while simultaneously inhibiting the pregnane X receptor (PXR).[1][3] CAR activation is known to play a role in ameliorating hypercholesterolemia by regulating cholesterol metabolism and promoting bile acid elimination.[4][5] Conversely, PXR activation has been associated with hypercholesterolemia and liver steatosis.[4][5] By concurrently activating CAR and antagonizing PXR, this compound offers a targeted approach to modulate liver metabolism and address metabolic disorders.[4]

Corroborating Target Engagement with Knockout Models

The specificity of this compound's interaction with CAR and PXR has been unequivocally demonstrated through the use of knockout (KO) cell and animal models. These models are crucial for validating that the observed effects of the compound are directly attributable to its interaction with the intended targets.

In Vitro Validation: CAR Knockout Hepatocytes

In studies using HepaRG cells, a human hepatoma cell line, this compound was shown to significantly induce the expression of CYP2B6 mRNA, a known target gene of CAR.[1][6] Critically, this induction was absent in HepaRG cells where the CAR gene had been knocked out (HepaRG KO CAR cells).[1][6] This provides direct evidence that the effect of this compound on CYP2B6 expression is mediated through CAR.

In Vivo Validation: Humanized PXR-CAR Mouse Models

Further validation has been conducted in vivo using humanized PXR-CAR-CYP3A4/3A7 mice.[4][5] These mice are genetically engineered to express human versions of these key metabolic regulators. In these models, this compound treatment led to a significant reduction in plasma cholesterol levels and an increase in fecal bile acid excretion in mice fed a high-fat and high-cholesterol diet.[4][5] These effects are consistent with the known functions of CAR activation and PXR antagonism in cholesterol and bile acid homeostasis.

Quantitative Comparison of this compound Activity

The following table summarizes the key quantitative data demonstrating the dual activity of this compound and its validation in knockout models.

ParameterAssay TypeCell/Animal ModelThis compound ActivityReference
CAR Agonism
CAR LBD AssemblyTR-FRET Coactivation AssayRecombinant Human CAR LBDEC50 = 0.38 µM[1][3]
CAR3 Variant ActivationLuciferase Reporter AssayHepG2 cellsEC50 = 0.074 µM[3]
CYP2B6 mRNA InductionRT-qPCRHepaRG cells (Wild-Type)Significant Upregulation[1][6]
CYP2B6 mRNA InductionRT-qPCRHepaRG KO CAR cellsNo Significant Upregulation[1][6]
PXR Antagonism
PXR LBD BindingTR-FRET Competitive AssayRecombinant Human PXR LBDIC50 = 0.1 µM[1][3]
Basal PXR ActivationLuciferase Reporter AssayHepG2 cellsIC50 = 2.03 µM[1]
Rifampicin-Induced PXR ActivationLuciferase Reporter AssayHepG2 cellsIC50 = 3.60 µM[1]
CYP3A4 mRNA ExpressionRT-qPCRHepG2 cellsSignificant Downregulation[1]
In Vivo Efficacy
Plasma Cholesterol ReductionLipidomicsHumanized PXR-CAR-CYP3A4/3A7 miceSignificant Reduction[4][5][7]
Fecal Bile Acid ExcretionMetabolomicsHumanized PXR-CAR-CYP3A4/3A7 miceSignificant Enhancement[4][5]

Experimental Protocols

Luciferase Reporter Gene Assay for PXR Activation
  • Cell Culture and Transfection: HepG2 cells are cultured in appropriate media and seeded into 96-well plates. Cells are then transiently transfected with a CYP3A4 gene promoter-based luciferase construct (CYP3A4-luc) and a PXR expression vector.

  • Compound Treatment: After 24 hours, cells are treated with varying concentrations of this compound, with or without the PXR agonist rifampicin (B610482) (10 µM), for an additional 24 hours. A DMSO control is also included.

  • Luciferase Activity Measurement: Luciferase activity is measured using a commercial luciferase assay system. Data is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

  • Data Analysis: The fold change in luciferase activity relative to the DMSO control is calculated to determine the agonistic or antagonistic effect of this compound on PXR.

RT-qPCR for Gene Expression Analysis
  • Cell Culture and Treatment: HepaRG or primary human hepatocytes are treated with this compound for a specified period.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation kit. First-strand cDNA is then synthesized from the extracted RNA.

  • Quantitative PCR: Real-time quantitative PCR is performed using gene-specific primers for target genes (e.g., CYP2B6, CYP3A4) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: The relative mRNA expression levels are calculated using the comparative Ct method (ΔΔCt).

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

MI883_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects MI883 This compound CAR CAR MI883->CAR Agonist PXR PXR MI883->PXR Antagonist CAR_active Activated CAR CAR->CAR_active Translocation PXR_inactive Inhibited PXR PXR->PXR_inactive DNA DNA CAR_active->DNA PXR_inactive->DNA CYP2B6 CYP2B6 Gene DNA->CYP2B6 Upregulation CYP3A4 CYP3A4 Gene DNA->CYP3A4 Downregulation Cholesterol_Metabolism Increased Cholesterol Metabolism CYP2B6->Cholesterol_Metabolism Bile_Acid Increased Bile Acid Excretion Cholesterol_Metabolism->Bile_Acid

Caption: Signaling pathway of this compound in hepatocytes.

Knockout_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation WT_HepaRG Wild-Type HepaRG Cells MI883_treatment_vitro This compound Treatment WT_HepaRG->MI883_treatment_vitro KO_HepaRG CAR Knockout HepaRG Cells KO_HepaRG->MI883_treatment_vitro RT_qPCR_vitro RT-qPCR for CYP2B6 Expression MI883_treatment_vitro->RT_qPCR_vitro Result_WT CYP2B6 Upregulated RT_qPCR_vitro->Result_WT Result_KO No Change in CYP2B6 RT_qPCR_vitro->Result_KO Humanized_Mice Humanized PXR-CAR Mice HFD High-Fat Diet Humanized_Mice->HFD MI883_treatment_vivo This compound Treatment HFD->MI883_treatment_vivo Analysis Plasma Cholesterol & Fecal Bile Acid Analysis MI883_treatment_vivo->Analysis Result_vivo Reduced Cholesterol Increased Bile Acids Analysis->Result_vivo

Caption: Experimental workflow for validating this compound activity.

References

Unveiling the Genomic Signature of MI-883: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel compound MI-883 reveals a distinct gene expression signature, positioning it as a promising therapeutic candidate for hypercholesterolemia. This guide provides a detailed comparison of this compound with other relevant nuclear receptor modulators, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of its mechanism of action.

This compound is a dual-acting ligand, functioning as both an agonist for the Constitutive Androstane Receptor (CAR) and an antagonist/inverse agonist for the Pregnane (B1235032) X Receptor (PXR). This unique mode of action allows it to effectively modulate genes involved in xenobiotic, cholesterol, and bile acid metabolism.[1][2]

Performance Comparison: this compound vs. Alternative Compounds

To better understand the specific effects of this compound, its gene expression profile is compared with that of CITCO, a known CAR agonist, and SPA70, a PXR antagonist. While comprehensive tabular data from direct head-to-head transcriptome studies are not publicly available, analysis of existing literature and public datasets allows for a qualitative and semi-quantitative comparison of their effects on key target genes.

A key study utilizing RNA sequencing on liver tissue from humanized PXR-CAR-CYP3A4/3A7 mice treated with this compound demonstrated significant regulation of genes involved in xenobiotic metabolism, as well as fatty acid and cholesterol homeostasis.[1] This dual action is critical to its potential in reducing plasma cholesterol levels and enhancing fecal bile acid excretion.[1][2]

Table 1: Comparative Effects on Key Target Genes

Target GeneThis compound EffectCITCO EffectSPA70 EffectPrimary Function
CAR Target Genes
CYP2B6↑ (Induction)[3]↑ (Potent Induction)[4][5]No direct effectXenobiotic Metabolism
PXR Target Genes
CYP3A4↓ (Inhibition of induction)[6]↑ (Weak Induction)[3][7]↓ (Potent Inhibition of induction)[8][9][10]Drug and Steroid Metabolism
MDR1 (ABCB1)↓ (Inhibition of induction)Not well characterized↓ (Inhibition of induction)[9]Drug Efflux
Cholesterol & Bile Acid Metabolism Genes
Cyp7a1, Cyp8b1↑ (Upregulation)[11]Not well characterizedNot well characterizedBile Acid Synthesis
Asbt, Ostα↓ (Downregulation)[11]Not well characterizedNot well characterizedBile Acid Reabsorption

Note: This table is a synthesis of findings from multiple sources and may not represent data from a single comparative experiment. The effects are generally described as induction (↑) or inhibition/downregulation (↓).

Signaling Pathways and Mechanism of Action

This compound exerts its effects through the modulation of two key nuclear receptors: CAR and PXR. The following diagrams illustrate the signaling pathways affected by this compound and its comparators.

CAR_Signaling_Pathway CAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR CAR This compound->CAR Agonist CITCO CITCO CITCO->CAR Agonist CAR/RXR_inactive CAR/RXR (Inactive Complex) RXR RXR CAR/RXR_active CAR/RXR (Active Complex) CAR/RXR_inactive->CAR/RXR_active Translocation XRE Xenobiotic Response Element CAR/RXR_active->XRE Target_Genes Target Gene Expression (e.g., CYP2B6) XRE->Target_Genes Transcription PXR_Signaling_Pathway PXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Antagonist SPA70 SPA70 SPA70->PXR Antagonist PXR/RXR_inactive PXR/RXR (Inactive Complex) RXR RXR PXR/RXR_active PXR/RXR (Active Complex) PXR/RXR_inactive->PXR/RXR_active Translocation PXRE PXR Response Element PXR/RXR_active->PXRE Target_Genes Target Gene Expression (e.g., CYP3A4, MDR1) PXRE->Target_Genes Transcription MI883_Workflow This compound Experimental Workflow Animal_Model Humanized PXR-CAR-CYP3A4/3A7 Mice on High-Fat Diet Treatment This compound or Vehicle (p.o. gavage) Animal_Model->Treatment Tissue_Collection Liver Tissue Harvest Treatment->Tissue_Collection RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Differential Gene Expression Analysis Sequencing->Data_Analysis

References

Independent Replication of MI-883 Hypercholesterolemia Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

This guide provides a comparative analysis of the preclinical data available for MI-883, a novel dual agonist of the constitutive androstane (B1237026) receptor (CAR) and antagonist of the pregnane (B1235032) X receptor (PXR) for the treatment of hypercholesterolemia. As of the date of this publication, no independent replications of the foundational studies on this compound have been identified in the public domain. Therefore, this guide critically evaluates the primary data on this compound and contrasts its preclinical performance with established and emerging alternative therapies for hypercholesterolemia, including statins, PCSK9 inhibitors, ezetimibe, and bempedoic acid. Detailed experimental protocols and quantitative data from key studies are presented to facilitate a comprehensive comparison.

Introduction to this compound and Current Therapies

Hypercholesterolemia, a major risk factor for cardiovascular disease, is primarily managed by lowering low-density lipoprotein cholesterol (LDL-C) levels. While statins are the cornerstone of therapy, a significant portion of patients do not reach their target LDL-C goals, necessitating the development of novel therapeutic agents.

This compound has emerged as a potential candidate with a unique mechanism of action. It is a dual-acting compound that simultaneously activates the constitutive androstane receptor (CAR) and antagonizes the pregnane X receptor (PXR). This dual action is proposed to enhance cholesterol clearance and inhibit lipogenesis, respectively.[1]

This guide will compare the preclinical evidence for this compound with the following classes of hypercholesterolemia treatments:

  • Statins (e.g., Atorvastatin): HMG-CoA reductase inhibitors, the first-line therapy for hypercholesterolemia.

  • PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab, Inclisiran): Monoclonal antibodies or small interfering RNA (siRNA) that increase LDL receptor recycling.

  • Ezetimibe: A cholesterol absorption inhibitor.

  • Bempedoic Acid: An ATP-citrate lyase (ACL) inhibitor that reduces cholesterol synthesis upstream of HMG-CoA reductase.

Quantitative Data Comparison

The following tables summarize the preclinical and clinical efficacy of this compound and its alternatives in reducing LDL-C levels. It is crucial to note the absence of independent replication data for this compound.

Table 1: Preclinical Efficacy of this compound in a Diet-Induced Hypercholesterolemia Mouse Model

CompoundAnimal ModelDietDosing Regimen% Reduction in Plasma Total Cholesterol% Reduction in Plasma LDL-CReference
This compound Humanized PXR-CAR-CYP3A4/3A7 miceHigh-Fat Diet (8 weeks)5 mg/kg, 3x/week (p.o.) for 1 monthNot specifiedNot specified[1]
This compound Humanized PXR-CAR-CYP3A4/3A7 miceHigh-Cholesterol Diet (2 weeks)5 mg/kg, 3x/week (p.o.) for 10 daysSignificant reductionSignificant reduction[1]

Note: The primary publication on this compound did not provide specific percentage reductions in plasma total cholesterol or LDL-C in the abstract or easily accessible figures. The data is described as "significantly reduces plasma cholesterol levels."

Table 2: Comparative Efficacy of Alternative Therapies for Hypercholesterolemia (Preclinical and Clinical Data)

Drug ClassCompoundAnimal Model / Human TrialKey Efficacy Endpoint (% LDL-C Reduction)Reference
Statins AtorvastatinNovel mouse model of familial combined hyperlipidemiaSignificant decrease in LDL-C
PCSK9 Inhibitors EvolocumabNon-human primates~69%
AlirocumabPatients with heterozygous familial hypercholesterolemia47.3% (75 mg Q2W)
InclisiranNon-human primates~60%
Cholesterol Absorption Inhibitors EzetimibeGuinea pigs on high cholesterol diet~77% (total cholesterol)
ACL Inhibitors Bempedoic AcidLDLR-/- miceSignificant reduction in cholesterol

Experimental Protocols

A direct comparison of experimental rigor is limited by the lack of independent this compound studies. However, the methodologies from the primary this compound study and representative studies of alternative therapies are detailed below.

This compound Experimental Protocol
  • Animal Model: Male and female humanized PXR-CAR-CYP3A4/3A7 mice were used to better reflect human metabolism.[1]

  • Diet-Induced Hypercholesterolemia:

    • High-Fat Diet (HFD): Mice were fed an HFD for 8 weeks to induce hypercholesterolemia.[1]

    • High-Cholesterol Diet (HCD): A separate cohort of mice was fed an HCD for two weeks.[1]

  • Treatment: this compound was administered via oral gavage at a dose of 5 mg/kg, three times per week for either one month (HFD model) or 10 days (HCD model). A vehicle-treated control group was used for comparison.[1]

  • Key Outcome Measures: Plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides were assessed after a 3-hour fast.[1]

Representative Experimental Protocols for Alternative Therapies

Statins (Atorvastatin):

  • Animal Model: A novel mouse model of familial combined hyperlipidemia was generated by introducing a human ApoC3 transgene and injecting an AAV-PCSK9 variant.

  • Diet-Induced Hypercholesterolemia: Mice were fed a high-cholesterol diet (HCD) for 16 weeks.

  • Treatment: Atorvastatin was administered orally at a dose of 10 mg/kg/day for the final 10 weeks of the study.

  • Key Outcome Measures: Serum levels of triglycerides, total cholesterol, and LDL-C were measured.

PCSK9 Inhibitors (Evolocumab):

  • Animal Model: Non-human primates.

  • Treatment: A single intravenous infusion of VERVE-101 (a CRISPR base-editing therapy targeting PCSK9) was administered at doses of 0.75 mg/kg or 1.5 mg/kg.

  • Key Outcome Measures: Blood PCSK9 protein and LDL-C levels were monitored for up to 476 days post-dosing.

Ezetimibe:

  • Animal Model: Guinea pigs.

  • Diet-Induced Hypercholesterolemia: Animals were fed a high-cholesterol diet.

  • Treatment: Ezetimibe was administered as part of the diet.

  • Key Outcome Measures: Circulating cholesterol levels were measured.

Bempedoic Acid:

  • Animal Model: LDLR-/- mice.

  • Diet-Induced Hypercholesterolemia: Details on the specific diet were not available in the immediate search results.

  • Treatment: Bempedoic acid was administered to the mice.

  • Key Outcome Measures: Plasma cholesterol and triglyceride levels were assessed.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

MI883_Pathway cluster_CAR CAR Activation cluster_PXR PXR Antagonism MI883 This compound CAR CAR MI883->CAR Agonist PXR PXR MI883->PXR Antagonist CYP7A1 CYP7A1 Expression CAR->CYP7A1 Induces Chol_Clearance Increased Cholesterol Clearance CYP7A1->Chol_Clearance SREBP1c SREBP-1c Activation PXR->SREBP1c Induces Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis

Caption: this compound's dual mechanism of action.

Comparative Experimental Workflow

Comparative_Workflow cluster_treatments Treatment Arms start Select Animal Model (e.g., Humanized Mice, LDLR-/- Mice) diet Induce Hypercholesterolemia (High-Fat or High-Cholesterol Diet) start->diet randomization Randomize into Treatment Groups diet->randomization MI883_treat This compound randomization->MI883_treat Statin_treat Statin randomization->Statin_treat PCSK9i_treat PCSK9i randomization->PCSK9i_treat Ezetimibe_treat Ezetimibe randomization->Ezetimibe_treat Bempedoic_treat Bempedoic Acid randomization->Bempedoic_treat Vehicle_treat Vehicle Control randomization->Vehicle_treat analysis Collect Blood Samples & Analyze Lipid Profile MI883_treat->analysis Statin_treat->analysis PCSK9i_treat->analysis Ezetimibe_treat->analysis Bempedoic_treat->analysis Vehicle_treat->analysis data_comp Compare Efficacy in LDL-C Reduction analysis->data_comp Mechanism_Comparison cluster_synthesis Synthesis cluster_absorption Absorption cluster_clearance Clearance cluster_lipogenesis Lipogenesis Cholesterol Cholesterol Homeostasis Statins Statins (HMG-CoA Reductase) Cholesterol->Statins Inhibits Bempedoic_Acid Bempedoic Acid (ACL) Cholesterol->Bempedoic_Acid Inhibits Ezetimibe Ezetimibe (NPC1L1) Cholesterol->Ezetimibe Inhibits MI883_lipo This compound (PXR Antagonism) Cholesterol->MI883_lipo Inhibits PCSK9i PCSK9 Inhibitors (LDL Receptor) PCSK9i->Cholesterol Increases MI883_clear This compound (CAR Activation) MI883_clear->Cholesterol Increases

References

MI-883: A Dual-Acting Ligand with Opposing Effects on CAR and PXR Target Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel compounds on nuclear receptor signaling is paramount. MI-883 has emerged as a significant research tool and potential therapeutic agent due to its unique dual-acting profile as a human Constitutive Androstane (B1237026) Receptor (CAR) agonist and a human Pregnane X Receptor (PXR) antagonist. This guide provides a comparative analysis of this compound's effects on CAR and PXR target genes relative to other well-characterized ligands, supported by experimental data and detailed protocols.

This compound distinguishes itself by simultaneously activating CAR, a key regulator of xenobiotic and endobiotic metabolism, and inhibiting PXR, which also governs the expression of genes involved in detoxification and metabolic processes.[1][2][3] This dual functionality presents a unique approach to modulating gene expression, particularly in the context of metabolic disorders like hypercholesterolemia, where CAR activation is beneficial and PXR activation can be detrimental.[2][3][4]

Comparative Analysis of Target Gene Expression

The functional consequences of this compound's dual activity are evident in its differential regulation of CAR and PXR target genes. Experimental data consistently demonstrates that this compound induces the expression of canonical CAR target genes while simultaneously repressing the basal and ligand-induced expression of PXR target genes. This stands in contrast to selective ligands that activate either CAR or PXR individually.

CAR Target Gene Induction

This compound demonstrates potent agonism of human CAR, leading to the increased expression of its target genes, most notably CYP2B6, a key enzyme in drug metabolism.[1] Its efficacy is comparable to that of the well-established human CAR agonist, CITCO.

LigandTarget GeneCell SystemFold Induction (mRNA)Reference
This compound CYP2B6HepaRG cellsSignificant Induction[1]
This compound CYP2B6Primary Human HepatocytesSignificant Induction[1]
CITCO CYP2B6Primary Human HepatocytesInduction[5]
PXR Target Gene Repression

Conversely, this compound acts as a PXR antagonist, inhibiting the expression of its target genes, such as CYP3A4. This inhibitory effect is observed both on the basal expression and in the presence of potent PXR agonists like rifampicin (B610482) and SR12813.[1][6]

Ligand(s)Target GeneCell SystemEffect on mRNA ExpressionReference
This compound CYP3A4LS174T cellsSuppression of basal expression[1]
This compound + Rifampicin CYP3A4LS174T cellsSuppression of rifampicin-mediated induction[1][6]
This compound + SR12813 CYP3A4LS174T cellsSuppression of SR12813-mediated induction[1]
Rifampicin CYP3A4Human HepatocytesInduction[5]
Effects on Genes in Cholesterol and Bile Acid Homeostasis

The dual action of this compound is particularly relevant in the regulation of genes involved in cholesterol and bile acid metabolism. By activating CAR and antagonizing PXR, this compound promotes the expression of genes involved in bile acid synthesis, such as CYP7A1 and CYP8B1, while suppressing ileal transporters involved in bile acid reabsorption.[1][4] This combined effect contributes to its potential hypolipidemic properties.[2][3]

LigandTarget GeneCell SystemEffect on mRNA ExpressionReference
This compound CYP7A1HepaRG cellsInduction[4]
This compound Cyp7a1, Cyp8b1Animal modelsIncreased expression[1][4]
This compound Asbt, OstαAnimal modelsReduced expression[1][4]

Signaling Pathways and Mechanism of Action

This compound's effects are mediated through its direct interaction with CAR and PXR. Like other nuclear receptor ligands, these interactions modulate the recruitment of co-activator and co-repressor proteins, leading to changes in gene transcription.

CAR Activation Pathway

This compound binding to CAR induces a conformational change that promotes its translocation from the cytoplasm to the nucleus.[1][7] In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as CAR response elements (CAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent transcriptional activation.[8]

CAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MI883 This compound CAR_complex CAR Complex MI883->CAR_complex Binds CAR_active Active CAR CAR_complex->CAR_active Activation & Translocation RXR RXR CAR_active->RXR Heterodimerizes CAR_RXR CAR-RXR Heterodimer CARE CARE (DNA Response Element) CAR_RXR->CARE Binds Target_Gene CAR Target Gene (e.g., CYP2B6) Transcription Increased Transcription Target_Gene->Transcription PXR_Antagonism_Pathway cluster_nucleus Nucleus MI883 This compound PXR PXR MI883->PXR Binds & Inhibits Rifampicin Rifampicin (Agonist) Rifampicin->PXR Binding Blocked RXR RXR PXR->RXR Heterodimerizes PXR_RXR PXR-RXR Heterodimer PXRE PXRE (DNA Response Element) PXR_RXR->PXRE Binding Inhibited Target_Gene PXR Target Gene (e.g., CYP3A4) Transcription_Blocked Blocked Transcription Target_Gene->Transcription_Blocked Luciferase_Assay_Workflow start Seed HepG2 Cells transfect Transfect with Plasmids: - CAR/PXR Expression Vector - Luciferase Reporter - Normalization Control start->transfect treat Treat with Ligands: - this compound - Agonist (CITCO/Rif) - Vehicle Control (24 hours) transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity (Luminometer) lyse->measure analyze Normalize Data & Calculate Fold Change measure->analyze end Results analyze->end

References

Specificity of MI-883: A Comparative Analysis for CAR and PXR Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the small molecule MI-883 for the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). This compound has been identified as a potent dual-acting compound, functioning as a CAR agonist and a PXR antagonist.[1][2][3][4] This unique activity profile makes it a valuable tool for studying the distinct and overlapping roles of these two critical nuclear receptors in xenobiotic metabolism and various disease states. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The specificity of this compound has been quantified through various in vitro assays, revealing its potent and opposing effects on CAR and PXR. The following table summarizes the key performance metrics, including EC50 values for CAR agonism and IC50 values for PXR antagonism.

ParameterReceptorValueAssay TypeSource
Agonist Activity (EC50) CAR73 nMNot Specified[5]
CAR LBD Assembly0.38 µMNot Specified[5]
CAR3 Variant Activation0.074 µMLuciferase Reporter Assay[5]
Antagonist Activity (IC50) PXR0.1 µMNot Specified[5]
Basal PXR Activity2.03 µMLuciferase Reporter Assay[5]

Signaling Pathways and this compound Interaction

The following diagram illustrates the distinct signaling pathways of CAR and PXR and the dual modulatory effect of this compound.

CAR and PXR Signaling Pathways and this compound Interaction cluster_0 CAR Pathway cluster_1 PXR Pathway MI-883_CAR This compound CAR CAR MI-883_CAR->CAR Agonist CAR_RXR_Complex CAR:RXR CAR->CAR_RXR_Complex RXR_CAR RXR RXR_CAR->CAR_RXR_Complex PBREM PBREM/XREM CAR_RXR_Complex->PBREM CYP2B6_Gene CYP2B6 Gene PBREM->CYP2B6_Gene Transcription CYP2B6_mRNA CYP2B6 mRNA CYP2B6_Gene->CYP2B6_mRNA Induction MI-883_PXR This compound PXR PXR MI-883_PXR->PXR Antagonist PXR_RXR_Complex PXR:RXR PXR->PXR_RXR_Complex RXR_PXR RXR RXR_PXR->PXR_RXR_Complex PXRE PXRE/XREM PXR_RXR_Complex->PXRE CYP3A4_Gene CYP3A4 Gene PXRE->CYP3A4_Gene Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Inhibition Experimental Workflow for Assessing Compound Specificity cluster_assays In Vitro Assays Start Start: Compound of Interest (e.g., this compound) Luciferase_Assay Luciferase Reporter Assay Start->Luciferase_Assay TR_FRET_Assay TR-FRET Coactivator Assay Start->TR_FRET_Assay RT_qPCR RT-qPCR for Target Gene Expression Start->RT_qPCR Data_Analysis Data Analysis (EC50/IC50 Determination) Luciferase_Assay->Data_Analysis TR_FRET_Assay->Data_Analysis RT_qPCR->Data_Analysis Conclusion Conclusion: Specificity Profile Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of MI-883: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before disposal, it is imperative to handle MI-883 with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound or solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Hazard Assessment and Waste Classification

In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. Laboratory personnel should evaluate the waste based on the four characteristics defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, and toxicity.[6] Given its nature as a complex organic molecule intended for biological research, it is prudent to handle this compound as a toxic substance.

Key Experimental Protocols for Waste Identification:

While detailed experimental protocols for hazard classification are typically performed by specialized waste management services, laboratories should be familiar with the principles:

  • Ignitability: Assessed by determining the flashpoint of the chemical.

  • Corrosivity: Determined by measuring the pH of aqueous solutions or its ability to corrode steel.

  • Reactivity: Evaluated based on its potential to undergo violent chemical change, react with water, or generate toxic gases.

  • Toxicity: Assessed through procedures like the Toxicity Characteristic Leaching Procedure (TCLP), which determines the potential for a substance to leach into groundwater.

For this compound, assume it falls under the "toxic" category and potentially other categories depending on the solvents used.

Disposal Procedures: A Step-by-Step Guide

The following step-by-step process outlines the proper disposal of this compound waste:

  • Segregation: Do not mix this compound waste with non-hazardous waste. It is crucial to segregate chemical waste to prevent dangerous reactions.[7] Keep this compound waste separate from other chemical waste streams unless compatibility is confirmed.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[7][8] For solid this compound, the original container, if empty and clean, can be used for waste accumulation, or a new, clearly labeled container should be utilized.

    • For solutions of this compound (e.g., in DMSO), use a container compatible with the solvent.

    • Ensure the container has a secure, tight-fitting lid.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and the solvent if it is in solution.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from ignition sources.

    • Ensure secondary containment is in place to capture any potential leaks or spills.[8]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.

    • Follow their specific procedures for waste pickup and disposal. Do not attempt to dispose of this compound down the drain or in regular trash.[9]

Quantitative Data Summary

ParameterGuidelineSource
Waste Accumulation Limit Do not exceed 55 gallons of hazardous waste in a satellite accumulation area.[9]
Container Fill Level Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[8]
pH Range for Neutralization (if applicable) If neutralization is a part of the experimental procedure for aqueous waste, the final pH should be between 6.0 and 8.0 before disposal, pending institutional approval.[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

MI883_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_assessment Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Fume Hood ppe->fume_hood assess Assess Waste Characteristics (Assume Toxic) fume_hood->assess segregate Segregate from other Waste Streams assess->segregate container Select Compatible & Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' Date & Contents container->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Handling Protocols for MI-883

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of MI-883, a potent, dual-acting constitutive androstane (B1237026) receptor (CAR) agonist and pregnane (B1235032) X receptor (PXR) antagonist. The following procedural guidance is designed to ensure a safe laboratory environment and minimize risks associated with this research compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general best practices for handling solid, powdered chemical compounds in a laboratory setting. All personnel must adhere to their institution's specific safety protocols and guidelines.

Immediate Safety Information

This compound is a solid, powdered substance intended for research use only.[1] As with any powdered chemical, the primary hazards are inhalation of airborne particles and direct contact with skin and eyes.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.

Body Part Protection Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or latex gloves are generally recommended for handling powdered chemicals. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eyes Safety glasses or gogglesSafety glasses with side shields or chemical splash goggles should be worn at all times to prevent eye contact with airborne powder.
Respiratory RespiratorUse a NIOSH-approved respirator if there is a risk of generating and inhaling dust, such as when weighing or transferring large quantities of the powder. The type of respirator should be determined by a workplace hazard assessment.
Body Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from contamination.
Emergency Procedures

In the event of an accidental exposure to this compound, follow these first-aid measures immediately:

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

A clear and systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage

This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of airborne dust.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

  • Recommended storage for the solid powder is at -20°C for up to 3 years.[2]

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and any spilled material, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

Waste Type Disposal Procedure
Unused this compound Collect in a designated, labeled hazardous waste container.
Contaminated PPE Place in a sealed bag and dispose of in the designated chemical waste stream.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container as directed by your institution's waste management guidelines.
Spill Cleanup Material Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as chemical waste.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

MI883_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Assess Hazards b Select & Don PPE a->b c Weigh/Transfer this compound b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Segregate Waste e->f g Doff PPE f->g h Wash Hands g->h

Caption: Standard operating procedure for handling this compound.

MI883_Disposal_Logic cluster_waste_streams Waste Segregation cluster_disposal_containers Final Disposal start Waste Generated solid_waste Solid Waste (Unused powder, contaminated solids) start->solid_waste liquid_waste Liquid Waste (Contaminated solvents, rinsate) start->liquid_waste ppe_waste Contaminated PPE (Gloves, coat, etc.) start->ppe_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ppe_container Sealed Bag for Chemical Waste ppe_waste->ppe_container

Caption: Decision pathway for this compound waste disposal.

References

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